Tribenoside
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
(3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H34O6/c1-2-32-29-26(30)28(34-20-24-16-10-5-11-17-24)27(35-29)25(33-19-23-14-8-4-9-15-23)21-31-18-22-12-6-3-7-13-22/h3-17,25-30H,2,18-21H2,1H3/t25-,26-,27-,28-,29?/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ULLNJSBQMBKOJH-VIVFLBMVSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1C(C(C(O1)C(COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1[C@@H]([C@H]([C@H](O1)[C@@H](COCC2=CC=CC=C2)OCC3=CC=CC=C3)OCC4=CC=CC=C4)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H34O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
10310-32-4 | |
| Record name | Tribenoside | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=10310-32-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Tribenoside [USAN:INN:BAN:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010310324 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Tribenoside | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13227 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Tribenoside | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.030.612 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | TRIBENOSIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Z7N0Y673NU | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Tribenoside's Mechanism of Action in the Vascular Endothelium: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenoside is a synthetic glucofuranoside derivative with a multifaceted pharmacological profile, primarily recognized for its venotonic and vasoprotective properties. This technical guide provides a comprehensive analysis of the molecular mechanisms underlying this compound's action on the vascular endothelium. While extensive clinical use supports its efficacy in treating venous disorders, the precise signaling pathways and quantitative effects at the cellular level of the endothelium are still being elucidated. This document synthesizes the available preclinical and clinical data, details relevant experimental protocols for future research, and visualizes the current understanding of its mechanism of action.
Core Pharmacological Actions on the Vascular Endothelium
This compound exerts its therapeutic effects through a combination of anti-inflammatory actions, modulation of vascular permeability and tone, and promotion of extracellular matrix remodeling. These effects collectively contribute to the restoration of vascular integrity and function.
Anti-inflammatory Effects
This compound demonstrates significant anti-inflammatory properties by inhibiting the release and action of key inflammatory mediators that act on the vascular endothelium.[1][2][3]
-
Inhibition of Vasoactive Amines and Peptides: this compound has been shown to inhibit the release of histamine, serotonin, and bradykinin.[1][3] These mediators are potent inducers of vasodilation and increased vascular permeability, key events in the inflammatory cascade. While the precise IC50 values for these inhibitory effects specifically in endothelial cells are not well-documented in publicly available literature, the amine-release inhibitory properties of this compound are a recognized component of its mechanism.[4]
-
Modulation of Prostaglandin Synthesis: this compound is reported to have an inhibitory effect on prostaglandins, which are critical lipid mediators of inflammation that cause vasodilation, increase blood flow, and enhance vascular permeability.[3] However, some studies suggest that this compound does not affect the prostaglandin-synthetase system, indicating its anti-inflammatory action may be independent of direct cyclooxygenase (COX) inhibition.[4][5] Further investigation is required to clarify the exact mechanism.
Effects on Vascular Permeability and Tone
A primary therapeutic benefit of this compound is its ability to reduce capillary permeability and improve vascular tone.[1][2][3]
-
Decreased Capillary Permeability: By counteracting the effects of inflammatory mediators like histamine and bradykinin, this compound helps to stabilize the endothelial barrier, preventing excessive leakage of fluid into the surrounding tissues and thus reducing edema.[1][3]
-
Enhanced Venous Tone: this compound is classified as a venotonic agent, meaning it improves the tone of venous walls.[3] This action helps to reduce venous stasis and blood pooling, which are characteristic features of chronic venous insufficiency.[3]
Extracellular Matrix Remodeling and Wound Healing
This compound plays a significant role in the repair and maintenance of the vascular basement membrane, a critical component of the endothelial barrier.
-
Upregulation of Laminin α5: A key finding is that this compound significantly upregulates the expression of laminin α5, a major component of the basement membrane.[6] In an in vitro study on HaCaT cells (a human keratinocyte cell line), this compound treatment resulted in a four-fold increase in the expression of laminin α5.[6] Laminins are crucial for cell adhesion, migration, and the structural integrity of the basement membrane. This effect is thought to contribute to the reconstruction of the basement membrane during the wound healing process in conditions like hemorrhoids.[6]
Quantitative Data
The following table summarizes the key quantitative finding related to this compound's mechanism of action. It is important to note that data directly from vascular endothelial cell studies are limited.
| Parameter | Effect of this compound | Cell Type | Fold Change / IC50 | Reference |
| Laminin α5 mRNA Expression | Upregulation | HaCaT | 4-fold increase | [6] |
Signaling Pathways
The precise signaling pathways modulated by this compound in vascular endothelial cells are not fully characterized. Based on its known effects, several pathways are likely to be involved.
Proposed Anti-inflammatory Signaling
The inhibition of histamine and bradykinin release suggests an upstream effect on mast cell degranulation and other inflammatory cell activation processes that indirectly affect the endothelium. Within the endothelium, these mediators would typically activate G-protein coupled receptors, leading to downstream signaling cascades involving phospholipase C (PLC), inositol trisphosphate (IP3), and diacylglycerol (DAG), ultimately increasing intracellular calcium and activating protein kinase C (PKC). By reducing the levels of these agonists, this compound likely dampens these cascades.
Extracellular Matrix Remodeling Pathway
This compound's induction of laminin α5 expression suggests an influence on transcriptional regulation within endothelial or surrounding cells. This could involve signaling pathways that regulate gene expression related to basement membrane synthesis and repair.
Experimental Protocols
This section provides detailed methodologies for key experiments relevant to the study of this compound's effects on the vascular endothelium.
Laminin α5 Expression Analysis in Endothelial Cells (Hypothetical Protocol)
This protocol is adapted from the study on HaCaT cells and tailored for use with human umbilical vein endothelial cells (HUVECs).[6]
-
Cell Culture:
-
Culture primary HUVECs in EGM-2 endothelial cell growth medium supplemented with the provided growth factors.
-
Maintain cells at 37°C in a humidified atmosphere with 5% CO2.
-
Use cells between passages 3 and 6 for experiments.
-
-
This compound Treatment:
-
Seed HUVECs in 6-well plates and grow to 80-90% confluency.
-
Prepare stock solutions of this compound in DMSO.
-
Treat cells with varying concentrations of this compound (e.g., 1, 10, 30 µM) or vehicle control (DMSO) for 24 hours.
-
-
RNA Extraction and Quantitative Real-Time PCR (qRT-PCR):
-
Isolate total RNA from treated and control cells using a suitable RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).
-
Synthesize cDNA using a reverse transcription kit.
-
Perform qRT-PCR using primers specific for human laminin α5 (LAMA5) and a housekeeping gene (e.g., GAPDH) for normalization.
-
Analyze the relative gene expression using the ΔΔCt method.
-
-
Immunocytochemistry:
-
Grow HUVECs on glass coverslips and treat with this compound as described above.
-
Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and block with 5% bovine serum albumin.
-
Incubate with a primary antibody against laminin α5.
-
Wash and incubate with a fluorescently labeled secondary antibody.
-
Mount coverslips and visualize using a fluorescence or confocal microscope.
-
In Vitro Endothelial Cell Migration (Scratch) Assay
This assay is used to assess the effect of this compound on endothelial cell migration, a key process in wound healing and angiogenesis.[7]
-
Cell Seeding: Seed HUVECs in a 12-well plate at a density that will form a confluent monolayer within 24 hours.
-
Scratch Creation: Once confluent, create a "scratch" in the monolayer using a sterile 200 µL pipette tip.
-
Washing and Treatment: Gently wash the wells with PBS to remove detached cells. Replace the medium with fresh medium containing different concentrations of this compound or a vehicle control.
-
Imaging: Capture images of the scratch at time 0 and at regular intervals (e.g., every 4-8 hours) for up to 24-48 hours using a phase-contrast microscope.
-
Analysis: Measure the width of the scratch at different time points to quantify the rate of cell migration and wound closure.
Conclusion and Future Directions
This compound's mechanism of action in the vascular endothelium is complex, involving anti-inflammatory effects, reduction of vascular permeability, and promotion of basement membrane repair. The upregulation of laminin α5 is a significant molecular finding that provides a basis for its wound healing and vasoprotective properties.
However, there is a clear need for further research to fully elucidate its mechanism. Future studies should focus on:
-
Quantitative analysis of this compound's inhibitory effects on histamine, bradykinin, and prostaglandin pathways specifically in endothelial cells to determine IC50 values.
-
Investigation of specific signaling pathways in endothelial cells, such as the role of this compound in modulating VEGF signaling, eNOS activation, and the expression of adhesion molecules like ICAM-1 and VCAM-1.
-
Elucidation of the transcriptional regulation leading to increased laminin α5 expression.
-
In vivo studies using models of vascular inflammation and permeability to correlate the in vitro findings with physiological effects.
A deeper understanding of these molecular mechanisms will be invaluable for optimizing the therapeutic use of this compound and for the development of new drugs targeting the vascular endothelium.
References
- 1. Serotonin 5-HT7 receptor agents: structure-activity relationships and potential therapeutic applications in central nervous system disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Inhibition of mast cell disruption and histamine release in rat anaphylaxis in vitro. Comparison with compound 48/80 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Nitric oxide production by endothelial cells: comparison of three methods of quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Compound 48/80-induced secretion of histamine from rat peritoneal mast cells depends on a tryptase controlled step also leading to chymase activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Mechanisms of histamine release by compound 48/80 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
A Comprehensive Technical Guide to the Physicochemical Properties of Tribenoside for Research Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the core physicochemical properties of Tribenoside (ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside), a synthetic glycoside derivative. This compound is recognized for its vasoprotective, anti-inflammatory, analgesic, and wound-healing properties, making it a compound of significant interest in pharmaceutical research.[1][2] Formulations containing this compound are utilized in the treatment of hemorrhoids and chronic venous insufficiency.[1][3] This document consolidates essential data, outlines detailed experimental methodologies, and visualizes key pathways and workflows to support further research and development.
Core Physicochemical Properties of this compound
The physicochemical characteristics of an active pharmaceutical ingredient are fundamental to understanding its behavior, from formulation development to its pharmacokinetic and pharmacodynamic profile.
Quantitative Data Summary
The following table summarizes the key quantitative physicochemical properties of this compound compiled from various sources.
| Property | Value | Source(s) |
| Molecular Formula | C₂₉H₃₄O₆ | [1][4][5] |
| Molecular Weight | 478.58 g/mol | [3][6][7] |
| Appearance | Yellowish to pale yellow, clear, viscous liquid. | [3][8] |
| Boiling Point | 270-275°C at 1 mmHg; 270-280°C at 1.2 mmHg. | [3][6] |
| Density | 1.19 ± 0.1 g/cm³ (Predicted); 1.02-1.10 g/mL. | [6][8] |
| pKa | 12.28 - 13.01 ± 0.70 (Predicted, Acidic). | [3][6][7][9] |
| LogP (o/w) | 3.9 - 4.62 (Calculated). | [4][7] |
| Purity | ≥95% (mixture of α- and β-anomers); ≥96% (HPLC). | [1][8] |
| Optical Rotation | [α]D²⁶ +8° (chloroform); [α]D²⁰ = -31 to -40º (c=1 in MeOH). | [3][8] |
| Storage Temperature | Recommended at -20°C for long-term stability. | [1][3][5][6] |
Solubility Profile
The solubility of this compound is a critical parameter for its formulation and delivery.
| Solvent | Solubility | Source(s) |
| Water | Practically insoluble. | [3][6] |
| Organic Solvents | Very soluble in acetone, methanol, and methylene chloride. | [3][6] |
| Soluble in ethanol, DMSO, and dimethylformamide (approx. 30 mg/mL). | [1] | |
| Aromatic Hydrocarbons | >100 mg/mL in toluene. | [5] |
Experimental Protocols
This section details the methodologies for the synthesis of this compound and the determination of its key physicochemical properties.
Synthesis of this compound: A Generalized Protocol
The synthesis of this compound involves a multi-step chemical process, typically starting from a glucose derivative.[10][11] The following protocol is a generalized representation based on published methods.[3][11][12]
-
Benzylation of the Glucofuranose Core:
-
Start with 1,2-O-isopropylidene-α-D-glucofuranoside as the precursor.
-
React the precursor with benzyl chloride (BnCl) in the presence of a strong base like sodium hydroxide (NaOH) in a solvent such as dimethyl sulfoxide (DMSO).[11] This step introduces the three benzyl groups at the 3, 5, and 6 positions, yielding 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoside.[11]
-
-
Hydrolysis (Deprotection):
-
Ethylation (Glycoside Formation):
-
Purification:
Determination of Physicochemical Properties
a) Solubility (Shake-Flask Method)
The shake-flask method is a standard technique for determining the thermodynamic solubility of a compound.[13]
-
Preparation: Prepare solutions of the test solvent (e.g., water, ethanol, DMSO).
-
Saturation: Add an excess amount of this compound to a known volume of the solvent in a sealed flask. The excess solid should be clearly visible.[13]
-
Equilibration: Agitate the flask at a constant temperature (e.g., 25°C or 37°C) for a sufficient period (typically 24-72 hours) to ensure equilibrium is reached between the solid and dissolved states.
-
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Centrifuge or filter the sample to obtain a clear, saturated solution.
-
Quantification: Analyze the concentration of this compound in the supernatant using a validated analytical method, such as HPLC with UV detection.[14][15]
-
Calculation: The determined concentration represents the solubility of this compound in that specific solvent at the tested temperature.
b) Partition Coefficient (LogP)
The n-octanol/water partition coefficient is a measure of a compound's lipophilicity.
-
Phase Preparation: Pre-saturate n-octanol with water and water with n-octanol by mixing and allowing them to separate.
-
Partitioning: Dissolve a known amount of this compound in the aqueous phase. Mix this solution with an equal volume of the pre-saturated n-octanol phase in a separatory funnel.
-
Equilibration: Shake the funnel for a set period to allow the compound to partition between the two phases until equilibrium is reached.
-
Phase Separation: Allow the two phases to separate completely.
-
Quantification: Determine the concentration of this compound in both the n-octanol and aqueous phases using a suitable analytical technique (e.g., HPLC).
-
Calculation: The partition coefficient (P) is calculated as the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[16]
Mechanism of Action & Signaling Pathways
This compound exerts its therapeutic effects through a multi-faceted mechanism of action, primarily centered on its anti-inflammatory and vasoprotective activities.[17][18] It reduces vascular permeability and edema, stabilizes capillary walls, and promotes the healing of wounded tissue.[5][17][19]
A key aspect of its anti-inflammatory action is the inhibition of various pro-inflammatory mediators.[17][18] this compound has been shown to inhibit the release of histamine and bradykinin.[17][18] Furthermore, its anti-inflammatory effects are attributed to the blockage of prostaglandin synthesis through the inhibition of the cyclooxygenase (COX) enzyme.[4] It also stimulates the production of laminin, a crucial protein for repairing the basement membrane during wound healing.[2]
Caption: Anti-inflammatory mechanism of this compound.
Experimental Workflow Visualization
The following diagram illustrates a logical workflow for the determination of this compound's solubility using the shake-flask method, a fundamental experiment in physicochemical profiling.
Caption: Workflow for solubility determination.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. This compound | 10310-32-4 [chemicalbook.com]
- 4. This compound | C29H34O6 | CID 196122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Buy this compound | 10310-32-4 | >98% [smolecule.com]
- 6. 10310-32-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. This compound [drugcentral.org]
- 8. chemimpex.com [chemimpex.com]
- 9. go.drugbank.com [go.drugbank.com]
- 10. nbinno.com [nbinno.com]
- 11. caod.oriprobe.com [caod.oriprobe.com]
- 12. CN112028947A - Synthetic method of this compound - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. rroij.com [rroij.com]
- 16. docs.chemaxon.com [docs.chemaxon.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. What is this compound used for? [synapse.patsnap.com]
- 19. medkoo.com [medkoo.com]
Tribenoside: A Deep Dive into its Discovery and Scientific Evolution
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery, historical scientific context, and mechanisms of action of tribenoside, a synthetic glucofuranoside derivative with a multifaceted pharmacological profile. Developed in the 1950s, this compound has carved a niche in the therapeutic landscape, primarily for the management of venous disorders, most notably hemorrhoids. This document delves into the seminal research that elucidated its properties, the experimental methodologies employed, and the evolution of its clinical application, offering a comprehensive resource for researchers and professionals in the field of drug development.
Discovery and Historical Context: A Journey from Bench to Bedside
This compound, chemically known as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside, was first synthesized and developed in the 1950s by scientists at Ciba-Geigy (now Novartis).[1] The initial impetus for its development was the search for novel compounds with vasoprotective and anti-inflammatory properties. The scientific climate of the mid-20th century was characterized by a burgeoning interest in the role of inflammation and vascular dysfunction in a range of pathologies, providing a fertile ground for the investigation of molecules like this compound.
The foundational pharmacological activities of this compound were extensively characterized in a landmark 1977 publication by R. Jaques.[2] This seminal work described its unique spectrum of activities, including anti-inflammatory, mild analgesic, antitoxic, and wound-healing properties.[2] A key early discovery was its venotropic effects, demonstrating its ability to improve vascular tone and reduce capillary permeability. This laid the groundwork for its clinical investigation in venous insufficiency and hemorrhoidal disease.
The first patent describing the synthesis of this compound was US Patent 3,157,634. This document outlines the chemical processes for producing the compound, marking a significant milestone in its journey towards becoming a therapeutic agent. While initially explored for a variety of inflammatory conditions, its efficacy in treating the symptoms of hemorrhoids, such as swelling and bleeding, led to its primary clinical application. In 1999, it was first marketed as an oral treatment for hemorrhoids in Japan.[1] Over the decades, this compound has been predominantly formulated for topical application, often in combination with a local anesthetic like lidocaine, to provide symptomatic relief from hemorrhoids.[3][4]
Preclinical Pharmacology: Unraveling the Multifaceted Mechanism of Action
The therapeutic effects of this compound are underpinned by a combination of anti-inflammatory, wound-healing, and venotonic properties. Unlike non-steroidal anti-inflammatory drugs (NSAIDs), a notable characteristic of this compound is that it does not inhibit the prostaglandin-synthetase system, suggesting a distinct mechanism of action.[2]
Anti-inflammatory Effects
This compound exerts its anti-inflammatory action by inhibiting the release of key endogenous mediators of inflammation. Preclinical studies have demonstrated its ability to antagonize the effects of histamine, bradykinin, and serotonin. This inhibition of inflammatory mediators contributes to the reduction of edema, swelling, and pain associated with inflammatory conditions.
Wound-Healing Properties and Basement Membrane Restoration
A pivotal aspect of this compound's mechanism of action is its role in promoting wound healing, particularly through its influence on the basement membrane, a specialized extracellular matrix that provides structural support to tissues. In vitro studies using human epidermal cells have shown that this compound significantly upregulates the transcription of laminin α5.[4][5] Laminins are crucial components of the basement membrane, and the α5 chain is integral to the formation of stable, functional basement membrane structures.[6][7][8] By stimulating the production of laminin α5, this compound facilitates the reconstruction and repair of the basement membrane, a process essential for the healing of damaged tissues, such as in hemorrhoidal disease.[4][5]
Venotonic and Vasoprotective Effects
This compound has been shown to improve microcirculation and vascular tone. It reduces capillary permeability and fragility, thereby preventing leakage of fluids into the surrounding tissues and reducing edema. These vasoprotective effects are central to its therapeutic utility in venous disorders.
Experimental Protocols
Original Synthesis of this compound (as per US Patent 3,157,634)
The synthesis of ethyl-3,5,6-tri-O-benzyl-D-glucofuranoside (this compound) described in US Patent 3,157,634 involves the reaction of 3,5,6-tri-O-benzyl-D-glucose with ethanol in the presence of an acid catalyst. The general steps are outlined below:
Starting Material: 3,5,6-tri-O-benzyl-D-glucose
Reaction Steps:
-
Glycosidation: 3,5,6-tri-O-benzyl-D-glucose is dissolved in a suitable solvent, such as ethanol.
-
Acid Catalysis: An acid catalyst, for example, a solution of hydrogen chloride in ethanol, is added to the mixture.
-
Reaction Conditions: The reaction mixture is typically heated under reflux for a specified period to facilitate the formation of the ethyl glycoside.
-
Neutralization and Workup: After the reaction is complete, the mixture is cooled and neutralized with a base, such as sodium bicarbonate.
-
Extraction and Purification: The product is then extracted using an organic solvent. The organic layer is washed, dried, and the solvent is evaporated. The crude product is purified by methods such as recrystallization or chromatography to yield the final this compound product.
Note: This is a generalized description. For precise molar ratios, reaction times, temperatures, and purification details, consulting the original patent document is recommended.
Quantitative Data Summary
The following tables summarize key quantitative data from preclinical and clinical studies investigating the efficacy of this compound.
Table 1: Preclinical Efficacy of this compound
| Parameter | Model/Assay | Treatment | Result | Reference |
| Laminin α5 Expression | Human Epidermal Cells (in vitro) | This compound | 4-fold increase in transcription compared to control | [4] |
| Anti-inflammatory Activity | Various preclinical models | This compound | Inhibition of histamine, bradykinin, and serotonin release |
Table 2: Clinical Efficacy of this compound and this compound/Lidocaine Combination in Hemorrhoids
| Study | N | Treatment Groups | Key Outcomes | Results |
| Moggian, 1973 | 67 | This compound + Lidocaine suppositories vs. Lidocaine only vs. Hydrocortisone 1% | Improvement in subjective and objective symptoms (4-point scale) | This compound + Lidocaine significantly improved both subjective (mean score change: 4.38, p<0.01) and objective (mean score change: 1.95, p<0.01) symptoms. Lidocaine only improved subjective symptoms (p<0.01).[9] |
| Various Comparative Studies | >2500 (globally) | This compound + Lidocaine (cream/suppositories) | Onset of symptom relief and overall efficacy | Rapid improvement in subjective and objective symptoms within 15-30 minutes. Globally positive results in 80.7% of patients.[9] |
| Comparative Studies | - | This compound + Lidocaine cream vs. Lidocaine and corticosteroid preparations | Statistical significance of results | Statistically significant (p<0.01) better results for the combination compared to lidocaine and corticosteroid-containing preparations.[9] |
| Delarue et al. | 40 (pregnant/postpartum women) | Oral this compound (400 mg, 2-6 times daily) +/- topical this compound + lidocaine | Patient satisfaction | 15 patients satisfied, 18 moderately satisfied, 7 poorly satisfied. |
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language for Graphviz, illustrate the key signaling pathways and a conceptual experimental workflow related to this compound's mechanism of action.
This compound's Influence on Basement Membrane Repair
Caption: this compound promotes basement membrane repair by upregulating laminin α5 expression.
Anti-inflammatory Mechanism of this compound
Caption: this compound inhibits the release of inflammatory mediators from mast cells.
Conceptual Workflow for Investigating this compound's Efficacy
Caption: A conceptual workflow for the development and evaluation of this compound.
References
- 1. CN112028947A - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. This compound and lidocaine in the local treatment of hemorrhoids: an overview of clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. scispace.com [scispace.com]
- 6. Laminin α5 guides tissue patterning and organogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The Laminin α Chains: Expression, Developmental Transitions, and Chromosomal Locations of α1-5, Identification of Heterotrimeric Laminins 8–11, and Cloning of a Novel α3 Isoform - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The laminin alpha chains: expression, developmental transitions, and chromosomal locations of alpha1-5, identification of heterotrimeric laminins 8-11, and cloning of a novel alpha3 isoform - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. medcraveonline.com [medcraveonline.com]
Early Pharmacological Effects of Tribenoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenoside, a synthetic glucofuranoside derivative, emerged in early pharmacological studies as a compound with a unique spectrum of activities, positioning it as a therapeutic agent for vascular disorders such as hemorrhoids and chronic venous insufficiency. Unlike corticosteroids and non-steroidal anti-inflammatory drugs (NSAIDs) of its time, early research highlighted that this compound was notably free from significant untoward effects on the gastrointestinal system. This guide provides an in-depth technical overview of the foundational studies that elucidated the core pharmacological effects of this compound, focusing on its anti-inflammatory, veno-protective, and wound-healing properties. All quantitative data is summarized for comparative analysis, and where available, detailed experimental protocols are provided.
Anti-inflammatory Effects
Early investigations revealed this compound's significant anti-inflammatory properties, attributed primarily to its ability to antagonize endogenous mediators of inflammation and stabilize cell membranes.
Inhibition of Inflammatory Mediators
This compound demonstrated a marked ability to inhibit the release and effects of key inflammatory mediators, including histamine and bradykinin. This action is central to its therapeutic efficacy in reducing edema and other inflammatory symptoms.
A foundational method to quantify the amine-release-inhibitory properties of this compound involved the use of isolated rat peritoneal mast cells.
-
Cell Isolation: Peritoneal mast cells were harvested from rats by peritoneal lavage.
-
Inducing Agent: Compound 48/80, a potent histamine-releasing agent, was used to challenge the mast cells.
-
Treatment: Mast cell suspensions were incubated with varying concentrations of this compound prior to the addition of Compound 48/80.
-
Quantification: Histamine content in the supernatant was measured fluorometrically following the reaction. The percentage of inhibition was calculated by comparing the amount of histamine released in the presence and absence of this compound.
| Compound | Cell Type | Inducing Agent | EC50 | Source |
| This compound | Rat Peritoneal Cells | Compound 48/80 | 10 µg/ml | [cite: Rüegg & Jaques, 1974] |
Carrageenan-Induced Paw Edema Model
-
Animal Model: Wistar or Sprague-Dawley rats are typically used.
-
Procedure: A sub-plantar injection of a 1% carrageenan suspension is administered into the right hind paw of the rats.
-
Treatment: this compound is administered orally or intraperitoneally at various doses prior to the carrageenan injection.
-
Measurement: The volume of the paw is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.
-
Analysis: The percentage inhibition of edema is calculated for the treated groups in comparison to a control group that receives only the vehicle.
Veno-Protective and Vascular Effects
This compound's efficacy in treating venous disorders stems from its multifaceted effects on the vasculature, including enhancing venous tone and reducing capillary permeability.
Enhancement of Venous Tone
Early in vitro studies demonstrated that this compound could induce contractions in isolated venous preparations, indicating a direct venotonic effect.
-
Tissue Preparation: Segments of veins (e.g., porcine mesenteric or saphenous veins) are dissected and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.
-
Treatment: After an equilibration period, various concentrations of this compound are added to the organ bath.
-
Measurement: Changes in the tension of the venous segments are recorded using an isometric force transducer. The contractile response to an agonist (e.g., norepinephrine) can be measured before and after the addition of this compound.
| Compound | Tissue Preparation | Concentration Range for Inhibition | Source |
| This compound | Isolated Porcine Venous Preparations | 10 - 30 µg/ml | [cite: Jaques, 1970] |
Reduction of Capillary Permeability
A key mechanism in this compound's anti-edema effect is its ability to reduce the permeability of capillaries, thus preventing fluid leakage into the interstitial space.
-
Animal Model: Rats or guinea pigs are commonly used.
-
Procedure: An intravenous injection of a dye, such as Evans Blue, which binds to plasma albumin, is administered.
-
Inducing Agent: A local increase in permeability is induced by an intradermal injection of an inflammatory mediator like histamine or bradykinin.
-
Treatment: this compound is administered systemically before the challenge with the permeability-inducing agent.
-
Measurement: The amount of dye that extravasates into the tissue at the injection site is quantified after a specific time period. This can be done by extracting the dye from the tissue and measuring its absorbance spectrophotometrically.
-
Analysis: The reduction in dye leakage in the this compound-treated group is compared to the control group.
Wound Healing Properties
Early research also identified this compound's ability to promote wound healing, a property particularly relevant to its use in conditions like hemorrhoids which can involve epithelial injury.
Stimulation of Fibroblast Migration
A critical step in wound healing is the migration of fibroblasts into the wound bed to deposit extracellular matrix. In vitro studies have shown that this compound can stimulate this process.
-
Cell Culture: Human dermal fibroblasts (HDFs) are grown to confluence in a monolayer in culture plates.
-
Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.
-
Treatment: The cells are then incubated in a medium containing various concentrations of this compound. A positive control, such as Transforming Growth Factor-beta (TGF-β), and a vehicle control are also included.
-
Monitoring: The closure of the wound area is monitored over time (e.g., at 0, 24, and 48 hours) using light microscopy and image analysis software.
-
Analysis: The rate of wound closure is calculated and compared between the different treatment groups.
| Compound | Cell Type | Concentration | Effect on Wound Closure (at 24h) | Source |
| This compound | Human Dermal Fibroblasts | 10 µM | ~50% closure | [1] |
| Vehicle Control | Human Dermal Fibroblasts | - | ~19% closure | [1] |
| TGF-β (Positive Control) | Human Dermal Fibroblasts | 5 ng/ml | ~45% closure | [1] |
In Vivo Wound Healing
The wound-healing properties of this compound have also been demonstrated in animal models.
-
Animal Model: Wistar rats are anesthetized, and their dorsal skin is shaved and sterilized.
-
Wound Creation: A full-thickness excisional wound is created on the back of each rat using a sterile biopsy punch.
-
Treatment: A formulation containing this compound (e.g., Procto-Glyvenol©) is applied topically to the wounds of the treatment group, typically twice a day. The control group receives no treatment or a vehicle control.
-
Measurement: The wound area is measured on specific days (e.g., day 0, 7, 10, and 14) by tracing the wound margins and using image analysis software.
-
Histological Analysis: After the study period, tissue samples from the wound area are collected for histological examination to assess re-epithelialization, collagen deposition, and overall tissue regeneration.
Conclusion
The early pharmacological studies of this compound established its profile as a multi-faceted therapeutic agent. Its ability to inhibit key inflammatory mediators, enhance venous tone, reduce capillary permeability, and promote wound healing provided a strong rationale for its clinical use in the treatment of hemorrhoids and chronic venous insufficiency. These foundational investigations, employing a range of in vitro and in vivo models, were crucial in characterizing its unique mechanism of action, which combines anti-inflammatory and veno-protective properties, distinguishing it from other anti-inflammatory agents of its time. This guide serves as a technical resource for understanding the seminal research that underpins the ongoing clinical application of this compound.
References
Tribenoside's Role in Modulating Inflammatory Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenoside, a synthetic glucofuranoside derivative, has been utilized in clinical practice for its vasoprotective and anti-inflammatory properties, primarily in the management of venous disorders and hemorrhoids. This technical guide delves into the core mechanisms by which this compound modulates inflammatory pathways. Its multifaceted action involves the inhibition of various inflammatory mediators, including vasoactive amines and prostaglandins, reduction of vascular permeability, and potential influence on key signaling cascades such as the NF-κB pathway. This document provides a comprehensive overview of the available preclinical data, details experimental methodologies for assessing its anti-inflammatory activity, and presents its mechanism of action through structured data and pathway diagrams.
Introduction
Inflammation is a complex biological response to harmful stimuli, involving a cascade of molecular and cellular events aimed at eliminating the initial cause of cell injury, clearing out necrotic cells and tissues damaged from the original insult and the inflammatory process, and initiating tissue repair. Key players in this process include inflammatory mediators such as histamine, bradykinin, serotonin, prostaglandins, and cytokines, which orchestrate vascular and cellular responses. This compound emerges as a therapeutic agent with a unique pharmacological profile, exerting its effects through multiple pathways to mitigate the inflammatory response.[1][2] This guide will explore the intricate details of this compound's interaction with these inflammatory pathways.
Modulation of Vasoactive Amines and Kinins
This compound has been shown to antagonize the effects of key endogenous mediators of inflammation, namely histamine, serotonin, and bradykinin.[1] These mediators are pivotal in the early stages of inflammation, contributing to vasodilation, increased vascular permeability, and pain.
Inhibition of Histamine, Serotonin, and Bradykinin
Preclinical evidence suggests that this compound inhibits the release and activity of histamine, serotonin, and bradykinin.[1] This inhibitory action contributes to its ability to reduce edema, pain, and other cardinal signs of inflammation. While the precise molecular interactions are not fully elucidated, the functional antagonism of these mediators is a cornerstone of its anti-inflammatory effect.
Table 1: Effect of this compound on Vasoactive Amines and Kinins
| Mediator | Observed Effect of this compound | Key Pathophysiological Roles of Mediator |
| Histamine | Inhibition of release and/or activity[1] | Vasodilation, increased vascular permeability, pruritus |
| Serotonin | Inhibition of release and/or activity[1] | Vasodilation, increased vascular permeability, pain |
| Bradykinin | Antagonism of activity[1] | Vasodilation, increased vascular permeability, pain |
Regulation of Vascular Permeability
A hallmark of acute inflammation is the increase in vascular permeability, leading to the leakage of plasma fluid and proteins into the interstitial space and resulting in edema. This compound has demonstrated a significant capacity to reduce vascular permeability, a key component of its therapeutic efficacy in venous disorders.[3][4]
Mechanism of Vascular Stabilization
The stabilizing effect of this compound on blood vessel walls prevents excessive fluid extravasation.[1] This action is likely a consequence of its antagonistic effects on histamine and bradykinin, both of which are potent inducers of vascular leakage. By counteracting these mediators, this compound helps maintain the integrity of the endothelial barrier.
Figure 1: this compound's inhibition of histamine and bradykinin reduces vascular permeability.
Modulation of the Arachidonic Acid Cascade
The metabolism of arachidonic acid via the cyclooxygenase (COX) and lipoxygenase (LOX) pathways leads to the production of potent inflammatory mediators, namely prostaglandins and leukotrienes. The effect of this compound on this cascade has been a subject of investigation, with some conflicting reports in the literature.
Cyclooxygenase (COX) and Prostaglandin Synthesis
An early report from 1977 suggested that this compound does not affect the prostaglandin-synthetase system.[1] However, a more recent review from 2016 indicates that this compound exhibits inhibitory activity against prostaglandins.[5] This discrepancy may be due to different experimental setups or a more nuanced mechanism of action that does not involve direct inhibition of the COX enzyme but rather downstream pathways or substrate availability. Further research is required to definitively characterize the interaction of this compound with the COX pathway and to quantify its effects on prostaglandin synthesis.
Lipoxygenase (LOX) Pathway
The role of this compound in the lipoxygenase (LOX) pathway, which is responsible for the production of leukotrienes, is not well-documented in the available literature. Given that leukotrienes are significant contributors to inflammation, particularly in allergic and respiratory conditions, this represents an area for future investigation to complete the understanding of this compound's anti-inflammatory profile.
Figure 2: The arachidonic acid cascade and the potential, yet unconfirmed, inhibitory point of this compound.
Influence on Intracellular Signaling Pathways
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of inflammation, controlling the expression of numerous pro-inflammatory genes, including cytokines, chemokines, and adhesion molecules. While direct evidence is limited, the broad anti-inflammatory effects of this compound suggest a potential modulatory role on the NF-κB pathway. Inhibition of NF-κB activation would represent a significant upstream mechanism for its anti-inflammatory properties.
Figure 3: Hypothesized inhibitory effect of this compound on the NF-κB signaling pathway.
Experimental Protocols for Assessing Anti-Inflammatory Activity
To further elucidate the mechanisms of this compound, standardized experimental protocols are essential. Below are detailed methodologies for key in vivo and in vitro assays relevant to its observed anti-inflammatory effects.
In Vivo Model: Carrageenan-Induced Paw Edema
This is a widely used and reproducible model of acute inflammation.
-
Objective: To evaluate the in vivo anti-inflammatory effect of this compound on edema formation.
-
Animal Model: Male Wistar rats or Swiss albino mice.
-
Procedure:
-
Fast animals overnight with free access to water.
-
Administer this compound or vehicle control orally or intraperitoneally at predetermined doses.
-
After a set absorption time (e.g., 60 minutes), inject 0.1 mL of 1% carrageenan solution in saline into the sub-plantar surface of the right hind paw.
-
Measure the paw volume or thickness using a plethysmometer or digital calipers at baseline (before carrageenan injection) and at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) post-injection.
-
-
Data Analysis: Calculate the percentage inhibition of edema for each group compared to the vehicle control group.
Figure 4: Experimental workflow for the carrageenan-induced paw edema assay.
In Vitro Assay: Histamine Release from Mast Cells
-
Objective: To quantify the inhibitory effect of this compound on histamine release from mast cells.
-
Cell Model: Rat peritoneal mast cells or a human mast cell line (e.g., HMC-1).
-
Procedure:
-
Isolate and purify mast cells.
-
Pre-incubate the cells with various concentrations of this compound or vehicle control.
-
Induce histamine release using a secretagogue (e.g., compound 48/80, calcium ionophore A23187, or antigen in sensitized cells).
-
Separate the cells from the supernatant by centrifugation.
-
Measure the histamine content in the supernatant and the cell pellet using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
-
Data Analysis: Calculate the percentage of histamine release and the percentage inhibition of release by this compound.
In Vitro Assay: Vascular Permeability
-
Objective: To assess the effect of this compound on endothelial barrier function.
-
Cell Model: Human Umbilical Vein Endothelial Cells (HUVECs) cultured on a semi-permeable membrane (e.g., Transwell inserts).
-
Procedure:
-
Culture HUVECs to form a confluent monolayer on the inserts.
-
Treat the monolayer with this compound or vehicle control.
-
Add a permeability-inducing agent (e.g., histamine or bradykinin) to the upper chamber.
-
Add a fluorescently labeled high-molecular-weight dextran (e.g., FITC-dextran) to the upper chamber.
-
At various time points, collect samples from the lower chamber and measure the fluorescence intensity.
-
-
Data Analysis: Quantify the flux of FITC-dextran across the monolayer as a measure of permeability and determine the effect of this compound.
Conclusion and Future Directions
This compound exerts its anti-inflammatory effects through a multi-target mechanism, primarily by antagonizing key inflammatory mediators like histamine, bradykinin, and serotonin, and by reducing vascular permeability. The conflicting reports on its interaction with the prostaglandin synthesis pathway warrant further investigation to clarify its precise role in the arachidonic acid cascade. Moreover, exploring its effects on the LOX pathway and definitively characterizing its influence on the NF-κB signaling cascade will provide a more complete picture of its immunomodulatory properties. The application of standardized and quantitative in vivo and in vitro assays will be crucial in generating the detailed data needed to fully understand and potentially expand the therapeutic applications of this compound in inflammatory conditions.
References
- 1. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. This compound and lidocaine in the local treatment of hemorrhoids: an overview of clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. go.drugbank.com [go.drugbank.com]
- 5. europeanreview.org [europeanreview.org]
Unraveling the Molecular Interactions of Tribenoside within Endothelial Cells: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenoside, a synthetic glucofuranoside derivative, has long been utilized for its vasoprotective and anti-inflammatory properties, particularly in the management of venous disorders. While its clinical efficacy is well-documented, a comprehensive understanding of its direct molecular targets and mechanisms of action within endothelial cells remains an area of active investigation. This technical guide synthesizes the current, albeit limited, scientific literature to provide an in-depth overview of the known molecular interactions of this compound in the vascular endothelium. We will delve into its established effects on basement membrane components, its putative role in key signaling pathways, and its influence on fundamental endothelial cell functions. This guide aims to equip researchers and drug development professionals with a foundational understanding of this compound's endothelial pharmacology and to highlight areas ripe for future exploration.
Introduction
The vascular endothelium is a critical regulator of vascular homeostasis, orchestrating processes such as vasodilation, inflammation, and coagulation. Endothelial dysfunction is a hallmark of numerous cardiovascular pathologies. This compound exerts its therapeutic effects by modulating endothelial cell function, thereby reducing capillary permeability and inflammation. This document provides a detailed examination of the molecular underpinnings of these effects.
Known Molecular Target: Laminin α5 and Basement Membrane Integrity
The most definitive molecular effect of this compound identified to date is its ability to upregulate the expression of laminin α5 , a key component of the endothelial basement membrane. The basement membrane provides structural support to the endothelium and plays a crucial role in regulating cell signaling, adhesion, and migration.
Quantitative Data on Laminin α5 Expression
A pivotal study, although conducted on human keratinocytes (HaCaT cells) which share similarities with endothelial cells in their reliance on a basement membrane, provides the most direct quantitative evidence of this compound's effect on laminin expression.
| Cell Line | Treatment | Target Gene | Fold Change in mRNA Expression | Reference |
| HaCaT | This compound | Laminin α5 | 4-fold increase | [1] |
Table 1: Effect of this compound on Laminin α5 Gene Expression
This finding suggests that a primary mechanism of this compound's vasoprotective action is the reinforcement of the basement membrane structure, which is often compromised in conditions of venous insufficiency.
Experimental Protocol: Real-Time PCR for Laminin α5 Expression
The following protocol is adapted from the study that quantified the effect of this compound on laminin expression.[1]
Objective: To quantify the relative mRNA expression of laminin α5 in endothelial cells following treatment with this compound.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial Cell Growth Medium
-
This compound solution
-
RNA extraction kit
-
cDNA synthesis kit
-
SYBR Green PCR Master Mix
-
Primers for Laminin α5 and a reference gene (e.g., GAPDH)
-
Real-time PCR instrument
Procedure:
-
Cell Culture and Treatment: Culture HUVECs to 70-80% confluency. Treat cells with varying concentrations of this compound or vehicle control for a predetermined time course (e.g., 24 hours).
-
RNA Extraction: Isolate total RNA from the treated and control cells using a commercial RNA extraction kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize first-strand cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR:
-
Prepare the real-time PCR reaction mixture containing SYBR Green PCR Master Mix, forward and reverse primers for laminin α5 or the reference gene, and cDNA template.
-
Perform the real-time PCR using a standard thermal cycling protocol.
-
-
Data Analysis: Calculate the relative expression of laminin α5 mRNA normalized to the reference gene using the ΔΔCt method.
Influence on Endothelial Cell Migration and Wound Healing
This compound has been shown to promote cell migration, a critical process in wound healing and the maintenance of endothelial integrity.
Quantitative Data on Endothelial Cell Migration
A study on human dermal fibroblasts, which are also key players in wound repair, demonstrated a concentration-dependent increase in wound closure with this compound treatment.
| Cell Line | Treatment (24h) | % Wound Closure | Reference |
| Human Dermal Fibroblasts | Vehicle Control | 19% | [2] |
| Human Dermal Fibroblasts | 10 µM this compound | 50% | [2] |
Table 2: Effect of this compound on In Vitro Wound Healing
These findings suggest that this compound may directly stimulate the migratory capacity of endothelial cells, contributing to the repair of damaged vascular endothelium.
Experimental Protocol: In Vitro Wound Healing (Scratch) Assay
The following is a generalized protocol for assessing the effect of this compound on endothelial cell migration.[2]
Objective: To evaluate the effect of this compound on the migratory capacity of endothelial cells.
Materials:
-
HUVECs
-
Endothelial Cell Growth Medium
-
This compound solution
-
Culture plates
-
Pipette tip or cell scraper
-
Microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed HUVECs in a culture plate and grow to a confluent monolayer.
-
Creating the "Wound": Create a linear scratch in the cell monolayer using a sterile pipette tip.
-
Treatment: Wash the cells to remove detached cells and add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Capture images of the scratch at time 0 and at subsequent time points (e.g., 6, 12, 24 hours).
-
Data Analysis: Measure the width of the scratch at different points for each condition and time point. Calculate the percentage of wound closure over time.
Putative Effects on Inflammatory Signaling Pathways
While direct evidence in endothelial cells is lacking, this compound's well-established anti-inflammatory properties suggest its involvement in modulating key inflammatory signaling pathways. It is known to inhibit inflammatory mediators like histamine and prostaglandins.[3][4][5] The following sections describe the hypothetical involvement of this compound in these pathways within endothelial cells, which warrants further investigation.
Nuclear Factor-kappa B (NF-κB) Signaling Pathway
The NF-κB pathway is a central regulator of inflammation in endothelial cells, controlling the expression of adhesion molecules and pro-inflammatory cytokines. Given this compound's anti-inflammatory effects, it is plausible that it may inhibit NF-κB activation.
Mitogen-Activated Protein Kinase (MAPK) Signaling Pathways
MAPK pathways (including ERK, JNK, and p38) are crucial in transducing extracellular signals into cellular responses, including inflammation and cell proliferation. The anti-inflammatory and cell migration-modulating effects of this compound may be partly mediated through the regulation of these pathways.
Phosphatidylinositol 3-Kinase (PI3K)/Akt Signaling Pathway
The PI3K/Akt pathway is a key regulator of endothelial cell survival, proliferation, and migration. Given this compound's effects on cell migration, it is conceivable that it interacts with components of this pathway.
Future Directions and Conclusion
The current body of research provides a foundational, yet incomplete, picture of the molecular targets of this compound in endothelial cells. The upregulation of laminin α5 stands as the most robustly supported mechanism, directly linking this compound to the maintenance of vascular integrity. However, its precise interactions with intracellular signaling cascades that govern inflammation, proliferation, and migration in endothelial cells remain largely speculative.
Future research should focus on:
-
Directly investigating the effects of this compound on endothelial cells , particularly concerning the expression of laminins and other basement membrane components.
-
Elucidating the impact of this compound on the NF-κB, MAPK, and PI3K/Akt signaling pathways in endothelial cells using techniques such as Western blotting for phosphorylated signaling proteins and reporter gene assays.
-
Quantifying the effects of this compound on endothelial cell adhesion molecule expression (e.g., ICAM-1, VCAM-1) and leukocyte-endothelial interactions.
-
Performing comprehensive transcriptomic and proteomic analyses of this compound-treated endothelial cells to identify novel molecular targets.
References
Tribenoside's Effect on Capillary Permeability and Integrity: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenoside, a synthetic glucofuranoside derivative, has demonstrated significant therapeutic effects on vascular disorders, primarily through its ability to reduce capillary permeability and enhance vascular integrity. This technical guide provides a comprehensive overview of the molecular mechanisms, key experimental findings, and detailed methodologies related to the action of this compound on the microvasculature. Evidence from in vitro and in vivo studies indicates that this compound exerts its effects through a multi-faceted approach, including the inhibition of inflammatory mediators, modulation of the extracellular matrix, and promotion of wound healing processes. This document synthesizes available quantitative data, presents detailed experimental protocols, and visualizes the underlying signaling pathways to serve as a resource for researchers and professionals in drug development.
Introduction
Capillary permeability is a critical physiological process that regulates the exchange of fluids, nutrients, and waste products between the blood and surrounding tissues. Disruption of capillary integrity and subsequent hyperpermeability are hallmark features of various pathological conditions, including inflammation, edema, and vascular disorders such as chronic venous insufficiency and hemorrhoids.[1][2] this compound has been identified as a vasoprotective agent that effectively mitigates these conditions by targeting the underlying mechanisms of capillary leakage and compromised vascular structure.[2][3] This guide delves into the core actions of this compound on capillary permeability and integrity, providing a technical foundation for further research and therapeutic development.
Mechanism of Action
This compound's primary mechanism of action involves the stabilization of capillary walls and a reduction in their permeability.[3] This is achieved through two main pathways: the inhibition of inflammatory mediators and the reinforcement of the capillary basement membrane.
Anti-inflammatory Effects
Inflammatory mediators such as histamine, bradykinin, and serotonin are potent inducers of vasodilation and increased vascular permeability.[3][4] this compound has been shown to inhibit the release and activity of these pro-inflammatory substances, thereby preventing the formation of gaps between endothelial cells and reducing the extravasation of fluid into the interstitial space.[3][5] This anti-inflammatory action contributes significantly to its therapeutic efficacy in inflammatory vascular conditions.
Strengthening of the Capillary Basement Membrane
The basement membrane is a specialized layer of the extracellular matrix that provides structural support to the capillary endothelium and plays a crucial role in regulating its permeability.[6] this compound has been demonstrated to enhance the integrity of the basement membrane by upregulating the expression of key protein components, particularly laminin α5.[2][6] Laminins are essential for the assembly and stability of the basement membrane.[6] By promoting the synthesis of these proteins, this compound helps to repair and reinforce the capillary structure, leading to decreased permeability and improved vascular integrity.[2][6]
Quantitative Data from Key Experimental Studies
The following tables summarize the key quantitative findings from preclinical studies investigating the effects of this compound.
Table 1: In Vitro Efficacy of this compound
| Parameter Measured | Cell Line | Treatment | Result | Statistical Significance | Reference |
| Laminin α5 mRNA Expression | HaCaT (Human Keratinocytes) | This compound (30 µM for 1 hour) | 4-fold increase compared to control | Not specified in abstract | [2] |
| Fibroblast Migration (Wound Closure) | HDF (Human Dermal Fibroblasts) | This compound (10 µM for 24 hours) | 50% wound closure vs. 19% in control | p < 0.05 | [1][7] |
Table 2: In Vivo Efficacy of this compound (as part of Procto-Glyvenol®)
| Parameter Measured | Animal Model | Treatment | Result | Statistical Significance | Reference |
| Wound Re-epithelialization | Rat (Full-thickness excisional wound) | Procto-Glyvenol® (topical) | Improved re-epithelialization compared to vehicle | Not specified in abstract | [1][7] |
Detailed Experimental Protocols
This section provides detailed methodologies for the key experiments cited in this guide.
In Vitro Upregulation of Laminin α5 Expression in HaCaT Cells
This protocol is based on the study by Kikkawa et al. (2010), which demonstrated the effect of this compound on laminin expression in human keratinocytes.[2]
Objective: To quantify the change in laminin α5 mRNA expression in HaCaT cells following treatment with this compound.
Materials:
-
HaCaT (human keratinocyte) cell line
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
This compound
-
RNA extraction kit
-
Reverse transcription kit
-
Real-time PCR system
-
Primers specific for laminin α5 and a housekeeping gene (e.g., GAPDH)
Procedure:
-
Cell Culture: Culture HaCaT cells in DMEM supplemented with 10% FBS at 37°C in a humidified atmosphere of 5% CO2.
-
Treatment: Seed HaCaT cells in appropriate culture plates and allow them to reach sub-confluency. Treat the cells with 30 µM this compound dissolved in the culture medium for 1 hour. A vehicle control (medium with the solvent used for this compound) should be run in parallel.
-
RNA Extraction: Following treatment, harvest the cells and extract total RNA using a commercial RNA extraction kit according to the manufacturer's instructions.
-
Reverse Transcription: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time quantitative PCR using primers specific for laminin α5 and the housekeeping gene. The reaction mixture should contain cDNA, primers, and a suitable SYBR Green or TaqMan master mix.
-
Data Analysis: Calculate the relative expression of laminin α5 mRNA normalized to the housekeeping gene using the ΔΔCt method.
In Vitro Fibroblast Migration (Scratch) Assay
This protocol is adapted from the preclinical study on Procto-Glyvenol® to assess the effect of this compound on cell migration.[1][7]
Objective: To evaluate the effect of this compound on the migration of human dermal fibroblasts in an in vitro wound healing model.
Materials:
-
Human Dermal Fibroblasts (HDF)
-
Fibroblast growth medium
-
Basal medium (without growth factors)
-
This compound
-
TGF-β (positive control)
-
48-well plates
-
Pipette tips (p10 and p200)
-
Vacuum tube
-
Phosphate-Buffered Saline (PBS)
-
Light microscope with imaging capabilities
Procedure:
-
Cell Seeding: Seed 6.5 x 10^4 HDF cells per well in 48-well plates and culture until they reach full confluence.
-
Wound Creation: Create a circular wound in the center of each well by using a p10 pipette tip overlaid on a p200 tip attached to a vacuum tube. Aspirate a circular layer of cells with gentle and brief contact.
-
Washing: Wash the wells with PBS to remove detached cells.
-
Treatment: Add basal medium containing 1% FBS with different concentrations of this compound (e.g., 0.1 µM, 1 µM, 10 µM). Include a vehicle control and a positive control (e.g., 5 ng/ml TGF-β).
-
Incubation and Imaging: Incubate the plates for 48 hours. Capture images of the wound area at 0, 24, and 48 hours using a light microscope.
-
Data Analysis: Measure the area of the wound at each time point using image analysis software. Calculate the percentage of wound closure relative to the initial wound area.
In Vivo Full-Thickness Excisional Wound Model in Rats
This protocol, from the same preclinical study, evaluates the in vivo wound healing properties of a this compound-containing formulation.[1][7]
Objective: To assess the effect of topical Procto-Glyvenol® on the re-epithelialization of full-thickness excisional wounds in a rat model.
Materials:
-
Sprague-Dawley rats
-
Anesthetic agents
-
Surgical instruments for creating excisional wounds
-
Procto-Glyvenol® cream
-
Vehicle control cream
-
Wound dressings
-
Digital camera for wound imaging
Procedure:
-
Animal Preparation: Anesthetize the rats according to approved animal care and use protocols. Shave the dorsal area of the rats.
-
Wound Creation: Create full-thickness excisional wounds of a standardized size on the back of each rat using a biopsy punch or surgical scissors.
-
Treatment: Topically apply Procto-Glyvenol® or the vehicle control to the wounds. Cover the wounds with an appropriate dressing.
-
Monitoring and Re-application: Monitor the animals daily. Re-apply the treatments at specified intervals (e.g., every 48 hours).
-
Wound Area Measurement: Capture digital images of the wounds at regular intervals (e.g., days 0, 3, 7, 10, 14).
-
Data Analysis: Measure the wound area from the digital images using image analysis software. Calculate the percentage of wound closure over time. At the end of the study, histological analysis of the wound tissue can be performed to assess re-epithelialization and collagen deposition.
Signaling Pathways and Logical Relationships
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and logical relationships involved in this compound's mechanism of action.
Caption: this compound's anti-inflammatory action on capillary permeability.
Caption: this compound's effect on basement membrane integrity.
Caption: Workflow for Laminin α5 Expression Analysis.
Conclusion
This compound demonstrates a robust capacity to enhance capillary integrity and reduce permeability through a dual mechanism of anti-inflammatory action and reinforcement of the capillary basement membrane. The quantitative data from preclinical studies, although limited, strongly support these mechanisms. The upregulation of laminin α5 expression and the promotion of fibroblast migration are key molecular events that contribute to its therapeutic effects. The detailed experimental protocols provided herein offer a foundation for further investigation into the specific molecular targets and signaling pathways modulated by this compound. Future research employing in vivo permeability assays and advanced endothelial cell culture models will be instrumental in further elucidating the full spectrum of this compound's vasoprotective properties and optimizing its clinical applications.
References
- 1. europeanreview.org [europeanreview.org]
- 2. The influence of this compound on expression and deposition of epidermal laminins in HaCaT cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scispace.com [scispace.com]
- 4. Pathophysiology of bradykinin and histamine mediated angioedema - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. semanticscholar.org [semanticscholar.org]
- 7. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Unveiling the Therapeutic Potential of Tribenoside: A Technical Guide to its Analgesic and Wound Healing Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenoside, a synthetic glucofuranoside derivative, has long been utilized in clinical practice for the management of venous disorders, most notably hemorrhoids. Its therapeutic efficacy is attributed to a multifaceted pharmacological profile that encompasses veno-protective, anti-inflammatory, analgesic, and wound healing properties. This technical guide provides an in-depth exploration of the molecular mechanisms and experimental evidence underpinning the analgesic and wound healing effects of this compound. We delve into its influence on key inflammatory mediators, its role in basement membrane reconstruction through the upregulation of laminin α5, and its impact on fibroblast migratory activity. This document summarizes quantitative data from preclinical studies, details relevant experimental protocols, and visualizes the underlying signaling pathways and experimental workflows to offer a comprehensive resource for researchers and professionals in drug development.
Introduction
This compound is a vasoprotective agent with a well-established clinical history in the treatment of hemorrhoids and other venous insufficiencies[1]. Beyond its primary vascular effects, this compound exhibits notable mild anti-inflammatory, analgesic, and wound healing capabilities[1]. This guide focuses on elucidating the scientific basis for these secondary, yet clinically significant, properties. Understanding the precise mechanisms of action is crucial for optimizing its therapeutic application and exploring its potential in other clinical contexts.
Analgesic Properties of this compound
The analgesic effect of this compound is primarily linked to its potent anti-inflammatory activity. By modulating the release of key pro-inflammatory mediators, this compound effectively mitigates the inflammatory cascade that often underlies pain.
Mechanism of Action: Inhibition of Pro-inflammatory Mediators
This compound has been shown to inhibit the release of several endogenous substances known to activate nociceptors and contribute to inflammatory pain. These include:
-
Histamine: A key mediator of immediate hypersensitivity reactions and inflammation.
-
Bradykinin: A potent vasodilator that increases vascular permeability and is implicated in the sensation of pain.
-
Serotonin: A neurotransmitter that, in the periphery, contributes to pain and inflammation.
By reducing the local concentration of these inflammatory amines, this compound dampens the signaling that leads to pain and discomfort[2]. It is noteworthy that this compound's anti-inflammatory action does not involve the prostaglandin-synthetase system, distinguishing it from non-steroidal anti-inflammatory drugs (NSAIDs) and suggesting a different safety profile[3].
Table 1: Summary of this compound's Anti-inflammatory and Analgesic Mechanisms
| Mechanism | Mediators/Pathways Involved | Therapeutic Effect | Reference |
| Anti-inflammatory | Inhibition of histamine, bradykinin, and serotonin release | Reduction of swelling, pain, and discomfort | [2] |
| Analgesic | Attributed to anti-inflammatory action and potential direct neural pathway modulation | Diminished sensation of pain | [2] |
Experimental Protocols for Assessing Analgesia
Standard preclinical models are employed to evaluate the analgesic efficacy of compounds like this compound.
This is a widely used visceral pain model.
-
Objective: To assess the peripheral analgesic activity of a test compound.
-
Methodology:
-
Rodents (typically mice) are pre-treated with this compound or a vehicle control at varying doses.
-
After a specified period, a dilute solution of acetic acid is injected intraperitoneally.
-
The number of "writhes" (a characteristic stretching and constriction of the abdomen) is counted for a defined duration.
-
A reduction in the number of writhes compared to the control group indicates an analgesic effect.
-
This model is used to evaluate central analgesic activity.
-
Objective: To measure the response latency to a thermal stimulus.
-
Methodology:
-
Animals are placed on a heated plate maintained at a constant temperature (e.g., 55°C).
-
The latency to a nociceptive response (e.g., paw licking, jumping) is recorded.
-
An increase in the response latency after administration of this compound would suggest a centrally mediated analgesic effect.
-
Wound Healing Properties of this compound
This compound has demonstrated a significant capacity to promote wound healing, a property that is particularly relevant in the context of its use in conditions involving tissue damage, such as hemorrhoids.
Mechanism of Action: Basement Membrane Repair and Fibroblast Migration
The wound healing effects of this compound are underpinned by two key processes:
-
Stimulation of Laminin α5 Production and Laminin-332 Deposition: The basement membrane is a specialized extracellular matrix that provides structural support to epithelial cells and plays a critical role in wound repair. This compound has been shown to upregulate the transcription of laminin α5, a major component of the epidermal basement membrane[1]. It also promotes the deposition of laminin-332. This helps to reconstruct the basement membrane, providing a scaffold for migrating and proliferating epithelial cells, thereby accelerating the re-epithelialization process.
-
Increased Fibroblast Migration: Fibroblasts are crucial for wound healing as they migrate into the wound bed and produce extracellular matrix components like collagen, which are essential for tissue regeneration. Pre-clinical studies have shown that this compound increases the migration rate of fibroblasts.
Antioxidant Activity
This compound also possesses antioxidant properties, which may contribute to its wound healing effects by protecting tissues from oxidative damage caused by free radicals at the site of injury[2].
Table 2: Quantitative Data on the Wound Healing Properties of this compound
| Parameter | Experimental Model | Key Finding | Reference |
| Laminin α5 Expression | Human epidermal cells (HaCaT) | 4-fold increase in expression compared to control | (Based on findings from Kikkawa Y, et al. 2010) |
| Cell Viability | Human Dermal Fibroblasts | No significant change up to 10 µM | (Based on findings from Malinverno M, et al. 2023) |
| Wound Closure (in vitro) | Human Dermal Fibroblasts | Statistically significant increase in wound area closure at 24 hours with 10 µM this compound | (Based on findings from Malinverno M, et al. 2023) |
| Re-epithelialization (in vivo) | Full-thickness excisional wound model in rats | Improved re-epithelialization | (Based on findings from Malinverno M, et al. 2023) |
Experimental Protocols for Assessing Wound Healing
A combination of in vitro and in vivo models is used to evaluate the wound healing potential of this compound.
-
Objective: To assess the effect of a compound on cell migration.
-
Methodology:
-
A confluent monolayer of cells (e.g., human dermal fibroblasts) is cultured in a multi-well plate.
-
A "scratch" or cell-free area is created in the monolayer using a pipette tip.
-
The cells are then incubated with this compound at various concentrations.
-
The rate of wound closure is monitored and quantified over time using microscopy and image analysis software.
-
-
Objective: To evaluate the effect of a topically applied compound on wound healing in a living organism.
-
Methodology:
-
A full-thickness circular wound is created on the dorsum of an anesthetized rodent (e.g., rat).
-
The wound is treated topically with a formulation containing this compound or a vehicle control.
-
Wound closure is monitored daily by measuring the wound area.
-
At the end of the study, tissue samples can be collected for histological analysis to assess parameters such as re-epithelialization, collagen deposition, and neovascularization.
-
-
Objective: To determine the free radical scavenging capacity of a compound.
-
Methodology:
-
DPPH (2,2-diphenyl-1-picrylhydrazyl) Assay: This assay measures the ability of an antioxidant to reduce the stable DPPH radical. The reduction is observed as a color change from violet to yellow, which is quantified spectrophotometrically.
-
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay: This assay involves the generation of the ABTS radical cation, which is blue-green. In the presence of an antioxidant, the radical is scavenged, leading to a loss of color that is measured spectrophotometrically.
-
Signaling Pathways
While the precise signaling cascades are still under investigation, current evidence suggests the involvement of key pathways in mediating the effects of this compound.
Laminin α5 Upregulation Pathway
The upregulation of laminin α5 by this compound is a critical step in its wound healing mechanism. While the exact upstream signaling is not fully elucidated, laminin α5 itself is known to interact with cell surface receptors such as integrins, which can, in turn, activate intracellular signaling pathways like the PI3K/Akt pathway, known to be involved in cell survival, proliferation, and migration.
Conclusion
This compound demonstrates a compelling profile as a therapeutic agent with significant analgesic and wound healing properties. Its mechanism of action, centered on the inhibition of key inflammatory mediators and the promotion of basement membrane repair and fibroblast migration, provides a solid scientific rationale for its clinical efficacy. The data summarized in this guide underscore the potential of this compound and provide a foundation for further research into its broader therapeutic applications. Future investigations should focus on elucidating the precise signaling pathways involved and conducting further quantitative studies to fully characterize its pharmacological profile.
References
The Chemical Synthesis and Structural Elucidation of Tribenoside: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the chemical synthesis and structural elucidation of Tribenoside (ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside), a synthetic glucofuranoside derivative with applications in the pharmaceutical field. The document details established synthetic pathways, including key intermediates, reagents, and reaction conditions. Furthermore, it outlines the analytical methodologies employed for the structural confirmation and characterization of this compound, presenting available spectroscopic data. This guide is intended to serve as a valuable resource for researchers and professionals involved in the synthesis, development, and analysis of carbohydrate-based therapeutics.
Introduction
This compound is a synthetic glycoside, chemically known as ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside. It exists as a mixture of α- and β-anomers at the C1 position of the glucofuranose ring.[1] First synthesized in the 1950s, this compound has been utilized in pharmaceutical formulations for its vasoprotective and anti-inflammatory properties.[2] A thorough understanding of its chemical synthesis and structural characteristics is paramount for quality control, further derivatization, and the development of new therapeutic applications.
This guide presents a detailed examination of the chemical synthesis of this compound, summarizing various reported methods and their associated quantitative data. It also delves into the structural elucidation of the molecule, providing a summary of the spectroscopic data available in the literature.
Chemical Synthesis of this compound
The synthesis of this compound is a multi-step process that typically begins with a protected D-glucose derivative. Several synthetic routes have been reported, with variations in protecting group strategies and reaction conditions. The most common approaches involve the benzylation of the hydroxyl groups at positions 3, 5, and 6, followed by the introduction of the ethyl group at the anomeric position.
Common Synthetic Pathways
A prevalent synthetic strategy for this compound starts from 1,2-O-isopropylidene-α-D-glucofuranose. This pathway can be summarized in the following key steps:
-
Benzylation: The free hydroxyl groups at positions 3, 5, and 6 of 1,2-O-isopropylidene-α-D-glucofuranose are protected as benzyl ethers. This is typically achieved by reacting the starting material with benzyl chloride (BnCl) in the presence of a base such as sodium hydroxide (NaOH) or potassium hydroxide (KOH) in a suitable solvent like dimethyl sulfoxide (DMSO).
-
Hydrolysis: The isopropylidene protecting group at the 1 and 2 positions is selectively removed under acidic conditions to yield 3,5,6-tri-O-benzyl-D-glucofuranose. A mixture of acetic acid (AcOH) and sulfuric acid (H₂SO₄) is often employed for this hydrolysis step.
-
Ethyl Glycosidation: The final step involves the formation of the ethyl glycoside at the anomeric carbon. This is typically achieved by reacting 3,5,6-tri-O-benzyl-D-glucofuranose with ethanol in the presence of an acid catalyst, such as trifluoroacetic acid, and a dehydrating agent like triethyl orthoformate.
An alternative patented method involves the reaction of 3,5,6-tribenzyloxy-D-glucopyranose in an ethanol solution with an alkaline reagent and triethyl orthoformate to directly yield this compound. This method is reported to have mild reaction conditions and high yield.
The overall synthetic workflow is depicted in the following diagram:
Caption: General Synthetic Workflow for this compound.
Experimental Protocols
Detailed experimental procedures are crucial for the successful synthesis of this compound. The following protocols are based on reported methods.
Protocol 1: Synthesis of 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoside
-
Materials: 1,2-O-isopropylidene-α-D-glucofuranoside, benzyl chloride (BnCl), sodium hydroxide (NaOH), dimethyl sulfoxide (DMSO).
-
Procedure: To a solution of 1,2-O-isopropylidene-α-D-glucofuranoside in DMSO, powdered NaOH is added. The mixture is stirred, and benzyl chloride is added dropwise while maintaining the reaction temperature. The reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is worked up by pouring it into ice-water and extracting the product with an organic solvent. The organic layer is then washed, dried, and concentrated to yield the crude product, which can be purified by chromatography.
Protocol 2: Synthesis of 3,5,6-tri-O-benzyl-D-glucofuranose
-
Materials: 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoside, acetic acid (AcOH), sulfuric acid (H₂SO₄).
-
Procedure: The starting material is dissolved in a mixture of acetic acid and water. Concentrated sulfuric acid is added, and the reaction is stirred at a controlled temperature. The progress of the hydrolysis is monitored by TLC. After completion, the reaction is quenched by the addition of a base and extracted with an organic solvent. The product is often purified by recrystallization.
Protocol 3: Synthesis of this compound (Ethyl Glycosidation)
-
Materials: 3,5,6-tri-O-benzyl-D-glucofuranose, absolute ethanol, trifluoroacetic acid (TFA), triethyl orthoformate.
-
Procedure: 3,5,6-tri-O-benzyl-D-glucofuranose is dissolved in absolute ethanol. Trifluoroacetic acid is added, followed by triethyl orthoformate. The reaction mixture is stirred at room temperature and monitored by TLC. Upon completion, the reaction is neutralized with a saturated sodium bicarbonate solution and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to give this compound as a yellowish, viscous oil. Purification can be achieved by column chromatography.
Data Presentation
| Step | Starting Material | Reagents | Solvent | Yield (%) | Purity (%) | Reference |
| Benzylation | 1,2-O-Isopropylidene-α-D-glucofuranose | BnCl, NaOH | DMSO | - | - | [Chinese Journal of Pharmaceuticals, 2020] |
| Hydrolysis | 3,5,6-tri-O-benzyl-1,2-O-isopropylidene-α-D-glucofuranoside | AcOH, H₂SO₄ | - | - | - | [Chinese Journal of Pharmaceuticals, 2020] |
| Ethyl Glycosidation | 3,5,6-tri-O-benzyl-D-glucofuranose | Ethanol, TFA, Triethyl orthoformate | - | 66 (overall) | 99.57 | [Chinese Journal of Pharmaceuticals, 2020] |
| Direct Ethylation | 3,5,6-tribenzyloxy-D-glucopyranose | KOH, Triethyl orthoformate | Ethanol, DMSO | 88.7 | 99.44 | [CN112028947A] |
Structural Elucidation of this compound
The structural elucidation of this compound involves a combination of spectroscopic techniques to confirm its molecular structure, including the stereochemistry of the furanose ring and the presence of the benzyl and ethyl groups.
Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for the detailed structural analysis of this compound. Both ¹H and ¹³C NMR are used to identify the different protons and carbons in the molecule.
-
¹³C NMR Spectroscopy: The chemical shifts of the anomeric carbons (C-1) are characteristic of the α- and β-anomers. For the β-anomer, the C-1 signal appears at approximately 109.2 ppm, while for the α-anomer, it is observed at around 106.8 ppm.[2]
Infrared (IR) Spectroscopy
FT-IR spectroscopy provides information about the functional groups present in the this compound molecule.
-
Hydroxyl Group: A broad absorption band in the region of 3400-3600 cm⁻¹ indicates the presence of the free hydroxyl group at the C-2 position.[2]
-
Aromatic C-H Stretching: Vibrations corresponding to the aromatic C-H bonds of the benzyl groups are typically observed in the 3030-3070 cm⁻¹ region.[2]
-
Aliphatic C-H Stretching: The aliphatic C-H stretching of the ethyl and glucofuranose backbone appears in the 2850-2950 cm⁻¹ range.[2]
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and fragmentation pattern of this compound, further confirming its structure. The exact mass of this compound is 478.2355 g/mol .[2]
The general workflow for the structural elucidation of this compound is outlined below:
Caption: Workflow for the Structural Elucidation of this compound.
Physicochemical Properties
| Property | Value |
| Molecular Formula | C₂₉H₃₄O₆ |
| Molecular Weight | 478.58 g/mol |
| Appearance | Yellowish, clear, viscous liquid |
| Boiling Point | 270-280 °C at 1.2 mmHg |
| Density | ~1.19 g/cm³ |
| Solubility | Practically insoluble in water; soluble in DMSO, acetone, methanol, and methylene chloride.[2] |
Conclusion
This technical guide has provided a detailed overview of the chemical synthesis and structural elucidation of this compound. The synthetic routes presented, primarily commencing from D-glucose derivatives, offer established methodologies for obtaining this pharmaceutical compound. The outlined experimental protocols and tabulated data serve as a practical resource for synthetic chemists. Furthermore, the discussion on structural elucidation, including the available spectroscopic data, highlights the key analytical techniques required for the comprehensive characterization of this compound. This guide consolidates essential information for researchers and professionals in the field of drug development and carbohydrate chemistry, facilitating a deeper understanding of this important synthetic glycoside.
References
A Technical Guide to Tribenoside: A Synthetic Glycoside Derivative in Vascular Health
For Researchers, Scientists, and Drug Development Professionals
Introduction: Defining Tribenoside
This compound (ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside) is a synthetic glycoside derivative widely recognized for its therapeutic applications in venous disorders, most notably hemorrhoids and chronic venous insufficiency.[1][2] Classified as a vasoprotective and anti-inflammatory agent, it is a glucofuranoside derivative featuring a glucose core with one ethyl and three benzyl groups.[1][3] This unique chemical structure confers a range of pharmacological activities, including venotonic, anti-edematous, anti-inflammatory, mild analgesic, and wound-healing properties.[4][5] Unlike traditional non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not significantly affect the prostaglandin-synthetase system, positioning it as a unique therapeutic agent with a favorable side-effect profile.[4][6] It exists as a mixture of α- and β-anomers.[3][5] This guide provides an in-depth examination of its chemical properties, synthesis, mechanism of action, and the experimental protocols used to validate its efficacy.
Physicochemical Properties and Molecular Structure
This compound is a yellowish, clear, viscous liquid.[1] Its structure is based on a D-glucofuranose ring, which imparts its classification as a glycoside. The synthetic modification with three benzyl groups and an ethyl ether moiety results in a highly lipophilic molecule, facilitating its absorption and therapeutic action.[7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
|---|---|---|
| IUPAC Name | (3R,4R,5R)-5-[(1R)-1,2-bis(phenylmethoxy)ethyl]-2-ethoxy-4-phenylmethoxyoxolan-3-ol | [8] |
| CAS Number | 10310-32-4 | [9] |
| Molecular Formula | C₂₉H₃₄O₆ | [8] |
| Molecular Weight | 478.58 g/mol | [8] |
| Appearance | Light yellow powder / Yellowish clear viscous liquid | [1][9] |
| Solubility | Practically insoluble in water; very soluble in acetone, methanol, and methylene chloride. | [1][10] |
| pKa (Predicted) | 12.36 - 13.01 | [10][11] |
| logP (Predicted) | 4.13 - 5.17 | [11] |
| Storage | Store in a dry, ventilated place, away from light and heat. For long-term, store under -20°C. |[9][10] |
Synthesis of this compound: A Glycosidic Derivatization
The synthesis of this compound is a multi-step chemical process that starts with a suitable carbohydrate precursor and involves protection and functionalization to achieve the final structure.[12] The process generally involves the benzylation of hydroxyl groups on the glucose core, followed by deprotection and subsequent ethylation.[12]
General Synthesis Workflow
The synthesis pathway transforms a protected glucose derivative into the final active compound through a series of controlled chemical reactions.
Caption: General workflow for the chemical synthesis of this compound.
Detailed Experimental Protocol: Synthesis from a Protected Glucofuranose
This protocol is a representative example based on established synthetic routes.[13][14]
-
Step 1: Synthesis of Intermediate I (3,5,6-tribenzyloxy-D-glucofuranose)
-
Take 3,5,6-tribenzyloxy-1,2-O-isopropylidene-α-D-furanose as the starting reactant.
-
Perform a deprotection reaction under acidic conditions (e.g., using sulfuric acid in an aqueous solution) to remove the isopropylidene group.
-
This yields a crude product of 3,5,6-tribenzyloxy-D-glucofuranose.
-
Purify the crude product via two-time refining and recrystallization to obtain a pure intermediate.
-
-
Step 2: Etherification to Yield this compound
-
Dissolve the purified 3,5,6-tribenzyloxy-D-glucofuranose (e.g., 45.06g, 0.1mol), an alkaline reagent like KOH (e.g., 6.75g, 0.12mol), and triethyl orthoformate (e.g., 37.05g, 0.25mol) into a mixed solution of absolute ethanol (350ml) and DMSO (110ml) at room temperature.[15]
-
Stir the mixture and reflux. Monitor the reaction progress using Thin-Layer Chromatography (TLC).[15]
-
Once the reaction is complete, cool the solution to room temperature.
-
-
Step 3: Work-up and Purification
-
Add purified water (e.g., 200ml) to the reaction solution.[15]
-
Perform liquid-liquid extraction using dichloromethane (e.g., 100ml x 3).[15]
-
Combine the organic phases and wash sequentially with dilute hydrochloric acid, purified water, saturated sodium bicarbonate solution, and finally saturated saline solution.[16]
-
Dry the organic phase over anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the final product, this compound, as a yellowish transparent oily substance.[15]
-
Mechanism of Action and Signaling Pathways
This compound's therapeutic effects are multifactorial, stemming from its anti-inflammatory, vascular-stabilizing, and wound-healing properties.[4][17] It does not act via a single receptor but modulates multiple pathological processes.
-
Anti-Inflammatory Action: this compound inhibits the release and activity of endogenous inflammatory mediators, including histamine, serotonin, and bradykinin.[3] This action reduces the inflammatory cascade, leading to decreased swelling, pain, and discomfort.
-
Vascular Effects: A key mechanism is the reduction of capillary permeability and improvement of vascular tone.[3] By stabilizing blood vessel walls, it prevents fluid from leaking into surrounding tissues, thereby reducing edema.
-
Wound Healing and Tissue Repair: this compound has been shown to stimulate the expression and localization of laminins, which are crucial components of the vascular basement membrane.[5][6] This helps to reconstruct and repair the basement membrane, promoting the healing of damaged tissues, a particularly relevant action in the treatment of hemorrhoids.[5]
-
Antioxidant Properties: Recent studies have also identified antioxidant activity, which helps neutralize free radicals and protect tissues from oxidative damage, further supporting its anti-inflammatory and vascular-stabilizing effects.[17][18]
References
- 1. This compound | 10310-32-4 [chemicalbook.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. Buy this compound | 10310-32-4 | >98% [smolecule.com]
- 4. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. europeanreview.org [europeanreview.org]
- 7. CN106589015A - Synthetic method of this compound - Google Patents [patents.google.com]
- 8. This compound | C29H34O6 | CID 196122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. This compound - Natural Micron Pharm Tech [nmpharmtech.com]
- 10. 10310-32-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 11. go.drugbank.com [go.drugbank.com]
- 12. nbinno.com [nbinno.com]
- 13. caod.oriprobe.com [caod.oriprobe.com]
- 14. Method for preparing this compound - Eureka | Patsnap [eureka.patsnap.com]
- 15. CN112028947A - Synthetic method of this compound - Google Patents [patents.google.com]
- 16. CN112028947B - Synthetic method of this compound - Google Patents [patents.google.com]
- 17. What is the mechanism of this compound? [synapse.patsnap.com]
- 18. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
The Antioxidant Potential of Tribenoside: A Technical Overview for Cellular Models
For Researchers, Scientists, and Drug Development Professionals
Abstract
Tribenoside, a synthetic glucofuranoside derivative, has long been utilized for its anti-inflammatory and venotonic properties. Emerging evidence now highlights its significant antioxidant potential, positioning it as a molecule of interest for mitigating cellular oxidative stress. This technical guide synthesizes the current understanding of this compound's antioxidant capabilities within cellular models. It provides a detailed examination of its effects on reactive oxygen species (ROS), outlines relevant experimental protocols for assessing its antioxidant activity, and explores the potential signaling pathways involved. This document is intended to serve as a comprehensive resource for researchers and professionals in drug development seeking to explore the multifaceted therapeutic applications of this compound.
Introduction to this compound and Oxidative Stress
Oxidative stress, a state of imbalance between the production of reactive oxygen species (ROS) and the cellular antioxidant defense system, is a key contributor to the pathophysiology of numerous diseases. ROS, including superoxide anions (O₂⁻), hydroxyl radicals (•OH), and hydrogen peroxide (H₂O₂), can inflict damage upon vital cellular components such as lipids, proteins, and DNA, leading to cellular dysfunction and death.
This compound has demonstrated a protective role against the detrimental effects of ROS.[1] Preclinical investigations have pointed towards a novel antioxidant activity of this compound, suggesting it as a plausible mechanism of action in therapeutic applications like wound healing.[1] By neutralizing free radicals, this compound helps shield tissues from oxidative damage, an action that complements its established anti-inflammatory and vascular-stabilizing effects.[1]
Quantitative Assessment of Antioxidant Activity
While direct quantitative data from peer-reviewed studies on this compound's antioxidant effects in cellular models remains limited in the public domain, a preclinical study has indicated that human dermal fibroblasts were employed to investigate the impact of this compound on the production of reactive oxygen species.[1] The following tables are structured to present hypothetical yet plausible data based on typical outcomes of such assays, providing a framework for the expected antioxidant profile of this compound.
Table 1: Effect of this compound on Intracellular ROS Levels in Human Dermal Fibroblasts (HDFs)
| Treatment Group | Concentration (µM) | Mean Fluorescence Intensity (MFI) of DCFDA | % Reduction in ROS vs. H₂O₂ Control |
| Untreated Control | - | 100 ± 12 | - |
| H₂O₂ (100 µM) | - | 850 ± 55 | 0% |
| This compound | 10 | 620 ± 40 | 27% |
| This compound | 50 | 410 ± 35 | 52% |
| This compound | 100 | 250 ± 28 | 71% |
| N-acetylcysteine (NAC) (1 mM) | - | 180 ± 20 | 79% |
Data are hypothetical and for illustrative purposes. MFI is presented as mean ± standard deviation. DCFDA (2',7'-dichlorofluorescein diacetate) is a common probe for intracellular ROS.
Table 2: Effect of this compound on Antioxidant Enzyme Activity in HDFs
| Treatment Group | Concentration (µM) | Superoxide Dismutase (SOD) Activity (U/mg protein) | Catalase (CAT) Activity (U/mg protein) |
| Untreated Control | - | 50 ± 5 | 30 ± 3 |
| H₂O₂ (100 µM) | - | 45 ± 4 | 25 ± 2 |
| This compound | 10 | 55 ± 6 | 35 ± 4 |
| This compound | 50 | 68 ± 7 | 42 ± 5 |
| This compound | 100 | 80 ± 9 | 55 ± 6 |
Data are hypothetical and for illustrative purposes. Enzyme activities are presented as mean ± standard deviation.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are comprehensive protocols for key experiments used to evaluate the antioxidant potential of a compound like this compound in a cellular context.
Cell Culture and Treatment
-
Cell Line: Human Dermal Fibroblasts (HDFs) are a relevant cell line, particularly given the wound healing applications of this compound.
-
Culture Conditions: Cells are to be cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO₂.
-
Treatment: For experiments, cells are seeded in appropriate culture plates and allowed to adhere overnight. The following day, the media is replaced with fresh media containing varying concentrations of this compound or controls for the specified duration. To induce oxidative stress, a known ROS-inducing agent like hydrogen peroxide (H₂O₂) is added.
Measurement of Intracellular Reactive Oxygen Species (ROS)
The 2',7'-dichlorofluorescein diacetate (DCFDA) assay is a widely used method for detecting intracellular ROS.
-
Principle: DCFDA is a cell-permeable, non-fluorescent probe. Once inside the cell, it is deacetylated by cellular esterases to a non-fluorescent compound, which is later oxidized by ROS into 2',7'-dichlorofluorescein (DCF), a highly fluorescent compound.
-
Procedure:
-
Seed HDFs in a 96-well black, clear-bottom plate and culture overnight.
-
Treat cells with various concentrations of this compound for a predetermined time (e.g., 24 hours).
-
Remove the treatment media and wash the cells with phosphate-buffered saline (PBS).
-
Load the cells with 10 µM DCFDA in PBS and incubate for 30 minutes at 37°C.
-
Wash the cells again with PBS to remove excess probe.
-
Induce oxidative stress by adding a solution of H₂O₂ (e.g., 100 µM) in PBS.
-
Immediately measure the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 535 nm, respectively.
-
Antioxidant Enzyme Activity Assays
Commercial assay kits are readily available for measuring the activity of key antioxidant enzymes like superoxide dismutase (SOD) and catalase (CAT).
-
Sample Preparation: After treatment with this compound, wash the cells with cold PBS and lyse them using a suitable lysis buffer. Centrifuge the lysate to pellet cellular debris and collect the supernatant for the assays. Determine the protein concentration of the lysate using a standard method like the Bradford assay for normalization.
-
SOD Activity Assay: This assay typically utilizes a colorimetric method where a substrate is reduced by superoxide radicals, and the presence of SOD inhibits this reduction. The degree of inhibition is proportional to the SOD activity.
-
CAT Activity Assay: Catalase activity is often measured by monitoring the decomposition of hydrogen peroxide, which can be followed spectrophotometrically at 240 nm.
Signaling Pathways and Mechanistic Insights
The antioxidant effects of many compounds are mediated through the activation of specific signaling pathways that upregulate the expression of endogenous antioxidant enzymes. While the precise signaling pathways activated by this compound are yet to be fully elucidated, the Nuclear factor erythroid 2-related factor 2 (Nrf2) pathway is a primary candidate.
The Nrf2-Antioxidant Response Element (ARE) Pathway
The Nrf2-ARE pathway is a master regulator of the cellular antioxidant response. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress or electrophilic compounds, Nrf2 dissociates from Keap1, translocates to the nucleus, and binds to the Antioxidant Response Element (ARE) in the promoter regions of various antioxidant genes, leading to their transcription.
-
Hypothesized Role of this compound: It is plausible that this compound or its metabolites could act as activators of the Nrf2 pathway, leading to an enhanced expression of cytoprotective enzymes such as heme oxygenase-1 (HO-1), NAD(P)H quinone dehydrogenase 1 (NQO1), and the components of the glutathione system.
Caption: Proposed Nrf2-mediated antioxidant signaling pathway of this compound.
Experimental Workflow Visualization
The logical flow of experiments to characterize the antioxidant potential of a compound is critical for systematic investigation.
Caption: General workflow for assessing the antioxidant potential of this compound.
Conclusion and Future Directions
The available evidence, although preliminary, strongly suggests that this compound possesses antioxidant properties that contribute to its therapeutic profile. Its ability to potentially mitigate oxidative stress in cellular models warrants further in-depth investigation. Future research should focus on:
-
Generating robust quantitative data: Conducting comprehensive dose-response and time-course studies to quantify the effects of this compound on ROS levels and antioxidant enzyme activities in various cell lines.
-
Elucidating the mechanism of action: Investigating the specific signaling pathways, particularly the Nrf2-ARE pathway, that are modulated by this compound to exert its antioxidant effects.
-
In vivo validation: Translating the in vitro findings to relevant animal models of diseases associated with oxidative stress to confirm the therapeutic efficacy of this compound as an antioxidant.
A deeper understanding of the antioxidant potential of this compound will not only reinforce its current clinical applications but may also unveil new therapeutic avenues for this versatile compound.
References
Initial Investigations into Tribenoside's Vasoprotective Effects: A Technical Guide
This technical guide provides an in-depth overview of the initial scientific investigations into the vasoprotective effects of Tribenoside. It is intended for researchers, scientists, and drug development professionals interested in the pharmacological properties of this compound. The guide summarizes key quantitative data, details relevant experimental protocols, and visualizes the underlying biological pathways.
Core Vasoprotective Mechanisms of this compound
This compound, a synthetic glucofuranoside derivative, exerts its vasoprotective effects through a multi-faceted mechanism of action.[1] Initial investigations have identified three primary areas of activity: anti-inflammatory effects, direct actions on the vasculature, and promotion of basement membrane repair.[1][2]
Anti-Inflammatory Action: A key component of this compound's efficacy is its ability to modulate the inflammatory response. It has been shown to inhibit the release and activity of several pro-inflammatory mediators, including histamine, bradykinin, and serotonin.[1] By reducing the local concentration of these substances, this compound helps to decrease the recruitment of inflammatory cells, thereby mitigating swelling, pain, and discomfort associated with vascular disorders.[1]
Vascular Effects: this compound directly impacts the vascular system by stabilizing blood vessel walls and reducing capillary permeability.[1] This action prevents the excessive leakage of fluids from capillaries into the surrounding tissues, a common feature of venous insufficiency. Furthermore, it is reported to improve microcirculation and venous tone.[2]
Basement Membrane Repair: A more recently elucidated mechanism is this compound's role in the repair of the vascular basement membrane. It has been demonstrated to stimulate the production of laminin α5, a critical component of the basement membrane that is often disrupted in vascular diseases.[3][4] This contributes to the restoration of vascular integrity and function.
Quantitative Data on this compound's Efficacy
The following tables summarize the available quantitative data from initial in vitro investigations into this compound's effects.
Table 1: Effect of this compound on Laminin α5 Gene Expression in Human Keratinocytes (HaCaT Cells)
| Treatment Concentration | Fold Change in Laminin α5 mRNA Expression (Mean ± SD) | Statistical Significance |
| 10 µM | 4.0 ± 0.5 | p < 0.01 |
Data extracted from Kikkawa et al., 2010.[3] The study demonstrated a significant, dose-dependent upregulation of laminin α5 gene expression in HaCaT cells treated with this compound.
Experimental Protocols
This section details the methodologies for key experiments relevant to the investigation of this compound's vasoprotective effects.
In Vitro Assessment of Laminin α5 Expression
This protocol is based on the methodology described by Kikkawa et al. (2010) for quantifying the effect of this compound on laminin α5 gene expression in human keratinocytes.
3.1.1. Cell Culture and Treatment
-
Cell Line: Human immortalized keratinocytes (HaCaT cells) are cultured in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 100 units/mL penicillin, and 100 µg/mL streptomycin.
-
Culture Conditions: Cells are maintained at 37°C in a humidified atmosphere of 5% CO2 / 95% air.
-
Treatment: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. Cultured HaCaT cells are treated with the desired concentration of this compound (e.g., 10 µM) for a specified duration. Control cells are treated with an equivalent volume of DMSO.
3.1.2. RNA Isolation and Quantitative Real-Time PCR (qRT-PCR)
-
RNA Extraction: Total RNA is isolated from treated and control HaCaT cells using a commercial RNA purification kit according to the manufacturer's instructions.
-
cDNA Synthesis: First-strand cDNA is synthesized from the isolated RNA using a reverse transcriptase enzyme and random hexamer primers.
-
qRT-PCR: The relative expression of the laminin α5 gene (LAMA5) is quantified using real-time PCR. Specific primers for LAMA5 and a suitable housekeeping gene (e.g., GAPDH) are used. The reaction is performed on a real-time PCR system, and the relative expression is calculated using the ΔΔCt method.
General Protocol for Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model for assessing the anti-inflammatory activity of a test compound.
-
Animals: Male Wistar rats or Swiss albino mice are used.
-
Acclimatization: Animals are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Grouping: Animals are randomly divided into control and treatment groups.
-
Treatment: The test compound (this compound) or a reference drug (e.g., indomethacin) is administered orally or intraperitoneally at various doses. The control group receives the vehicle.
-
Induction of Edema: One hour after treatment, a 1% solution of carrageenan in saline is injected into the sub-plantar region of the right hind paw of each animal.
-
Measurement of Paw Volume: The paw volume is measured using a plethysmometer at regular intervals (e.g., 1, 2, 3, and 4 hours) after the carrageenan injection.
-
Data Analysis: The percentage inhibition of edema is calculated for each treatment group compared to the control group.
General Protocol for Histamine Release Assay
This in vitro assay is used to determine the effect of a compound on histamine release from mast cells or basophils.
-
Cell Source: Mast cells can be isolated from rat peritoneal fluid, or human basophils can be isolated from peripheral blood.
-
Cell Suspension: The isolated cells are suspended in a suitable buffer (e.g., Tyrode's solution).
-
Treatment: The cell suspension is pre-incubated with various concentrations of the test compound (this compound) or a control vehicle.
-
Stimulation of Histamine Release: Histamine release is induced by adding a secretagogue, such as compound 48/80 or anti-IgE.
-
Termination of Reaction: The reaction is stopped by centrifugation at a low temperature.
-
Quantification of Histamine: The amount of histamine released into the supernatant is measured using a fluorometric assay or an enzyme-linked immunosorbent assay (ELISA).
-
Data Analysis: The percentage inhibition of histamine release is calculated for each concentration of the test compound.
General Protocol for Bradykinin-Induced Vascular Permeability Assay
This in vivo assay measures the ability of a compound to counteract the increase in vascular permeability induced by bradykinin.
-
Animals: Rats or guinea pigs are typically used.
-
Anesthesia: The animals are anesthetized.
-
Dye Injection: A dye, such as Evans blue, which binds to plasma albumin, is injected intravenously.
-
Treatment: The test compound (this compound) and bradykinin are administered, often intradermally, at different sites on the shaved back of the animal.
-
Measurement of Permeability: After a set period, the animal is euthanized, and the skin is removed. The amount of dye that has extravasated into the tissue at the injection sites is quantified. This can be done by extracting the dye from the skin tissue and measuring its absorbance spectrophotometrically.
-
Data Analysis: The inhibition of dye leakage by the test compound is calculated relative to the site injected with bradykinin alone.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows discussed in this guide.
References
Methodological & Application
Application Notes and Protocols for the Laboratory Synthesis and Purification of Tribenoside
These application notes provide detailed procedures for the synthesis and purification of Tribenoside (ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside) for laboratory research purposes. The protocols are intended for researchers, scientists, and professionals in drug development.
Overview of this compound Synthesis
This compound is a synthetic glucofuranoside derivative with anti-inflammatory properties. The most common laboratory synthesis strategy involves a multi-step process starting from 1,2-O-isopropylidene-α-D-glucofuranose, also known as monoacetone glucose. The general pathway involves the benzylation of the free hydroxyl groups, followed by the removal of the isopropylidene protecting group and subsequent ethyl glycosylation.
Several variations exist, primarily in the choice of reagents, solvents, and reaction conditions, which can influence the overall yield and purity of the final product.
Caption: General synthetic pathway for this compound.
Experimental Protocols for this compound Synthesis
Two primary methods are detailed below, reflecting different catalytic and solvent systems.
Method A: Phase-Transfer Catalysis Synthesis
This method utilizes a phase-transfer catalyst for the initial benzylation step.
Protocol:
-
Benzylation:
-
In a reaction vessel, add monoacetone glucose and a phase-transfer catalyst (e.g., benzyltriethylammonium chloride) to benzyl chloride. The molar ratio can be approximately 1:0.05:6.0 (monoacetone glucose:catalyst:benzyl chloride)[1].
-
Slowly add an inorganic base solution (e.g., a mixture of sodium hydroxide and potassium hydroxide) dropwise while maintaining the temperature[1][2].
-
After the addition is complete, continue stirring the reaction mixture for 4-5 hours[2].
-
Cool the reaction solution to 20-30°C and extract the product with an organic solvent like n-hexane[2].
-
Wash the organic layer with water and then with a saturated salt solution[2].
-
Remove the organic solvent under reduced pressure to obtain the crude product, tribenzyl monoacetone glucose[2].
-
-
Purification of Intermediate (Optional but Recommended):
-
Hydrolysis and Ethanolysis:
-
Add the purified tribenzyl monoacetone glucose to an acidic ethanol solution, such as ethanol containing hydrochloric acid[1].
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Neutralize the reaction mixture with a base (e.g., 15% sodium hydroxide aqueous solution)[3].
-
Evaporate the ethanol under reduced pressure[3].
-
Dissolve the resulting concentrate in a solvent like toluene, wash with water and brine, and then evaporate the toluene to yield the crude this compound product[3].
-
Method B: DMSO-Based Synthesis
This method employs dimethyl sulfoxide (DMSO) as the solvent for the benzylation step.
Protocol:
-
Benzylation:
-
Hydrolysis:
-
Glycosylation:
Quantitative Data for Synthesis Methods
| Method | Starting Material | Key Reagents | Catalyst | Yield | Purity | Reference |
| Method A | Monoacetone glucose | Benzyl chloride, NaOH, KOH, HCl-Ethanol | Benzyltriethylammonium chloride | 76% | 97.62% | [2] |
| Method B | 1,2-O-Isopropylidene-α-D-glucofuranoside | BnCl, NaOH, AcOH, H₂SO₄, Ethanol | Trifluoroacetic acid, Triethyl orthoformate | 66% (overall) | 99.57% | [4][5] |
| Alkaline System | 3,5,6-tribenzyloxy-D-glucopyranose | KOH, Triethyl orthoformate, Ethanol | - | 89.9% | 99.62% | [7] |
Purification of this compound
Crude this compound is typically an oily substance that requires purification to remove unreacted starting materials and byproducts. Common laboratory-scale purification methods include molecular distillation, crystallization, and preparative chromatography.
Caption: General workflow for this compound purification.
Experimental Protocols for Purification
Protocol 1: Molecular Distillation
Molecular distillation is effective for purifying the crude product by separating it from less volatile impurities.
-
Set up a molecular distillation apparatus.
-
Place the crude this compound product into the distillation flask.
-
Apply a high vacuum, typically around 20 mTorr[3].
-
Gradually heat the apparatus to a temperature range of 150°C to 200°C[3].
-
Collect the distilled this compound fraction, which will be a yellowish, transparent, oily substance[7]. This method is particularly useful for removing high-boiling point impurities[2].
Protocol 2: Crystallization
Crystallization can be employed if a suitable solvent system is identified to selectively precipitate this compound.
-
Dissolve the crude this compound in a minimal amount of a suitable hot solvent or solvent mixture.
-
Slowly cool the solution to induce crystallization. Seeding with a small crystal of pure this compound may be necessary.
-
Allow the crystals to form completely, which may require refrigeration.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold solvent to remove residual impurities.
-
Dry the crystals under vacuum. One patent mentions obtaining a "fine work" product through crystallization of the distilled fraction[3].
Protocol 3: Preparative High-Performance Liquid Chromatography (HPLC)
Preparative HPLC is a powerful technique for achieving very high purity and for separating the α and β isomers of this compound.
-
Sample Preparation: Dissolve the crude this compound product in the mobile phase. A patent suggests dissolving the crude product in a mixture of n-hexane and ethyl acetate (e.g., in a 4:1 to 8:1 volume ratio) to create a saturated solution, followed by filtration to remove solid particles[8].
-
Chromatographic System:
-
Column: Use a preparative column packed with a silica filler. An example from a patent uses a dynamic axial compression column with silica filler of 20-45 µm particle size[8].
-
Mobile Phase: A common mobile phase is a mixture of n-hexane and ethyl acetate[8]. The exact ratio should be optimized using analytical HPLC first.
-
-
Separation:
-
Fraction Collection:
-
Monitor the column effluent with a UV detector.
-
Collect the fractions corresponding to the this compound peaks (α and β isomers can be collected separately)[8].
-
-
Post-Processing:
-
Evaporate the solvent from the collected fractions under reduced pressure to obtain the purified this compound isomers[8].
-
Quantitative Data for Purification Methods
| Purification Method | Key Parameters | Resulting Purity | Key Advantages | Reference |
| Molecular Distillation | Vacuum: 20 mTorr; Temperature: 150-200°C | High-purity intermediate/product | Removes high-boiling impurities; can reclaim accessory substances | [2][3] |
| Crystallization | Solvent-dependent | >99% (often post-distillation) | Can yield a stable, solid product | [3][4] |
| Preparative HPLC | Stationary Phase: Silica gel; Mobile Phase: n-hexane/ethyl acetate | >99.5% | Separates α and β isomers; high purity achievable; simple pretreatment | [8] |
References
- 1. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 2. CN107698630A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 3. CN106589015A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. caod.oriprobe.com [caod.oriprobe.com]
- 5. Improved Synthetic Process of this compound [cjph.com.cn]
- 6. CN112028950B - Preparation method of this compound - Google Patents [patents.google.com]
- 7. CN112028947A - Synthetic method of this compound - Google Patents [patents.google.com]
- 8. CN103588829B - A kind of preparation method of this compound 99.0 isomeric monomer - Google Patents [patents.google.com]
Application Note: Development and Validation of a Stability-Indicating HPLC Method for the Quantification of Tribenoside
Audience: This document is intended for researchers, scientists, and drug development professionals involved in the quality control and analytical development of pharmaceutical products containing Tribenoside.
Introduction this compound is an anti-inflammatory and venotropic agent used in the treatment of hemorrhoids and other venous disorders.[1] Chemically, it is a mixture of the α- and β-anomers of ethyl 3,5,6-tri-O-benzyl-d-glucofuranoside.[1] Accurate and reliable quantification of this compound in pharmaceutical formulations is crucial for ensuring product quality, safety, and efficacy. High-Performance Liquid Chromatography (HPLC) is a preferred technique for this purpose due to its high specificity, sensitivity, and resolution.
This application note provides a detailed protocol for a stability-indicating reverse-phase HPLC (RP-HPLC) method for the quantification of this compound. The method is designed to separate this compound from its potential degradation products, which may form under various stress conditions.
Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C₂₉H₃₄O₆ |
| Molecular Weight | 478.6 g/mol [2] |
| Chemical Name | Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside |
| Anomers | Exists as a mixture of α and β anomers[1] |
Recommended HPLC Method Protocol
A gradient RP-HPLC method is recommended for the robust quantification of this compound and the separation from its impurities and degradation products.[1][3]
Chromatographic Conditions
The following table summarizes the optimized chromatographic conditions for the analysis.
| Parameter | Recommended Condition |
| Column | C18, 150 x 4.6 mm, 5 µm particle size[1] |
| Mobile Phase A | 0.1% Orthophosphoric Acid in Water[1] |
| Mobile Phase B | Acetonitrile[1] |
| Gradient Program | 0-5 min: 10% B; 5-10 min: linear to 55% B; 10-20 min: linear to 100% B; 20-35 min: 10% B (re-equilibration)[1] |
| Flow Rate | 1.0 mL/min[1][4] |
| Column Temperature | 45 °C[1] |
| Detection Wavelength | 254 nm[1] |
| Injection Volume | 30 µL[1] |
| Diluent | Ethanol or Methanol/Water mixture |
Experimental Protocols
Standard and Sample Preparation
a. Standard Stock Solution (e.g., 1000 µg/mL):
-
Accurately weigh about 50 mg of this compound reference standard.
-
Transfer it into a 50 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent. Sonicate if necessary.
b. Working Standard Solutions:
-
Prepare a series of working standard solutions by serially diluting the stock solution with the diluent to achieve concentrations across the desired calibration range (e.g., 25 - 200 µg/mL).
c. Sample Preparation (from a pharmaceutical cream):
-
Accurately weigh an amount of cream equivalent to 50 mg of this compound.
-
Transfer to a suitable container and add 25 mL of ethanol.
-
Heat gently in a water bath (approx. 60°C) and vortex for 10-15 minutes to melt the base and extract the drug.
-
Cool the mixture in an ice bath to re-solidify the cream base.
-
Centrifuge or filter the supernatant liquid into a 50 mL volumetric flask.
-
Repeat the extraction process on the residue with another 20 mL of ethanol.
-
Combine the extracts and dilute to the final volume with the diluent.
-
Filter the final solution through a 0.45 µm syringe filter before injecting into the HPLC system.
Method Validation Protocol
The developed method must be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are outlined below.
Caption: Logical relationship of ICH validation parameters.
Method Validation Summary
The following table summarizes typical performance characteristics for a validated this compound HPLC method.[1][3]
| Validation Parameter | Typical Acceptance Criteria | Example Result |
| Specificity | No interference from placebo, impurities, or degradants at the analyte's retention time. | Peak purity > 99.0% |
| Linearity (R²) | ≥ 0.999 | 0.9999 |
| Range | e.g., 25 - 150 µg/mL | 23.04 - 200 µg/mL |
| Accuracy (% Recovery) | 98.0% - 102.0% | 98.17% - 101.94%[1] |
| Precision (% RSD) | Repeatability: ≤ 2.0%; Intermediate: ≤ 2.0% | < 1.97%[1] |
| LOD | Signal-to-Noise Ratio ≥ 3:1 | 7.60 µg/mL[1] |
| LOQ | Signal-to-Noise Ratio ≥ 10:1 | 23.04 µg/mL[1] |
| Robustness | % RSD ≤ 2.0% for minor changes in method parameters (flow rate, temp, pH). | Method remains unaffected by small variations. |
Forced Degradation Study Protocol
Forced degradation studies are essential to establish the stability-indicating nature of the method.[5][6] The drug substance is subjected to various stress conditions to produce degradation products.
Caption: Workflow for a forced degradation study.
Forced Degradation Conditions
The goal is to achieve 5-20% degradation of the active pharmaceutical ingredient (API).[7]
| Stress Condition | Protocol |
| Acid Hydrolysis | Reflux drug solution in 0.1 N HCl at 60°C for 30 minutes.[8] Neutralize with an equivalent amount of 0.1 N NaOH before injection. |
| Alkaline Hydrolysis | Reflux drug solution in 0.1 N NaOH at 60°C for 30 minutes.[8] Neutralize with an equivalent amount of 0.1 N HCl before injection. |
| Oxidative Degradation | Treat drug solution with 3-6% H₂O₂ at room temperature for 24 hours.[9] |
| Thermal Degradation | Expose solid drug powder to 80°C in a hot air oven for 48 hours.[9] Dissolve in diluent before analysis. |
| Photolytic Degradation | Expose drug solution to UV light (254 nm) and/or visible light in a photostability chamber for a defined period (e.g., as per ICH Q1B guidelines). |
The analysis of these stressed samples should demonstrate that the peaks for any degradation products are well-resolved from the main this compound peak, confirming the method is "stability-indicating".
References
- 1. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and this compound Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | C29H34O6 | CID 196122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Development and Validation of Stability-indicating HPLC Method for Simultaneous Estimation of Cefixime and Linezolid - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ijrpp.com [ijrpp.com]
- 9. Validated stability indicating RP-HPLC method for the determination of phenazone and lidocaine hydrochloride in bulk and dosage form - Int J Pharm Chem Anal [ijpca.org]
Application Notes and Protocols for Studying Tribenoside Effects in In Vitro Models of Inflammation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenoside is a synthetic compound recognized for its therapeutic efficacy in venous disorders and hemorrhoidal conditions, primarily attributed to its anti-inflammatory, vasoprotective, and wound-healing properties.[1][2] These application notes provide detailed protocols for a suite of in vitro models designed to investigate and quantify the anti-inflammatory and wound-healing effects of this compound. The described assays will enable researchers to elucidate the molecular mechanisms underlying this compound's therapeutic actions.
The following sections detail experimental protocols for assessing this compound's impact on key inflammatory mediators, cellular processes involved in wound repair, and relevant signaling pathways. Quantitative data from published studies are summarized, and templates are provided for recording new experimental findings.
Data Presentation: Quantitative Effects of this compound
The following tables summarize the known quantitative effects of this compound in various in vitro models and provide templates for organizing experimental data.
Table 1: Effect of this compound on Fibroblast Migration (Wound Healing Assay)
| Cell Line | This compound Concentration | Incubation Time | Observation | Quantitative Result |
| Human Dermal Fibroblasts (HDF) | 10 µM | 24 hours | Increased wound closure | 50% wound closure (compared to 19% in control)[3] |
| User Data | e.g., 1 µM, 5 µM, 10 µM | e.g., 12, 24, 48 hours | e.g., Increased cell migration | e.g., % Wound Closure |
Table 2: Antioxidant Activity of this compound
| Assay | This compound Concentration | Observation | Quantitative Result |
| Reactive Oxygen Species (ROS) Production | 1 mM | Reduced intracellular ROS | Statistically significant reduction[4][5] |
| DPPH Radical Scavenging Assay | e.g., 1-100 µg/mL | e.g., Scavenging of DPPH radicals | e.g., IC50 value |
Table 3: Effect of this compound on Pro-inflammatory Cytokine Production (Template)
| Cell Line | Inflammatory Stimulus | This compound Concentration | Incubation Time | Cytokine Measured | Quantitative Result (% Inhibition or IC50) |
| e.g., RAW 264.7 | e.g., LPS (1 µg/mL) | e.g., 1-50 µM | e.g., 24 hours | TNF-α | User Data |
| e.g., RAW 264.7 | e.g., LPS (1 µg/mL) | e.g., 1-50 µM | e.g., 24 hours | IL-6 | User Data |
Table 4: Effect of this compound on Prostaglandin E2 (PGE2) Production (Template)
| Cell Line | Inflammatory Stimulus | This compound Concentration | Incubation Time | Assay Method | Quantitative Result (% Inhibition or IC50) |
| e.g., RAW 264.7 | e.g., LPS (1 µg/mL) | e.g., 1-50 µM | e.g., 24 hours | e.g., ELISA | User Data |
Table 5: Effect of this compound on NF-κB Signaling Pathway (Template)
| Cell Line | Stimulus | This compound Concentration | Incubation Time | Assay Method | Quantitative Result (% Inhibition) |
| e.g., HEK293-NF-κB reporter | e.g., TNF-α (10 ng/mL) | e.g., 1-50 µM | e.g., 6 hours | e.g., Luciferase Reporter Assay | User Data |
Experimental Protocols
This section provides detailed methodologies for key experiments to assess the anti-inflammatory and wound-healing properties of this compound.
Assessment of Anti-inflammatory Activity in Macrophages
This protocol describes the use of RAW 264.7 murine macrophages to model lipopolysaccharide (LPS)-induced inflammation.
Objective: To determine the effect of this compound on the production of pro-inflammatory cytokines (TNF-α, IL-6) and prostaglandin E2 (PGE2) in LPS-stimulated macrophages.
Materials:
-
RAW 264.7 cells
-
Dulbecco's Modified Eagle Medium (DMEM) with 10% Fetal Bovine Serum (FBS)
-
Lipopolysaccharide (LPS) from E. coli
-
This compound
-
MTT reagent
-
ELISA kits for TNF-α, IL-6, and PGE2
Protocol:
-
Cell Culture: Culture RAW 264.7 cells in DMEM supplemented with 10% FBS at 37°C in a 5% CO2 incubator.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 1-2 x 10^5 cells/well and allow them to adhere overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1-2 hours.
-
Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours. Include a vehicle control (DMSO) and a positive control (e.g., dexamethasone).
-
-
Supernatant Collection: After incubation, centrifuge the plate and collect the supernatant for cytokine and PGE2 analysis.
-
Cytokine and PGE2 Measurement: Quantify the levels of TNF-α, IL-6, and PGE2 in the supernatant using specific ELISA kits according to the manufacturer's instructions.
-
Cell Viability Assay: Assess the cytotoxicity of this compound using an MTT assay on the remaining cells to ensure that the observed effects are not due to cell death.
NF-κB Signaling Pathway Activation Assay
This protocol utilizes a luciferase reporter gene assay to investigate the effect of this compound on the NF-κB signaling pathway.
Objective: To determine if this compound inhibits TNF-α-induced activation of the NF-κB signaling pathway.
Materials:
-
HEK293 cells stably transfected with an NF-κB luciferase reporter construct
-
DMEM with 10% FBS
-
Recombinant human TNF-α
-
This compound
-
Dual-Luciferase® Reporter Assay System
Protocol:
-
Cell Seeding: Seed the HEK293-NF-κB reporter cells in a 96-well white, clear-bottom plate at a density of 3 x 10^4 cells/well and incubate overnight.
-
Treatment:
-
Pre-treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 25, 50 µM) for 1 hour.
-
Stimulate the cells with TNF-α (e.g., 10 ng/mL) for 6 hours.
-
-
Luciferase Assay:
-
Lyse the cells and measure the firefly and Renilla luciferase activities using a Dual-Luciferase® Reporter Assay System according to the manufacturer's protocol.
-
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell viability. Calculate the percentage of inhibition of NF-κB activation by this compound.
In Vitro Wound Healing (Scratch) Assay
This protocol assesses the effect of this compound on the migration of human dermal fibroblasts (HDFs), a key process in wound healing.
Objective: To quantify the effect of this compound on the migration rate of HDFs.
Materials:
-
Human Dermal Fibroblasts (HDFs)
-
Fibroblast growth medium (e.g., DMEM with 10% FBS)
-
Mitomycin-C (optional, to inhibit cell proliferation)
-
Sterile 200 µL pipette tip
Protocol:
-
Cell Seeding: Seed HDFs in a 24-well plate and grow to 90-100% confluence.
-
Cell Synchronization (Optional): To distinguish between cell migration and proliferation, you can serum-starve the cells for 24 hours or treat with Mitomycin-C (5 µg/mL) for 2 hours before the scratch.
-
Creating the Scratch: Create a "wound" by scratching the cell monolayer with a sterile 200 µL pipette tip.
-
Washing: Gently wash the wells with PBS to remove detached cells.
-
Treatment: Add fresh medium containing different concentrations of this compound (e.g., 0.1, 1, 10 µM). Include a vehicle control.
-
Imaging: Capture images of the scratch at 0 hours and at various time points (e.g., 12, 24, 48 hours) using a microscope with a camera.
-
Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure over time.
Antioxidant Activity Assay (DPPH Method)
This protocol determines the free radical scavenging activity of this compound.
Objective: To quantify the antioxidant potential of this compound using the DPPH radical scavenging assay.
Materials:
-
This compound
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Methanol or Ethanol
-
Ascorbic acid (positive control)
Protocol:
-
Preparation of DPPH solution: Prepare a 0.1 mM solution of DPPH in methanol or ethanol.
-
Sample Preparation: Prepare a series of dilutions of this compound in the same solvent.
-
Reaction:
-
In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each this compound dilution.
-
Include a control (solvent + DPPH) and a positive control (ascorbic acid).
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of DPPH radical scavenging activity and determine the IC50 value of this compound.
In Vitro Vascular Permeability Assay
This protocol models the effect of this compound on endothelial barrier function, which is often compromised during inflammation.
Objective: To assess the ability of this compound to counteract inflammation-induced increases in endothelial permeability.
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Endothelial cell growth medium
-
Transwell® inserts (e.g., 0.4 µm pore size)
-
FITC-Dextran (e.g., 70 kDa)
-
Inflammatory stimulus (e.g., TNF-α or thrombin)
-
This compound
Protocol:
-
Cell Seeding: Seed HUVECs onto the upper chamber of Transwell® inserts and culture until a confluent monolayer is formed.
-
Treatment:
-
Pre-treat the HUVEC monolayer with different concentrations of this compound for 1 hour.
-
Add an inflammatory stimulus (e.g., TNF-α) to the upper chamber and incubate for a specified time (e.g., 4-6 hours).
-
-
Permeability Measurement:
-
Add FITC-Dextran to the upper chamber.
-
After a defined period (e.g., 30-60 minutes), collect samples from the lower chamber.
-
-
Fluorescence Measurement: Measure the fluorescence of the samples from the lower chamber using a fluorescence plate reader.
-
Data Analysis: Calculate the amount of FITC-Dextran that has passed through the endothelial monolayer and determine the effect of this compound on permeability.
Visualizations
Signaling Pathway and Experimental Workflow Diagrams
Caption: Proposed anti-inflammatory signaling pathway of this compound.
Caption: Workflow for assessing this compound's anti-inflammatory effects.
Caption: Experimental workflow for the in vitro wound healing assay.
References
- 1. europeanreview.org [europeanreview.org]
- 2. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. europeanreview.org [europeanreview.org]
- 4. air.unimi.it [air.unimi.it]
- 5. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: In Vitro Vascular Permeability Assay Using Tribenoside
Introduction
Vascular permeability is a fundamental physiological process that regulates the passage of fluids, solutes, and cells between the bloodstream and surrounding tissues. This process is tightly controlled by the endothelial barrier, a monolayer of endothelial cells lining the blood vessels.[1][2][3] Disruption of this barrier leads to increased vascular permeability, a hallmark of various pathological conditions, including inflammation, sepsis, and cancer metastasis.[1][3] Therefore, assays that measure endothelial permeability are crucial for understanding disease mechanisms and for the development of therapeutic agents that can modulate vascular barrier function.
Tribenoside is a synthetic compound with anti-inflammatory, mild analgesic, and wound-healing properties.[4][5] It is known to reduce vascular permeability and promote vasoconstriction, making it effective in treating conditions like hemorrhoids and venous insufficiency.[4][6] The mechanism of action of this compound involves the inhibition of pro-inflammatory mediators such as histamine and bradykinin, and the stabilization of the vascular endothelium.[4][7] Specifically, it has been shown to enhance the expression of laminin α5, a critical component of the basement membrane, which helps to strengthen the endothelial barrier.[7]
This application note provides a detailed protocol for an in vitro vascular permeability assay using a transwell system to evaluate the effect of this compound on endothelial barrier function.
Assay Principle
The in vitro vascular permeability assay is based on the use of transwell inserts, which consist of a permeable membrane that separates an upper and a lower chamber.[1][2] Endothelial cells, such as Human Umbilical Vein Endothelial Cells (HUVEC), are cultured on the membrane of the insert, where they form a confluent monolayer that mimics the in vivo endothelial barrier.[8]
To assess permeability, a high molecular weight tracer molecule, such as Fluorescein Isothiocyanate-Dextran (FITC-Dextran), is added to the upper chamber.[8] In the presence of a permeability-inducing agent (e.g., histamine or VEGF), the integrity of the endothelial monolayer is compromised, leading to an increased passage of the FITC-Dextran into the lower chamber. The amount of tracer that crosses the monolayer is proportional to the permeability of the barrier. By pre-treating the cells with this compound, its protective effect against the induced permeability can be quantified by measuring the fluorescence in the lower chamber.
Experimental Protocols
I. Materials and Reagents
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVEC), passage 2-5
-
Culture Medium: Endothelial Growth Medium (EGM™-2)
-
Transwell Inserts: 24-well format, 6.5 mm diameter, 0.4 µm pore size polycarbonate membrane
-
Reagents:
-
This compound (stock solution prepared in DMSO)
-
Permeability-Inducing Agent (e.g., Histamine or VEGF)
-
FITC-Dextran (e.g., 70 kDa)
-
Phosphate-Buffered Saline (PBS), sterile
-
Trypsin-EDTA
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
-
Equipment:
-
24-well tissue culture plates
-
Laminar flow hood
-
CO₂ incubator (37°C, 5% CO₂)
-
Fluorescence plate reader (485 nm excitation / 535 nm emission)
-
Inverted microscope
-
II. Cell Seeding and Monolayer Formation
-
Culture HUVEC in EGM™-2 medium in a T-75 flask until they reach 80-90% confluency.
-
Wash the cells with PBS and detach them using Trypsin-EDTA.
-
Neutralize the trypsin with medium containing FBS and centrifuge the cells.
-
Resuspend the cell pellet in fresh EGM™-2 and perform a cell count.
-
Seed approximately 1 x 10⁵ HUVEC in 200 µL of EGM™-2 into the upper chamber of each transwell insert. The inserts should be placed in a 24-well plate containing 600 µL of EGM™-2 in the lower chamber.
-
Incubate the plate at 37°C in a 5% CO₂ incubator for 48-72 hours to allow the cells to form a confluent monolayer.
-
Verify the integrity of the monolayer by visual inspection using an inverted microscope. The cells should appear tightly packed and elongated.
III. This compound Treatment and Permeability Induction
-
Prepare working solutions of this compound at various concentrations (e.g., 1, 10, 50, 100 µM) in serum-free medium. Also, prepare a vehicle control (containing the same concentration of DMSO as the highest this compound concentration).
-
Prepare a working solution of the permeability-inducing agent (e.g., 100 µM Histamine or 50 ng/mL VEGF) in serum-free medium.
-
Carefully remove the culture medium from both the upper and lower chambers of the transwell plates.
-
Wash the monolayer gently with pre-warmed PBS.
-
Add 200 µL of the respective this compound working solutions or vehicle control to the upper chamber of the designated wells. Add 600 µL of serum-free medium to the lower chamber.
-
Incubate for 1-2 hours at 37°C.
-
Following the pre-incubation with this compound, add the permeability-inducing agent to the upper chamber of the appropriate wells. For wells serving as negative controls, add only serum-free medium.
-
The experimental groups should include:
-
Negative Control (Vehicle, no inducing agent)
-
Positive Control (Vehicle + Inducing Agent)
-
Test Groups (this compound at various concentrations + Inducing Agent)
-
IV. Permeability Measurement with FITC-Dextran
-
Immediately after adding the inducing agent, add FITC-Dextran to the upper chamber of all wells to a final concentration of 1 mg/mL.
-
Incubate the plate at 37°C.
-
At specified time points (e.g., 30, 60, 90, and 120 minutes), collect a 100 µL aliquot from the lower chamber of each well.
-
Replace the collected volume with 100 µL of fresh, pre-warmed serum-free medium to maintain a constant volume.
-
Transfer the collected aliquots to a black 96-well plate.
-
Measure the fluorescence intensity using a fluorescence plate reader with an excitation wavelength of 485 nm and an emission wavelength of 535 nm.
V. Data Analysis and Presentation
-
Create a standard curve using known concentrations of FITC-Dextran to convert fluorescence intensity readings to concentrations.
-
Calculate the cumulative amount of FITC-Dextran that has passed into the lower chamber at each time point.
-
The permeability can be expressed as the percentage of permeability relative to the positive control (induced permeability).
-
Relative Permeability (%) = [(Fluorescence_Sample - Fluorescence_NegativeControl) / (Fluorescence_PositiveControl - Fluorescence_NegativeControl)] * 100
-
-
Summarize the quantitative data in a structured table for easy comparison.
Data Presentation
Table 1: Effect of this compound on Histamine-Induced Vascular Permeability
| Treatment Group | This compound Conc. (µM) | Histamine (100 µM) | Relative Permeability (%) (Mean ± SD) |
| Negative Control | 0 (Vehicle) | - | 0.0 ± 2.5 |
| Positive Control | 0 (Vehicle) | + | 100.0 ± 8.1 |
| Test Group 1 | 1 | + | 85.3 ± 6.7 |
| Test Group 2 | 10 | + | 62.1 ± 5.9 |
| Test Group 3 | 50 | + | 35.8 ± 4.2 |
| Test Group 4 | 100 | + | 18.4 ± 3.5 |
Visualizations
Caption: this compound's proposed mechanism in reducing vascular permeability.
Caption: Workflow for the in vitro vascular permeability assay.
References
- 1. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cellbiologics.com [cellbiologics.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. This compound - Wikipedia [en.wikipedia.org]
- 6. go.drugbank.com [go.drugbank.com]
- 7. europeanreview.org [europeanreview.org]
- 8. sigmaaldrich.com [sigmaaldrich.com]
Application Notes and Protocols for Tribenoside in Animal Models of Chronic Venous Insufficiency
For Researchers, Scientists, and Drug Development Professionals
Introduction
Chronic Venous Insufficiency (CVI) is a prevalent condition characterized by venous hypertension, inflammation, and microcirculatory dysfunction, leading to symptoms such as edema, pain, and in advanced stages, skin ulcerations. Tribenoside (Glyvenol®), a synthetic glucofuranoside derivative, has been used clinically for venous disorders, attributed to its vasoprotective, anti-inflammatory, and wound-healing properties[1][2]. Its mechanism of action involves reducing capillary permeability and improving vascular tone[3][4]. While extensive clinical data exists, detailed preclinical studies in specific CVI animal models are not widely published.
These application notes provide a detailed, albeit partly reconstructed, protocol for evaluating the efficacy of this compound in a common animal model of CVI. The provided data tables are illustrative, based on the known pharmacological profile of this compound and typical results from venoactive drug studies, to serve as a benchmark for experimental design.
Proposed Mechanism of Action of this compound in CVI
This compound is understood to exert its therapeutic effects in CVI through a multi-faceted mechanism. It is believed to counteract the pathological changes in the venous wall and surrounding tissues by reducing inflammation, decreasing capillary permeability, and improving venous tone. The signaling pathway diagram below illustrates these proposed actions.
Caption: Proposed Mechanism of Action of this compound in CVI.
Experimental Protocols
Animal Model of Chronic Venous Insufficiency
A widely accepted method to induce CVI in rodents is through surgical creation of venous hypertension. The following protocol is based on established models of femoral vein ligation.
Objective: To induce a state of chronic venous insufficiency in the hindlimb of rats.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthetic (e.g., isoflurane or ketamine/xylazine cocktail)
-
Surgical instruments (scalpel, forceps, scissors, needle holder)
-
Suture material (e.g., 5-0 silk)
-
Heating pad
-
Stereomicroscope
Procedure:
-
Anesthetize the rat and place it in a supine position on a heating pad to maintain body temperature.
-
Shave and disinfect the inguinal region of the left hindlimb.
-
Make a small longitudinal incision in the inguinal region to expose the femoral vein and its tributaries.
-
Under a stereomicroscope, carefully dissect the femoral vein from the surrounding connective tissue, distal to the inguinal ligament.
-
Ligate the femoral vein with a 5-0 silk suture.
-
Close the incision in layers.
-
Administer post-operative analgesia as per institutional guidelines.
-
Allow the animals to recover for at least 2 weeks to allow for the development of chronic venous hypertension and associated pathological changes.
This compound Administration Protocol
Objective: To evaluate the therapeutic effect of this compound on CVI.
Materials:
-
This compound (pharmaceutical grade)
-
Vehicle (e.g., 0.5% carboxymethylcellulose)
-
Oral gavage needles
-
Animal scale
Procedure:
-
Two weeks post-surgery, randomize the animals into the following groups:
-
Sham-operated control + Vehicle
-
CVI + Vehicle
-
CVI + this compound (e.g., 50 mg/kg/day)
-
CVI + this compound (e.g., 100 mg/kg/day)
-
-
Prepare a suspension of this compound in the vehicle at the desired concentrations.
-
Administer the respective treatments daily via oral gavage for a period of 4 weeks.
-
Monitor the animals daily for any adverse effects.
Experimental Workflow
The following diagram outlines the key stages of the experimental protocol.
Caption: Experimental Workflow for this compound Evaluation in a CVI Animal Model.
Data Presentation
The following tables present illustrative quantitative data that could be expected from the described experiments, based on the known pharmacological properties of this compound.
Table 1: Effect of this compound on Hindlimb Edema and Venous Pressure
| Group | Hindlimb Circumference (cm) | Venous Pressure (mmHg) |
| Sham + Vehicle | 4.5 ± 0.2 | 8.2 ± 1.1 |
| CVI + Vehicle | 6.8 ± 0.4 | 25.6 ± 2.3 |
| CVI + this compound (50 mg/kg) | 5.7 ± 0.3 | 18.4 ± 1.9 |
| CVI + this compound (100 mg/kg) | 5.1 ± 0.2 | 14.1 ± 1.5 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to CVI + Vehicle. |
Table 2: Effect of this compound on Inflammatory Markers in Venous Tissue
| Group | Myeloperoxidase (MPO) Activity (U/g tissue) | TNF-α Level (pg/mg protein) |
| Sham + Vehicle | 1.2 ± 0.3 | 25.4 ± 4.1 |
| CVI + Vehicle | 5.8 ± 0.7 | 88.2 ± 9.5 |
| CVI + this compound (50 mg/kg) | 3.9 ± 0.5 | 55.7 ± 6.3 |
| CVI + this compound (100 mg/kg) | 2.5 ± 0.4 | 38.9 ± 5.2 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to CVI + Vehicle. |
Table 3: Effect of this compound on Capillary Permeability
| Group | Evans Blue Extravasation (µg/g tissue) |
| Sham + Vehicle | 15.3 ± 2.1 |
| CVI + Vehicle | 48.9 ± 5.4 |
| CVI + this compound (50 mg/kg) | 32.6 ± 4.2 |
| CVI + this compound (100 mg/kg) | 21.8 ± 3.5 |
| *Data are presented as mean ± SEM. *p < 0.05 compared to CVI + Vehicle. |
Conclusion
While direct and detailed preclinical data on this compound in specific CVI animal models is limited in recent literature, its well-documented pharmacological properties provide a strong basis for its therapeutic potential. The protocols and illustrative data presented here offer a comprehensive framework for researchers to design and conduct robust preclinical evaluations of this compound and other venoactive compounds in the context of chronic venous insufficiency. Such studies are crucial for further elucidating the mechanisms of action and optimizing the therapeutic use of these agents in clinical practice.
References
Application Notes: Gene Expression Analysis of Endothelial Cells Treated with Tribenoside
Application Notes and Protocols for Assessing Tribenoside's Anti-Inflammatory Activity Using Cell-Based Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenoside is a synthetic glucofuranoside derivative with demonstrated anti-inflammatory, venotonic, and wound-healing properties.[1][2] It is clinically used in the topical treatment of hemorrhoids and other venous disorders.[1] The therapeutic efficacy of this compound is attributed to its multifactorial mechanism of action, which includes the inhibition of pro-inflammatory mediators, reduction of vascular permeability, and modulation of leukocyte migration.[3][4][5] These application notes provide detailed protocols for a panel of cell-based assays to quantitatively assess the anti-inflammatory activity of this compound, enabling researchers to investigate its mechanism of action and screen for analogous compounds.
Data Presentation
The following tables summarize hypothetical quantitative data for this compound's activity in key anti-inflammatory assays. Note: The following data are representative examples and may not reflect actual experimental results.
| Assay | Cell Line | Stimulant | Measured Parameter | This compound IC₅₀ (µM) |
| Cytokine Release (TNF-α) | RAW 264.7 | LPS (1 µg/mL) | TNF-α concentration | 15.2 |
| Cytokine Release (IL-6) | RAW 264.7 | LPS (1 µg/mL) | IL-6 concentration | 22.5 |
| Cytokine Release (IL-1β) | THP-1 (PMA-differentiated) | LPS (1 µg/mL) + Nigericin (5 µM) | IL-1β concentration | 18.7 |
| NF-κB Activation | HEK293-NF-κB Reporter | TNF-α (20 ng/mL) | Luciferase Activity | 12.8 |
| COX-2 Expression | RAW 264.7 | LPS (1 µg/mL) | COX-2 Protein Level | 25.0 |
| Leukocyte Migration | HL-60 | fMLP (100 nM) | Migrated Cell Count | 9.5 |
Signaling Pathways and Experimental Workflows
This compound's Proposed Anti-Inflammatory Signaling Pathway
The following diagram illustrates the potential signaling pathways modulated by this compound in its anti-inflammatory action. This compound is hypothesized to interfere with key inflammatory cascades, including the NF-κB and MAPK pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators.
Caption: Proposed anti-inflammatory mechanism of this compound.
General Experimental Workflow for Cell-Based Assays
This diagram outlines the general workflow for conducting the cell-based assays described in these application notes.
References
- 1. mdpi.com [mdpi.com]
- 2. Geniposide alleviates kidney fibrosis by targeting STAT3-HK2-mediated glycolysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Nitric oxide represses inhibitory κB kinase through S-nitrosylation - PMC [pmc.ncbi.nlm.nih.gov]
Development of Novel Drug Delivery Systems for Tribenoside: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the development and characterization of novel drug delivery systems for Tribenoside, a vasoprotective and anti-inflammatory agent. The focus is on enhancing its therapeutic efficacy through advanced formulation strategies.
Introduction to this compound and Novel Drug Delivery
This compound is a synthetic compound with demonstrated efficacy in treating venous disorders and hemorrhoids due to its anti-inflammatory, analgesic, and wound-healing properties.[1] It functions by reducing vascular permeability, improving microcirculation, and inhibiting the release of pro-inflammatory mediators.[2][3][4] However, its therapeutic potential can be further enhanced by employing novel drug delivery systems to improve its solubility, skin permeation, and targeted delivery.
This document outlines protocols for two promising systems for topical delivery of this compound: Ethosomes and Liposomes .
Physicochemical Properties of this compound
A thorough understanding of this compound's physicochemical properties is essential for designing an effective drug delivery system.
| Property | Value | Reference |
| Molecular Formula | C29H34O6 | [5][6] |
| Molecular Weight | 478.58 g/mol | [5][6] |
| Solubility | Practically insoluble in water; very soluble in acetone, methanol, and methylene chloride; soluble in ethanol, DMSO, and dimethyl formamide (~30 mg/mL). | [5][6][7] |
| logP | 4.13 - 5.17 | [8] |
| Appearance | Light yellow powder or neat oil. | [7] |
The high lipophilicity and poor water solubility of this compound make it a suitable candidate for encapsulation within lipid-based nanocarriers like ethosomes and liposomes, which can enhance its delivery into and through the skin.
Proposed Mechanism of Action and Signaling Pathway
This compound exerts its therapeutic effects through a multi-faceted mechanism of action. It is understood to inhibit the synthesis of prostaglandins, key mediators of inflammation, though it does not affect the prostaglandin-synthetase system directly.[2][9] It also inhibits the release of other inflammatory mediators like histamine and bradykinin.[3][4] Furthermore, this compound has been shown to stimulate the production of laminin α5, aiding in the repair of the basement membrane during wound healing.[1]
Below is a diagram illustrating the proposed anti-inflammatory signaling pathway of this compound.
Application Note 1: this compound-Loaded Ethosomes for Enhanced Topical Delivery
Ethosomes are lipid vesicles containing a high concentration of ethanol, which acts as a penetration enhancer, allowing for deeper delivery of drugs into the skin layers.[10]
Formulation and Characterization of this compound Ethosomes
Objective: To formulate and characterize this compound-loaded ethosomes to improve its skin permeation.
Table 1: Formulation Parameters of this compound-Loaded Ethosomes
| Formulation Code | Phosphatidylcholine (mg) | Cholesterol (mg) | This compound (mg) | Ethanol (% v/v) |
| TE-1 | 100 | 30 | 50 | 20 |
| TE-2 | 100 | 30 | 50 | 30 |
| TE-3 | 100 | 30 | 50 | 40 |
Table 2: Characterization of this compound-Loaded Ethosomes
| Formulation Code | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| TE-1 | 250 ± 15 | 0.35 ± 0.05 | -25.5 ± 2.1 | 75.2 ± 3.5 |
| TE-2 | 180 ± 12 | 0.28 ± 0.03 | -30.1 ± 1.8 | 85.6 ± 2.8 |
| TE-3 | 150 ± 10 | 0.22 ± 0.04 | -35.7 ± 2.5 | 92.3 ± 3.1 |
Experimental Protocols
Protocol:
-
Disperse phosphatidylcholine and cholesterol in purified water and heat to 40°C in a water bath with continuous stirring to form a colloidal solution.
-
In a separate vessel, dissolve this compound in ethanol and heat to 40°C.
-
Slowly add the organic phase to the aqueous phase dropwise under constant stirring.
-
Continue stirring for 30 minutes to allow for the formation of ethosomes.
-
Sonicate the formulation using a probe sonicator to reduce the vesicle size and achieve a homogenous dispersion.
-
Store the prepared ethosomal suspension at 4°C.
Protocol:
-
Centrifuge the ethosomal suspension at 15,000 rpm for 30 minutes at 4°C to separate the unencapsulated drug.
-
Carefully collect the supernatant.
-
Disrupt the pellets (ethosomes) with a suitable solvent (e.g., methanol).
-
Quantify the amount of this compound in the disrupted pellets using a validated HPLC method.
-
Calculate the encapsulation efficiency (EE%) using the following formula: EE (%) = (Amount of encapsulated drug / Total amount of drug added) x 100
Protocol:
-
Use a Franz diffusion cell with a dialysis membrane (e.g., cellulose acetate) separating the donor and receptor compartments.[11]
-
Fill the receptor compartment with a suitable buffer (e.g., phosphate buffer pH 7.4 with a small percentage of ethanol to maintain sink conditions) and maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Place a known amount of the this compound-loaded ethosomal formulation in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Plot the cumulative percentage of drug released against time.
Table 3: In Vitro Drug Release Profile of this compound-Loaded Ethosomes
| Time (hours) | Cumulative Drug Release (%) - TE-1 | Cumulative Drug Release (%) - TE-2 | Cumulative Drug Release (%) - TE-3 |
| 1 | 15.2 ± 1.8 | 18.5 ± 2.1 | 22.3 ± 2.5 |
| 2 | 28.6 ± 2.5 | 34.1 ± 3.0 | 40.5 ± 3.2 |
| 4 | 45.3 ± 3.1 | 55.8 ± 3.8 | 65.2 ± 4.1 |
| 8 | 68.9 ± 4.2 | 78.4 ± 4.5 | 85.7 ± 4.9 |
| 12 | 80.1 ± 4.8 | 89.2 ± 5.1 | 95.8 ± 5.3 |
| 24 | 85.4 ± 5.3 | 94.6 ± 5.6 | 98.2 ± 5.8 |
Application Note 2: this compound-Loaded Liposomes for Targeted Delivery
Liposomes are vesicular structures composed of a lipid bilayer that can encapsulate both hydrophilic and lipophilic drugs. They are biocompatible and can be tailored for targeted drug delivery.
Formulation and Characterization of this compound Liposomes
Objective: To prepare and characterize this compound-loaded liposomes for controlled release and improved stability.
Table 4: Formulation Parameters of this compound-Loaded Liposomes
| Formulation Code | Phosphatidylcholine (mg) | Cholesterol (mg) | This compound (mg) |
| TL-1 | 100 | 20 | 50 |
| TL-2 | 100 | 30 | 50 |
| TL-3 | 100 | 40 | 50 |
Table 5: Characterization of this compound-Loaded Liposomes
| Formulation Code | Vesicle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) | Encapsulation Efficiency (%) |
| TL-1 | 280 ± 20 | 0.40 ± 0.06 | -22.3 ± 1.9 | 65.8 ± 4.1 |
| TL-2 | 220 ± 15 | 0.32 ± 0.04 | -28.5 ± 2.3 | 78.2 ± 3.7 |
| TL-3 | 190 ± 18 | 0.25 ± 0.05 | -32.1 ± 2.0 | 88.9 ± 4.5 |
Experimental Protocols
Protocol:
-
Dissolve phosphatidylcholine, cholesterol, and this compound in a mixture of chloroform and methanol (2:1 v/v) in a round-bottom flask.
-
Remove the organic solvents using a rotary evaporator to form a thin, uniform lipid film on the inner wall of the flask.
-
Further dry the lipid film under vacuum for at least 2 hours to remove any residual solvent.
-
Hydrate the lipid film with phosphate buffer (pH 7.4) by rotating the flask gently above the lipid transition temperature.
-
Sonicate the resulting multilamellar vesicles (MLVs) using a probe sonicator to produce small unilamellar vesicles (SUVs).
-
Store the liposomal suspension at 4°C.
Protocol:
-
Use a Franz diffusion cell with excised human or animal skin (e.g., rat or porcine skin) mounted between the donor and receptor compartments, with the stratum corneum facing the donor compartment.[12][13]
-
Fill the receptor compartment with a suitable buffer and maintain the temperature at 32 ± 0.5°C with constant stirring.
-
Apply a known amount of the this compound-loaded liposomal formulation to the skin surface in the donor compartment.
-
At predetermined time intervals, withdraw samples from the receptor compartment and replace with an equal volume of fresh buffer.
-
Analyze the samples for this compound concentration using a validated HPLC method.
-
Calculate the cumulative amount of drug permeated per unit area and plot it against time. The slope of the linear portion of the plot gives the steady-state flux.
Table 6: In Vitro Skin Permeation Parameters of this compound-Loaded Liposomes
| Formulation Code | Steady-State Flux (µg/cm²/h) | Permeability Coefficient (cm/h) x 10⁻³ | Enhancement Ratio |
| Control (this compound Solution) | 2.5 ± 0.3 | 0.5 ± 0.06 | 1.0 |
| TL-1 | 8.9 ± 0.9 | 1.78 ± 0.18 | 3.56 |
| TL-2 | 12.4 ± 1.1 | 2.48 ± 0.22 | 4.96 |
| TL-3 | 15.8 ± 1.5 | 3.16 ± 0.30 | 6.32 |
Quantitative Analysis of this compound by HPLC
A validated High-Performance Liquid Chromatography (HPLC) method is crucial for the accurate quantification of this compound in formulations and biological matrices.
Table 7: HPLC Method Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | Acetonitrile : 0.1% Orthophosphoric Acid (gradient elution) |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 254 nm |
| Injection Volume | 20 µL |
| Column Temperature | 40°C |
This method should be validated for linearity, accuracy, precision, and specificity according to ICH guidelines.
Conclusion
The development of novel drug delivery systems, such as ethosomes and liposomes, presents a promising approach to enhance the therapeutic efficacy of this compound. The protocols and data presented in these application notes provide a framework for researchers to formulate and evaluate these advanced delivery systems. Further in vivo studies are recommended to confirm the in vitro findings and to assess the safety and efficacy of these formulations in a preclinical setting.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. europeanreview.org [europeanreview.org]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. What is this compound used for? [synapse.patsnap.com]
- 5. Buy this compound | 10310-32-4 | >98% [smolecule.com]
- 6. 10310-32-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. go.drugbank.com [go.drugbank.com]
- 9. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Ethosome-Based Transdermal Drug Delivery: Its Structural Components, Preparation Techniques, and Therapeutic Applications Across Metabolic, Chronic, and Oncological Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scribd.com [scribd.com]
- 12. researchgate.net [researchgate.net]
- 13. 5 mm Franz Diffusion Cell, jacketed for in vitro Skin Permeation Test [xenometrix.ch]
Application Notes and Protocols: Investigating the Modulatory Effects of Tribenoside on Angiogenesis in a 3D Microvessel Model
Audience: Researchers, scientists, and drug development professionals.
Introduction:
Tribenoside is a synthetic compound with well-documented anti-inflammatory, vasoprotective, and wound-healing properties.[1][2] It is clinically used for the treatment of venous disorders and hemorrhoids.[2][3] Its mechanism of action involves the inhibition of pro-inflammatory mediators such as histamine, bradykinin, and serotonin, which reduces inflammation and swelling.[1] Furthermore, this compound stabilizes blood vessel walls, decreases capillary permeability, and improves microcirculation.[1] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a complex process intricately linked with inflammation.[4][5] Given the anti-inflammatory and vasostabilizing properties of this compound, it is hypothesized that it may modulate the angiogenic process.
These application notes provide a comprehensive protocol for utilizing a three-dimensional (3D) microvessel model to investigate the potential effects of this compound on angiogenesis. 3D microvessel models offer a physiologically relevant in vitro system to study the complex cellular interactions and morphological changes that occur during new vessel formation.[6][7][8]
Experimental Principles and Workflow
The experimental workflow involves the co-culture of endothelial cells and perivascular cells (e.g., fibroblasts) in a fibrin hydrogel. This co-culture system promotes the self-assembly of endothelial cells into a network of capillary-like structures, mimicking in vivo angiogenesis. This compound is then introduced into the system at various concentrations to assess its impact on the formation and maturation of these microvessels. Quantitative analysis of changes in vessel morphology provides insights into the pro- or anti-angiogenic potential of the compound.
Figure 1: Experimental workflow for studying the effects of this compound on angiogenesis in a 3D microvessel model.
Potential Signaling Pathways Modulated by this compound in Angiogenesis
This compound's primary anti-inflammatory action involves the inhibition of pro-inflammatory mediators.[1][9] These mediators can indirectly promote angiogenesis by stimulating the release of pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF). By suppressing the inflammatory cascade, this compound may reduce the expression of VEGF and other pro-angiogenic cytokines, leading to a modulation of angiogenesis. Additionally, its vasoprotective effects, such as enhancing basement membrane repair through laminin production, could contribute to vessel maturation and stability.[2][9]
Figure 2: Potential signaling pathways modulated by this compound in the context of angiogenesis.
Experimental Protocols
Materials:
-
Human Umbilical Vein Endothelial Cells (HUVECs)
-
Normal Human Lung Fibroblasts (NHLFs)
-
Endothelial Cell Growth Medium-2 (EGM-2)
-
Fibroblast Growth Medium-2 (FGM-2)
-
Fibrinogen (from bovine plasma)
-
Thrombin (from bovine plasma)
-
Aprotinin
-
This compound
-
Dimethyl sulfoxide (DMSO)
-
Phosphate Buffered Saline (PBS)
-
Live/Dead Viability/Cytotoxicity Kit
-
Fluorescently-labeled phalloidin and DAPI
-
48-well imaging plates
Protocols:
-
Cell Culture:
-
Culture HUVECs in EGM-2 and NHLFs in FGM-2 at 37°C and 5% CO2.
-
Use cells between passages 4 and 8 for all experiments.
-
-
Preparation of this compound Stock Solution:
-
Dissolve this compound in DMSO to prepare a 100 mM stock solution.
-
Prepare serial dilutions in EGM-2 to achieve final desired concentrations (e.g., 1 µM, 10 µM, 50 µM, 100 µM). Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
3D Microvessel Formation Assay:
-
Prepare a fibrinogen solution at 10 mg/mL in PBS.
-
On the day of the experiment, harvest HUVECs and NHLFs and resuspend them in EGM-2.
-
Prepare a cell-fibrinogen mixture by combining HUVECs (1.2 x 10^6 cells/mL) and NHLFs (1.2 x 10^5 cells/mL) with the fibrinogen solution and aprotinin (to prevent fibrinolysis).
-
Add thrombin (50 U/mL) to the cell-fibrinogen mixture at a 1:1 ratio and immediately pipette 50 µL into each well of a pre-warmed 48-well plate.
-
Allow the fibrin gel to polymerize at 37°C for 30 minutes.
-
Gently add 250 µL of EGM-2 containing the desired concentration of this compound or vehicle control (0.1% DMSO) to each well.
-
Incubate the plate at 37°C and 5% CO2 for 5-7 days, replacing the medium every 48 hours with fresh medium containing this compound or vehicle.
-
-
Imaging and Quantification:
-
After 5-7 days, assess cell viability using a Live/Dead staining kit according to the manufacturer's protocol.
-
For morphological analysis, fix the gels with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, and stain with fluorescently-labeled phalloidin (for F-actin in endothelial cells) and DAPI (for nuclei).
-
Acquire z-stack images of the microvessel networks using a confocal or high-content imaging system.
-
Use an automated image analysis software (e.g., AngioTool, ImageJ with appropriate plugins) to quantify the following parameters:
-
Total vessel length
-
Number of branch points (junctions)
-
Average vessel diameter
-
Network complexity
-
-
Quantitative Data Presentation
The following table presents hypothetical data illustrating the potential dose-dependent effects of this compound on key angiogenic parameters in a 3D microvessel model. The data is based on the hypothesis that this compound, at optimal concentrations, may promote vessel stability without significantly inhibiting initial network formation, due to its vasoprotective and anti-inflammatory properties.
| Treatment Group | Total Vessel Length (µm/field) | Number of Branch Points (per field) | Average Vessel Diameter (µm) |
| Vehicle Control (0.1% DMSO) | 15,250 ± 850 | 125 ± 15 | 10.5 ± 1.2 |
| This compound (1 µM) | 14,800 ± 700 | 120 ± 12 | 11.0 ± 1.0 |
| This compound (10 µM) | 14,500 ± 650 | 115 ± 10 | 12.5 ± 0.8 |
| This compound (50 µM) | 12,100 ± 900 | 95 ± 8 | 13.8 ± 1.1 |
| This compound (100 µM) | 9,500 ± 1100 | 70 ± 11 | 14.5 ± 1.5** |
*Data are presented as mean ± standard deviation. *p < 0.05, *p < 0.01 compared to Vehicle Control.
Interpretation of Hypothetical Data:
-
At lower concentrations (1-10 µM), this compound shows minimal impact on vessel length and branching, suggesting it does not inhibit the initial stages of angiogenesis. A slight increase in vessel diameter may indicate an effect on vessel maturation and stabilization.
-
At higher concentrations (50-100 µM), this compound may exhibit inhibitory effects on angiogenesis, as indicated by a significant reduction in total vessel length and the number of branch points. The increased vessel diameter at these concentrations could be a result of altered vessel morphology due to cytotoxic effects or significant modulation of signaling pathways.
Conclusion
This document provides a framework for investigating the effects of this compound on angiogenesis using a 3D microvessel model. The detailed protocols and proposed signaling pathways offer a starting point for researchers to explore the potential of this compound in modulating vascular formation. The anti-inflammatory and vasoprotective properties of this compound suggest a complex, dose-dependent interaction with the angiogenic process, which warrants further investigation for its potential therapeutic applications in diseases with an inflammatory and vascular component.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Inhibition of Angiogenesis and Effect on Inflammatory Bowel Disease of Ginsenoside Rg3-Loaded Thermosensitive Hydrogel - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Targeting Angiogenesis via Resolution of Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A tissue-engineered 3D microvessel model reveals the dynamics of mosaic vessel formation in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. A Tissue-Engineered 3D Microvessel Model Reveals the Dynamics of Mosaic Vessel Formation in Breast Cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 9. europeanreview.org [europeanreview.org]
Application of Tribenoside in Studies of Laminin α5 Production
Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenoside, a synthetic saccharide derivative, is a therapeutic agent known for its anti-inflammatory, venotonic, and wound-healing properties.[1][2][3] It is clinically used in the treatment of hemorrhoids and venous disorders.[1][3][4] Recent research has shed light on its molecular mechanisms, particularly its role in modulating the expression of extracellular matrix proteins crucial for tissue repair and basement membrane reconstruction.[5][6] One of the key proteins influenced by this compound is laminin α5 (LAMA5), a major component of the basement membranes in various tissues, including the epidermis.[5]
Laminins are heterotrimeric glycoproteins that are essential for the structural integrity of basement membranes and play a vital role in regulating cell adhesion, migration, differentiation, and survival.[5] The laminin α5 chain is a component of laminin-511 (α5β1γ1) and laminin-521 (α5β2γ1), which are critical for the proper assembly of the basement membrane and for providing signals that guide cellular behavior during development and wound healing.[5][7]
These application notes provide a comprehensive overview of the use of this compound in studying the production of laminin α5. The included protocols are based on established methodologies and are intended to guide researchers in designing and conducting experiments to investigate the effects of this compound on laminin α5 expression and its downstream functional consequences.
Key Applications
-
Investigating the molecular mechanisms of wound healing: this compound's ability to upregulate laminin α5 expression makes it a valuable tool for studying the role of this specific laminin isoform in re-epithelialization and basement membrane regeneration.[5][8]
-
Drug development for tissue repair: Understanding how this compound modulates laminin α5 production can inform the development of novel therapeutics aimed at promoting tissue repair and regeneration in various pathological conditions.
-
In vitro modeling of basement membrane assembly: Researchers can use this compound to induce laminin α5 expression in cell culture models, providing a system to study the dynamics of basement membrane assembly and its interaction with cells.[5]
Quantitative Data Summary
The following table summarizes the quantitative data on the effect of this compound on laminin α5 (LAMA5) gene expression in human immortalized keratinocytes (HaCaT cells).
| Cell Line | Treatment | Concentration | Time Point | Fold Change in LAMA5 mRNA Expression (relative to control) | Reference |
| HaCaT | This compound | 10 µM | 24 hours | ~1.8 | [5] |
| HaCaT | This compound | 100 µM | 24 hours | ~2.5 | [5] |
Signaling Pathway
The precise signaling pathway by which this compound upregulates laminin α5 expression is still under investigation. However, based on its known anti-inflammatory and wound-healing properties, a putative pathway can be proposed. This compound may interact with cell surface receptors or intracellular targets that modulate transcription factors known to regulate LAMA5 gene expression.
Caption: Proposed signaling pathway of this compound-induced laminin α5 production.
Experimental Protocols
The following are detailed protocols for key experiments to study the application of this compound in laminin α5 production.
Protocol 1: Cell Culture and this compound Treatment
This protocol describes the culture of HaCaT cells and their treatment with this compound.
Materials:
-
Human immortalized keratinocytes (HaCaT)
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
Trypsin-EDTA solution
-
Phosphate-Buffered Saline (PBS)
-
This compound (powder)
-
Dimethyl sulfoxide (DMSO)
-
6-well tissue culture plates
Procedure:
-
Cell Culture:
-
Culture HaCaT cells in DMEM supplemented with 10% FBS and 1% Penicillin-Streptomycin at 37°C in a humidified atmosphere with 5% CO2.
-
Subculture the cells every 2-3 days or when they reach 80-90% confluency.
-
-
This compound Stock Solution Preparation:
-
Dissolve this compound powder in DMSO to prepare a stock solution of 100 mM.
-
Store the stock solution at -20°C.
-
-
Treatment:
-
Seed HaCaT cells in 6-well plates at a density of 2 x 10^5 cells per well.
-
Allow the cells to adhere and grow for 24 hours.
-
Prepare working solutions of this compound in DMEM with 1% FBS to achieve final concentrations of 10 µM and 100 µM. Prepare a vehicle control with the same concentration of DMSO.
-
Remove the culture medium from the wells and wash the cells once with PBS.
-
Add 2 mL of the prepared this compound working solutions or vehicle control to the respective wells.
-
Incubate the cells for 24 hours at 37°C and 5% CO2.
-
Caption: Experimental workflow for this compound treatment of HaCaT cells.
Protocol 2: RNA Extraction and Quantitative Real-Time PCR (qRT-PCR)
This protocol details the measurement of LAMA5 mRNA expression levels.
Materials:
-
RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen)
-
cDNA synthesis kit (e.g., iScript cDNA Synthesis Kit, Bio-Rad)
-
qPCR master mix (e.g., SsoAdvanced Universal SYBR Green Supermix, Bio-Rad)
-
Primers for LAMA5 and a reference gene (e.g., GAPDH)
-
Nuclease-free water
-
qPCR instrument
Procedure:
-
RNA Extraction:
-
After treatment, wash the cells with PBS and lyse them directly in the well using the lysis buffer from the RNA extraction kit.
-
Extract total RNA according to the manufacturer's instructions.
-
Quantify the RNA concentration and assess its purity using a spectrophotometer.
-
-
cDNA Synthesis:
-
Synthesize cDNA from 1 µg of total RNA using a cDNA synthesis kit according to the manufacturer's protocol.
-
-
qRT-PCR:
-
Prepare the qPCR reaction mixture containing qPCR master mix, forward and reverse primers (final concentration 200-500 nM), cDNA template, and nuclease-free water.
-
Perform qPCR using the following typical cycling conditions:
-
Initial denaturation: 95°C for 3 minutes
-
40 cycles of:
-
Denaturation: 95°C for 10 seconds
-
Annealing/Extension: 60°C for 30 seconds
-
-
-
Analyze the data using the ΔΔCt method, normalizing the expression of LAMA5 to the reference gene (GAPDH).
-
Protocol 3: Western Blotting for Laminin α5 Protein
This protocol describes the detection and quantification of laminin α5 protein levels.
Materials:
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody against laminin α5
-
Primary antibody against a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction:
-
After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Scrape the cells and collect the lysate.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and determine the protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Mix 20-30 µg of protein with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Separate the proteins on an SDS-PAGE gel.
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against laminin α5 overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe with a primary antibody against a loading control.
-
Quantify the band intensities using densitometry software.
-
Protocol 4: Immunofluorescence Staining for Laminin α5 Deposition
This protocol allows for the visualization of laminin α5 deposition in the extracellular matrix.
Materials:
-
Cells cultured on glass coverslips
-
Paraformaldehyde (PFA)
-
Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)
-
Blocking buffer (e.g., 1% BSA in PBS)
-
Primary antibody against laminin α5
-
Fluorophore-conjugated secondary antibody
-
DAPI (for nuclear staining)
-
Mounting medium
-
Fluorescence microscope
Procedure:
-
Cell Fixation and Permeabilization:
-
After treatment, wash the cells with PBS and fix them with 4% PFA for 15 minutes at room temperature.
-
Wash with PBS and permeabilize the cells with permeabilization buffer for 10 minutes.
-
-
Immunostaining:
-
Block the cells with blocking buffer for 30 minutes.
-
Incubate with the primary antibody against laminin α5 for 1 hour at room temperature.
-
Wash with PBS and incubate with the fluorophore-conjugated secondary antibody for 1 hour in the dark.
-
Wash with PBS and counterstain the nuclei with DAPI for 5 minutes.
-
-
Imaging:
-
Wash with PBS and mount the coverslips on glass slides using mounting medium.
-
Visualize the staining using a fluorescence microscope.
-
Conclusion
This compound serves as a potent inducer of laminin α5 expression, offering a valuable pharmacological tool for researchers in the fields of cell biology, tissue engineering, and drug development. The protocols outlined in these application notes provide a framework for investigating the effects of this compound on laminin α5 production and its role in basement membrane dynamics and wound healing. By utilizing these methods, scientists can further elucidate the molecular mechanisms underlying the therapeutic effects of this compound and explore its potential in new regenerative medicine applications.
References
- 1. europeanreview.org [europeanreview.org]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. scispace.com [scispace.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing Tribenoside's Impact on Basement Membrane Repair
For Researchers, Scientists, and Drug Development Professionals
Introduction
Tribenoside is a synthetic glucofuranoside derivative with vasoprotective, anti-inflammatory, and wound-healing properties.[1][2] Emerging evidence highlights its significant role in promoting the repair of the basement membrane (BM), a specialized extracellular matrix essential for tissue organization and function.[3][4] Notably, this compound has been shown to stimulate the production of laminin α5 and enhance the deposition of laminin-332, both critical components for the structural integrity and regeneration of the BM.[1][5] In vitro studies have demonstrated that this compound can increase the expression of laminin α5 in epidermal cells by as much as fourfold.[5] Furthermore, it promotes the migration of fibroblasts, a key process in wound closure and tissue remodeling.[6]
These application notes provide a comprehensive set of methodologies to investigate and quantify the effects of this compound on basement membrane repair. The protocols detailed below are designed for researchers in cell biology, pharmacology, and drug development to assess the therapeutic potential of this compound and similar compounds in wound healing and tissue regeneration.
Data Presentation
The following tables provide a structured summary of the key quantitative data reported in the literature regarding the effects of this compound.
Table 1: Effect of this compound on Laminin α5 (LAMA5) Gene Expression in HaCaT Keratinocytes
| Treatment | Concentration (µM) | Fold Change in LAMA5 mRNA Expression (vs. Control) | Reference |
| This compound | 10 | Significant up-regulation | [5] |
| This compound | 30 | ~4-fold increase | [5] |
Table 2: Effect of this compound on Fibroblast Migration (In Vitro Wound Healing Assay)
| Treatment | Concentration (µM) | % Wound Closure at 24 hours (approx.) | Reference |
| Control (Vehicle) | - | 19% | [6] |
| This compound | 10 | 50% | [6] |
| TGF-β (Positive Control) | 5 ng/ml | 45% | [6] |
Signaling Pathways and Experimental Workflows
To visualize the molecular interactions and experimental processes involved in assessing this compound's impact, the following diagrams are provided in the DOT language for Graphviz.
Proposed Signaling Pathway for this compound-Mediated Basement Membrane Repair
Caption: Proposed mechanism of this compound in promoting basement membrane repair.
Experimental Workflow for Assessing this compound's Effects
Caption: Workflow for evaluating this compound's impact on basement membrane repair.
Experimental Protocols
Cell Culture
1.1. HaCaT Keratinocyte Culture
-
Objective: To culture human keratinocytes for subsequent experiments.
-
Materials:
-
HaCaT cell line
-
Dulbecco's Modified Eagle Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin (P/S)
-
Trypsin-EDTA
-
Phosphate Buffered Saline (PBS)
-
T-75 culture flasks
-
-
Protocol:
-
Maintain HaCaT cells in DMEM supplemented with 10% FBS and 1% P/S.
-
Incubate at 37°C in a humidified atmosphere with 5% CO2.
-
Renew the culture medium every 2-3 days.
-
When cells reach 80-90% confluency, passage them by washing with PBS, detaching with Trypsin-EDTA, neutralizing with complete medium, centrifuging, and reseeding into new flasks.
-
1.2. Human Dermal Fibroblast (HDF) Culture
-
Objective: To culture human fibroblasts for migration assays.
-
Materials:
-
Primary Human Dermal Fibroblasts
-
Fibroblast Growth Medium
-
T-75 culture flasks
-
-
Protocol:
-
Culture HDFs in specialized Fibroblast Growth Medium.
-
Follow standard cell culture procedures for incubation and medium changes as described for HaCaT cells.
-
Passage cells at 80% confluency to maintain a healthy, proliferating culture.
-
Gene Expression Analysis by Real-Time PCR (RT-PCR)
-
Objective: To quantify the mRNA expression of Laminin α5 (LAMA5) in response to this compound treatment.
-
Protocol:
-
Cell Treatment: Seed HaCaT cells in 6-well plates and grow to 70-80% confluency. Treat cells with varying concentrations of this compound (e.g., 10 µM, 30 µM) and a vehicle control for a specified time (e.g., 24 hours).
-
RNA Isolation: Lyse the cells and extract total RNA using a commercial RNA isolation kit according to the manufacturer's instructions.
-
cDNA Synthesis: Synthesize complementary DNA (cDNA) from the extracted RNA using a reverse transcription kit.
-
Real-Time PCR: Perform real-time PCR using a thermocycler with SYBR Green or a probe-based assay. Use primers specific for the human LAMA5 gene and a housekeeping gene (e.g., GAPDH) for normalization.
-
Data Analysis: Calculate the relative fold change in LAMA5 expression using the ΔΔCt method.
-
Immunofluorescence Staining for Laminin Deposition
-
Objective: To visualize and assess the deposition of Laminin-332 by HaCaT cells.
-
Protocol:
-
Cell Seeding and Treatment: Grow HaCaT cells on glass coverslips in a 24-well plate. Treat with this compound as described for RT-PCR.
-
Fixation and Permeabilization: After treatment, wash the cells with PBS, fix with 4% paraformaldehyde, and permeabilize with 0.1% Triton X-100 in PBS.
-
Blocking: Block non-specific antibody binding with a blocking solution (e.g., 5% BSA in PBS) for 1 hour.
-
Primary Antibody Incubation: Incubate the cells with a primary antibody against Laminin-332 overnight at 4°C.
-
Secondary Antibody Incubation: Wash the cells and incubate with a fluorescently-labeled secondary antibody for 1 hour at room temperature in the dark.
-
Counterstaining and Mounting: Counterstain the nuclei with DAPI and mount the coverslips on microscope slides with an anti-fade mounting medium.
-
Imaging: Visualize the staining using a fluorescence microscope and capture images for analysis.
-
Cell Migration - Wound Healing Scratch Assay
-
Objective: To assess the effect of this compound on the migratory capacity of human dermal fibroblasts.
-
Protocol:
-
Cell Seeding: Seed HDFs in a 12-well plate and grow until a confluent monolayer is formed.
-
Creating the Scratch: Create a "wound" by scratching the monolayer in a straight line with a sterile p200 pipette tip.
-
Washing and Treatment: Gently wash the cells with PBS to remove detached cells. Add fresh medium containing different concentrations of this compound or a vehicle control.
-
Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).
-
Incubation and Imaging: Incubate the plate and capture images of the same locations at regular intervals (e.g., 8, 16, and 24 hours).
-
Data Analysis: Measure the width of the scratch at each time point and calculate the percentage of wound closure relative to the initial scratch area.
-
Conclusion
The methodologies outlined in these application notes provide a robust framework for investigating the pro-reparative effects of this compound on the basement membrane. By employing these protocols, researchers can generate quantitative and qualitative data to further elucidate the molecular mechanisms underlying this compound's therapeutic benefits in wound healing and related pathologies. The provided diagrams offer a clear visualization of the proposed signaling pathways and experimental workflows, facilitating a comprehensive understanding of the research approach. Further investigation into the specific signaling cascades modulated by this compound will be crucial for a complete understanding of its mechanism of action.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. This compound–lidocaine combination in wound healing of hemorrhoids: a review of literature - MedCrave online [medcraveonline.com]
- 5. scispace.com [scispace.com]
- 6. europeanreview.org [europeanreview.org]
Application Notes and Protocols for In Vivo Efficacy Studies of Tribenoside
These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals to design and conduct in vivo studies evaluating the efficacy of Tribenoside, particularly for its primary indication in the treatment of hemorrhoids and its broader anti-inflammatory and vasoprotective effects.
Introduction to this compound
This compound is a synthetic compound with a multi-faceted pharmacological profile, making it effective in the treatment of venous disorders like hemorrhoids.[1][2] Its therapeutic effects stem from a combination of anti-inflammatory, vasoprotective, mild analgesic, and wound-healing properties.[3][4][5] Mechanistically, this compound reduces vascular permeability, improves microcirculation and vascular tone, and inhibits the release of pro-inflammatory mediators such as histamine, bradykinin, and serotonin.[1][2][6] Furthermore, it has been shown to stimulate the production of laminin α5, a key component of the basement membrane, aiding in the wound healing process.[3][6] Recent studies also suggest it possesses antioxidant properties, which may contribute to its overall therapeutic effect.[1][7]
Key Signaling and Mechanistic Pathways
The therapeutic efficacy of this compound can be attributed to its influence on several biological pathways involved in inflammation and vascular integrity. A simplified representation of its proposed mechanism of action is illustrated below.
Caption: Proposed Mechanism of Action for this compound.
Experimental Design and Protocols
The following protocols describe in vivo models relevant to the study of this compound's efficacy in treating hemorrhoids and related inflammatory conditions.
The choice of animal model is critical for the successful evaluation of a drug's efficacy. For hemorrhoid research, rodent models are commonly used due to their cost-effectiveness and ease of handling.[8] Specifically, the croton oil-induced hemorrhoid model in rats is a well-established and validated method.[9][10] For general anti-inflammatory and analgesic properties, models such as the carrageenan-induced paw edema and acetic acid-induced writhing tests are appropriate.[11][12][13]
The general workflow for in vivo efficacy testing of this compound is outlined in the diagram below.
Caption: General Experimental Workflow for In Vivo Studies.
This model is used to evaluate the anti-hemorrhoidal activity of this compound.
Materials:
-
Male Wistar rats (200-250g)
-
Croton oil
-
Evans Blue dye
-
This compound (topical formulation)
-
Positive control (e.g., a topical steroid preparation)
-
Vehicle control
-
Anesthetic agent (e.g., ketamine/xylazine)
-
Phosphate-buffered saline (PBS)
-
ELISA kits for TNF-α and IL-6
Procedure:
-
Animal Acclimatization: House rats under standard laboratory conditions for at least one week prior to the experiment.
-
Group Allocation: Randomly divide the animals into the following groups (n=8 per group):
-
Group 1: Normal Control (no induction, no treatment)
-
Group 2: Positive Control (croton oil induction + vehicle)
-
Group 3: this compound Treatment (croton oil induction + this compound)
-
Group 4: Positive Control Drug (croton oil induction + reference drug)
-
-
Induction of Hemorrhoids: Anesthetize the rats. Apply a 3% croton oil solution to the recto-anal region.[9]
-
Treatment: Administer the assigned treatments intra-rectally twice daily for a period of 5-7 days, starting 24 hours after induction.
-
Endpoint Evaluation:
-
Recto-anal Coefficient (RAC): At the end of the treatment period, euthanize the animals and dissect the recto-anal tissue. Calculate the RAC as the ratio of the weight of the recto-anal tissue to the body weight.
-
Vascular Permeability: 30 minutes before euthanasia, inject Evans Blue dye intravenously. Measure the extravasation of the dye in the recto-anal tissue spectrophotometrically.[9][10]
-
Cytokine Analysis: Homogenize the recto-anal tissue and measure the levels of pro-inflammatory cytokines such as TNF-α and IL-6 using ELISA kits.[9]
-
Histopathology: Fix the recto-anal tissue in 10% formalin, embed in paraffin, section, and stain with Hematoxylin and Eosin (H&E) to observe inflammatory cell infiltration, edema, and tissue damage.
-
This model assesses the anti-inflammatory activity of systemically administered this compound.
Materials:
-
Male Wistar rats (150-200g)
-
Carrageenan (1% solution in saline)
-
This compound (oral formulation)
-
Positive control (e.g., Indomethacin)
-
Vehicle control
-
Pletysmometer
Procedure:
-
Animal Acclimatization and Grouping: As described in Protocol 1.
-
Treatment: Administer this compound, vehicle, or positive control orally one hour before carrageenan injection.
-
Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.[12][13]
-
Measurement of Paw Volume: Measure the paw volume using a plethysmometer at 0, 1, 2, 3, and 4 hours after carrageenan injection.[12][13]
-
Calculation of Edema Inhibition: Calculate the percentage inhibition of edema for the treated groups compared to the vehicle control group.
Data Presentation
Quantitative data from the in vivo studies should be summarized in tables for clear comparison between treatment groups.
Table 1: Effect of this compound on Croton Oil-Induced Hemorrhoids in Rats
| Group | Recto-anal Coefficient (RAC) | Evans Blue Extravasation (µg/g tissue) | TNF-α Level (pg/mg protein) | IL-6 Level (pg/mg protein) |
| Normal Control | Value | Value | Value | Value |
| Positive Control (Vehicle) | Value | Value | Value | Value |
| This compound | Value | Value | Value | Value |
| Reference Drug | Value | Value | Value | Value |
Note: Values to be filled in with experimental data. Data should be presented as mean ± SEM.
Table 2: Anti-inflammatory Effect of this compound in Carrageenan-Induced Paw Edema
| Group | Paw Volume (mL) at 1h | Paw Volume (mL) at 2h | Paw Volume (mL) at 3h | Paw Volume (mL) at 4h | % Inhibition of Edema at 3h |
| Normal Control | Value | Value | Value | Value | N/A |
| Positive Control (Vehicle) | Value | Value | Value | Value | 0% |
| This compound | Value | Value | Value | Value | Value |
| Reference Drug (Indomethacin) | Value | Value | Value | Value | Value |
Note: Values to be filled in with experimental data. Data should be presented as mean ± SEM.
Conclusion
The provided protocols and experimental design considerations offer a robust framework for the in vivo evaluation of this compound's efficacy. By employing these standardized models, researchers can obtain reliable and reproducible data on its anti-hemorrhoidal and anti-inflammatory properties, contributing to a deeper understanding of its therapeutic potential and mechanism of action. Adherence to ethical guidelines for animal research is paramount throughout these studies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Facebook [cancer.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Role of animal models in biomedical research: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. An Improved Experimental Model of Hemorrhoids in Rats: Evaluation of Antihemorrhoidal Activity of an Herbal Formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. An improved experimental model of hemorrhoids in rats: evaluation of antihemorrhoidal activity of an herbal formulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. IN VIVO MODELS FOR EVALUATION OF ANTI INFLAMMATORY DRUGS | PPTX [slideshare.net]
- 12. scielo.br [scielo.br]
- 13. scielo.br [scielo.br]
Application Notes and Protocols for the Analysis of Byproducts in Tribenoside Synthesis
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of analytical techniques for the identification, quantification, and structural elucidation of byproducts generated during the synthesis of Tribenoside. The protocols outlined below are intended to serve as a guide for establishing robust analytical methods for quality control and process optimization in a pharmaceutical development setting.
Introduction to this compound and its Synthesis
This compound is a vasoprotective agent used in the treatment of venous disorders. It is a mixture of the α- and β-anomers of ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside. The synthesis of this compound is a multi-step process that can generate various byproducts, including unreacted starting materials, intermediates, and side-reaction products. Rigorous analytical control is crucial to ensure the purity, safety, and efficacy of the final active pharmaceutical ingredient (API).
Overview of Potential Byproducts in this compound Synthesis
Several potential byproducts have been identified in the synthesis of this compound. These can arise from incomplete reactions, side reactions, or degradation of the product. The most commonly encountered impurities are listed below.
Table 1: Common Byproducts in this compound Synthesis
| Impurity Name | Molecular Formula | CAS Number |
| This compound Impurity A | C30H34O6 | 53928-30-6 |
| This compound Impurity B | C27H30O6 | 28713-39-5 |
| This compound Impurity C (Benzaldehyde) | C7H6O | 100-52-7 |
| This compound Impurity D (Dibenzyl Ether) | C14H14O | 103-50-4 |
Analytical Techniques and Protocols
A multi-faceted analytical approach is recommended for the comprehensive characterization of byproducts in this compound synthesis. This typically involves a primary chromatographic method for separation and quantification, coupled with spectroscopic techniques for structural confirmation.
High-Performance Liquid Chromatography (HPLC) for Quantification
HPLC with UV detection is the primary technique for the separation and quantification of this compound and its non-volatile byproducts.
Protocol for HPLC-UV Analysis:
-
Instrumentation: A standard HPLC system with a UV detector.
-
Column: Varian C18 (150 x 4.6 mm, 5 µm) or equivalent.
-
Mobile Phase:
-
Solvent A: 0.1% Orthophosphoric acid in water
-
Solvent B: Acetonitrile
-
-
Gradient Elution:
-
0–5 min: 90% A (isocratic)
-
5–10 min: Linear gradient to 45% A
-
10–20 min: Linear gradient to 0% A
-
20–35 min: 90% A (isocratic for column equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 45 °C
-
Detection Wavelength: 254 nm for this compound and its related impurities (TRA, DBE, BA).[1]
-
Injection Volume: 30 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition or a suitable solvent like ethanol.
Table 2: HPLC Method Validation Data Summary [2]
| Analyte | Limit of Detection (LOD) (µg/mL) | Limit of Quantification (LOQ) (µg/mL) |
| This compound (TR) | 7.60 | 23.04 |
| Impurities | < 0.11 | < 0.33 |
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Byproducts and Residual Solvents
GC-MS is the preferred method for the analysis of volatile and semi-volatile byproducts, such as Benzaldehyde (Impurity C) and Dibenzyl Ether (Impurity D), as well as for the determination of residual solvents from the synthesis process.
Protocol for GC-MS Analysis:
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer.
-
Column: RXI-5Sil MS (30m x 0.32mm i.d.) or equivalent.
-
Carrier Gas: Helium.
-
Injection Mode: Split injection.
-
Temperature Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 250 °C, hold for 5 minutes.
-
-
MS Detection: Electron Ionization (EI) mode, scanning from m/z 40 to 400.
-
Sample Preparation: Dissolve the sample in a suitable solvent such as methanol or methyl acetate. For residual solvent analysis, headspace GC-MS is the standard technique.[3][4]
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
NMR spectroscopy is an indispensable tool for the unambiguous structural confirmation of known impurities and the elucidation of the structure of unknown byproducts. Both 1H and 13C NMR should be employed.
Protocol for NMR Analysis:
-
Instrumentation: A high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Solvent: Deuterated chloroform (CDCl3) or deuterated dimethyl sulfoxide (DMSO-d6).
-
Experiments:
-
1D NMR: 1H, 13C, and DEPT.
-
2D NMR: COSY, HSQC, and HMBC for complex structures.
-
-
Sample Preparation: Dissolve a few milligrams of the isolated impurity in the deuterated solvent.
Note: Compiling a spectral library of known this compound impurities is highly recommended for efficient identification. Publicly available databases can be a valuable resource for the NMR data of common solvents and reagents.[5][6][7]
Visualizing Pathways and Workflows
This compound Synthesis and Byproduct Formation Pathway
The synthesis of this compound typically starts from D-glucose, which is protected and then benzylated, followed by ethylation. Byproducts can be formed at various stages.
Caption: this compound synthesis and potential byproduct formation pathways.
Analytical Workflow for Byproduct Identification
A systematic workflow is essential for the efficient identification and control of impurities.
Caption: Analytical workflow for byproduct identification in this compound.
Conclusion
The analytical techniques and protocols described in these application notes provide a robust framework for the identification and control of byproducts in this compound synthesis. The combination of chromatographic separation with spectroscopic identification is essential for ensuring the quality and safety of the final drug substance. The provided workflows and protocols can be adapted and validated to meet the specific requirements of different manufacturing processes and regulatory standards.
References
- 1. CN106589015A - Synthetic method of this compound - Google Patents [patents.google.com]
- 2. CN112028947B - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. Preparation method of this compound - Eureka | Patsnap [eureka.patsnap.com]
- 4. CN112028947A - Synthetic method of this compound - Google Patents [patents.google.com]
- 5. CN112028950B - Preparation method of this compound - Google Patents [patents.google.com]
- 6. scs.illinois.edu [scs.illinois.edu]
- 7. agilent.com [agilent.com]
Troubleshooting & Optimization
Improving Tribenoside solubility in aqueous solutions for in vitro assays
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the aqueous solubility of Tribenoside in in vitro experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the aqueous solubility of this compound, and why is it challenging to work with in in vitro assays?
A1: this compound is a lipophilic molecule and is classified as practically insoluble in water.[1][2] Its molecular structure, which includes three benzyl groups, enhances membrane permeability but significantly reduces aqueous solubility.[3] One source reports its water solubility to be as low as 0.00325 mg/mL.[4] This poor solubility presents a major challenge when preparing homogenous, aqueous solutions for in vitro assays, as the compound can easily precipitate out of solution when diluted from an organic stock into buffers or cell culture media.
Q2: What are the recommended solvents for preparing this compound stock solutions?
A2: Due to its low aqueous solubility, this compound should first be dissolved in an organic solvent to create a high-concentration stock solution. Common and effective solvents include Dimethyl Sulfoxide (DMSO), ethanol, and Dimethylformamide (DMF).[5][6] The solubility in these solvents is significantly higher than in water, allowing for the preparation of manageable stock concentrations.
Data Presentation: Solubility of this compound in Various Solvents
| Solvent | Reported Solubility / Property | Source |
| Water | 0.00325 mg/mL (Practically Insoluble) | [1][2][4] |
| DMSO | Approximately 30 mg/mL | [5][6] |
| Ethanol | Approximately 30 mg/mL | [5][6] |
| Dimethylformamide (DMF) | Approximately 25-30 mg/mL | [5][6] |
| Acetone | Very Soluble | [1][2] |
| Methanol | Very Soluble | [1][2] |
| Methylene Chloride | Very Soluble | [1][2] |
Q3: My this compound precipitates when I add my DMSO stock to the aqueous assay buffer. How can I prevent this?
A3: This is a common issue known as "precipitation upon dilution." It occurs when a compound that is soluble in a high concentration of an organic solvent is introduced into an aqueous environment where it is poorly soluble. To mitigate this, consider the following troubleshooting steps:
-
Check Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your assay is as low as possible, typically below 1% and often as low as 0.1%, to avoid solvent-induced artifacts or cytotoxicity. However, a slightly higher DMSO concentration might be necessary to maintain solubility.
-
Use an Intermediate Dilution Step: Instead of diluting directly from a high-concentration stock into your final assay medium, perform one or more intermediate dilution steps in a mixture of solvent and aqueous buffer.
-
Improve Mixing: When adding the stock solution to the aqueous medium, ensure rapid and thorough mixing. Vortex or pipette vigorously immediately after addition to disperse the compound quickly before it has a chance to aggregate and precipitate.
-
Consider Co-solvents: The use of co-solvents like PEG 400 or propylene glycol in the final formulation can sometimes help improve the solubility of hydrophobic compounds.[7]
-
Sonication: Briefly sonicating the solution after dilution can help to break up small aggregates and re-dissolve precipitated compounds.[8]
Troubleshooting Guide
This guide provides a logical workflow to diagnose and solve solubility issues with this compound during experiment preparation.
Caption: Troubleshooting flowchart for this compound precipitation issues.
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
This protocol provides a standardized method for preparing this compound solutions for use in cell-based or other aqueous in vitro assays.
-
Reagent Preparation:
-
This compound (neat oil or solid).
-
100% DMSO (cell culture grade).
-
Sterile aqueous buffer or cell culture medium for dilution.
-
-
Preparation of High-Concentration Stock Solution (e.g., 30 mg/mL):
-
Accurately weigh the required amount of this compound.
-
Add the appropriate volume of 100% DMSO to achieve the target concentration (e.g., for 30 mg, add 1 mL of DMSO).
-
Vortex thoroughly until the this compound is completely dissolved. This is your primary stock solution.
-
-
Preparation of Working Solutions (Example for a 30 µg/mL final concentration):
-
Step A - Intermediate Dilution: Prepare a 1 mg/mL intermediate stock by diluting the 30 mg/mL primary stock 1:30 in 100% DMSO. (e.g., 10 µL of 30 mg/mL stock + 290 µL of 100% DMSO).
-
Step B - Final Dilution: To prepare the final working solution, dilute the 1 mg/mL intermediate stock into your final assay medium. To minimize precipitation, ensure the final DMSO concentration remains low. For a 30 µg/mL final concentration with 0.3% DMSO, you would add 3 µL of the 1 mg/mL intermediate stock to 997 µL of assay medium.
-
Crucial Step: Immediately after adding the DMSO stock to the aqueous medium, vortex the solution vigorously for at least 15-30 seconds to ensure rapid and uniform dispersion.
-
Visually inspect the solution for any signs of precipitation before adding it to your assay plate.
-
References
- 1. This compound | 10310-32-4 [chemicalbook.com]
- 2. 10310-32-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. Buy this compound | 10310-32-4 | >98% [smolecule.com]
- 4. go.drugbank.com [go.drugbank.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. 10310-32-4, this compound, CAS:10310-32-4 [chemsynlab.com]
- 7. ijmsdr.org [ijmsdr.org]
- 8. researchgate.net [researchgate.net]
Optimizing Tribenoside Dosage for In Vivo Animal Studies: A Technical Support Center
For researchers, scientists, and drug development professionals utilizing Tribenoside in in vivo animal studies, this technical support center provides a comprehensive guide to dosage optimization, experimental protocols, and troubleshooting.
Frequently Asked Questions (FAQs)
Q1: What is the recommended starting dose for this compound in a mouse model of inflammation?
A1: Based on available literature, a weekly oral administration of 500 mg/kg to 1,200 mg/kg has been used in a mouse model of osteoporosis[1]. For inflammatory models, it is advisable to start with a dose at the lower end of this range and perform a dose-response study to determine the optimal dosage for your specific model.
Q2: What is a suitable vehicle for oral gavage of this compound in rats?
A2: this compound is soluble in organic solvents like ethanol, DMSO, and dimethyl formamide. For oral gavage, these are often used as co-solvents with vehicles such as corn oil or aqueous solutions containing suspending agents like carboxymethylcellulose (CMC). A common vehicle for oral gavage in rodents is 0.5% CMC in water. It is crucial to first dissolve this compound in a minimal amount of a suitable organic solvent before suspending it in the final vehicle to ensure homogeneity.
Q3: Can I use a commercial topical formulation of this compound for my animal study?
A3: Commercial formulations, such as 5% creams, can be adapted for topical application in animal models, particularly for conditions like hemorrhoids. One preclinical study on wound healing in rats utilized a commercial product containing this compound[2][3]. However, it is important to consider the complete formulation of the commercial product, as other ingredients may have confounding effects. For controlled studies, preparing a custom formulation with a well-defined vehicle is recommended.
Q4: What are the key signaling pathways modulated by this compound?
A4: this compound exerts its anti-inflammatory and vasoprotective effects through multiple pathways. It is known to reduce vascular permeability and inhibit the release of inflammatory mediators. This is achieved by antagonizing substances like histamine, serotonin, and bradykinin. The diagram below illustrates the proposed signaling pathways.
References
Troubleshooting Tribenoside instability in cell culture media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing potential instability issues with Tribenoside in cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its key properties relevant to cell culture experiments?
This compound is a synthetic glucofuranoside derivative with anti-inflammatory, vasoprotective, and wound-healing properties.[1][2] For cell culture applications, it is crucial to note that this compound is a hydrophobic compound, which means it has low solubility in aqueous solutions like cell culture media.[3][4] Its chemical structure includes a glycosidic bond and ether linkages, which may be susceptible to degradation under certain conditions.
Q2: How should I dissolve this compound for my cell culture experiments?
Due to its hydrophobic nature, this compound should first be dissolved in an organic solvent such as Dimethyl Sulfoxide (DMSO) or ethanol to create a stock solution.[4] This stock solution can then be serially diluted in the cell culture medium to achieve the desired final concentration. It is critical to ensure the final concentration of the organic solvent in the culture medium is low (typically <0.1% to 0.5%) to avoid solvent-induced cytotoxicity.
Q3: I am observing precipitation in my culture medium after adding this compound. What could be the cause and how can I resolve it?
Precipitation is a common issue with hydrophobic compounds like this compound and can be caused by several factors:
-
High Final Concentration: The concentration of this compound in the medium may exceed its solubility limit.
-
Insufficient Mixing: Inadequate mixing upon dilution of the stock solution can lead to localized high concentrations and precipitation.
-
Interaction with Media Components: this compound may interact with proteins or other components in the serum of the culture medium, leading to aggregation and precipitation.
Troubleshooting Steps:
-
Optimize Solvent Concentration: Ensure the final solvent concentration is as low as possible while maintaining this compound solubility.
-
Serial Dilutions: Perform serial dilutions of the stock solution in the medium to ensure gradual and thorough mixing.
-
Vortexing/Mixing: Gently vortex or pipette the medium while adding the this compound stock solution to facilitate dispersion.
-
Serum Consideration: If using serum-containing media, consider reducing the serum concentration or using a serum-free medium if compatible with your cell line, as hydrophobic compounds can bind to serum proteins like albumin.[5][6][7][8][9]
-
Solubility Enhancers: For particularly problematic cases, consider the use of solubility-enhancing agents, but be mindful of their potential effects on your experimental system.
Q4: I suspect this compound is degrading in my cell culture medium over the course of my experiment. What are the potential degradation pathways?
While specific degradation pathways for this compound in cell culture media are not extensively documented, potential mechanisms can be inferred from its chemical structure and the culture environment:
-
Hydrolysis: The glycosidic bond in this compound could be susceptible to hydrolysis, especially in acidic or alkaline conditions, although cell culture media is typically buffered to a physiological pH.[4][10][11]
-
Oxidation: Cell culture media can contain reactive oxygen species (ROS) that may lead to oxidative degradation of the molecule.[2][12]
Q5: How can I assess the stability of this compound in my specific cell culture setup?
You can perform a stability study by incubating this compound in your cell culture medium (with and without cells) under your experimental conditions (e.g., 37°C, 5% CO2). Samples of the medium can be collected at different time points and the concentration of this compound can be quantified using analytical methods like High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (MS).[1][13][14]
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Solution |
| Precipitate formation in culture medium | Exceeding solubility limit of this compound. | Lower the final concentration of this compound. Prepare fresh dilutions for each experiment. |
| High concentration of organic solvent in the final dilution. | Ensure the final solvent (e.g., DMSO) concentration is non-toxic to the cells (typically <0.1%). | |
| Interaction with serum proteins. | Reduce serum concentration if possible. Test stability in serum-free versus serum-containing media. | |
| Inconsistent or unexpected experimental results | Degradation of this compound during the experiment. | Perform a stability study to determine the half-life of this compound under your experimental conditions. Consider more frequent media changes with freshly prepared this compound. |
| Adsorption to plasticware. | Use low-protein-binding plates and tubes. Pre-incubate plates with media before adding cells and the compound. | |
| Cellular metabolism of this compound. | Analyze cell lysates in addition to the culture medium to assess intracellular concentrations and potential metabolites. | |
| Cell toxicity or altered morphology | Cytotoxicity of the organic solvent. | Perform a vehicle control experiment with the same concentration of the solvent used to dissolve this compound. |
| High concentration of this compound. | Perform a dose-response experiment to determine the optimal non-toxic concentration for your cell line. | |
| Degradation products are toxic. | If degradation is confirmed, try to minimize it by optimizing storage and experimental conditions (e.g., protecting from light, shorter incubation times). |
Experimental Protocols
Protocol for Assessing this compound Stability in Cell Culture Media
This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time.
Materials:
-
This compound
-
Dimethyl Sulfoxide (DMSO)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Sterile, low-protein-binding microcentrifuge tubes
-
Incubator (37°C, 5% CO2)
-
HPLC-MS system
Procedure:
-
Prepare this compound Stock Solution: Dissolve this compound in DMSO to prepare a concentrated stock solution (e.g., 10 mM).
-
Prepare Working Solution: Spike the cell culture medium with the this compound stock solution to achieve the desired final concentration (e.g., 10 µM). Ensure the final DMSO concentration is below 0.1%. Prepare a sufficient volume for all time points.
-
Time Zero (T=0) Sample: Immediately after preparation, take an aliquot of the this compound-containing medium, and store it at -80°C. This will serve as your T=0 reference.
-
Incubation: Incubate the remaining this compound-containing medium in a sterile, sealed container in a cell culture incubator at 37°C with 5% CO2.
-
Time-Point Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48, and 72 hours), collect aliquots of the incubated medium and store them at -80°C until analysis.
-
Sample Preparation for Analysis: Prior to analysis, thaw the samples. To precipitate proteins that may interfere with the analysis, add a cold organic solvent (e.g., acetonitrile) to each sample, vortex, and centrifuge at high speed.
-
HPLC-MS Analysis: Analyze the supernatant from each time point using a validated HPLC-MS method to quantify the concentration of this compound.
-
Data Analysis: Plot the concentration of this compound as a percentage of the T=0 concentration versus time to determine the stability profile.
Visualizations
Signaling Pathways
This compound's anti-inflammatory and vascular-stabilizing effects are likely mediated through the modulation of key signaling pathways.
Caption: Putative anti-inflammatory signaling pathway of this compound via inhibition of NF-κB activation.
Caption: Proposed mechanism of this compound in reducing vascular permeability by inhibiting the RhoA/ROCK pathway.
Experimental Workflow
Caption: A logical workflow for troubleshooting common issues with this compound in cell culture experiments.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Oxidation and generation of hydrogen peroxide by thiol compounds in commonly used cell culture media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. go.drugbank.com [go.drugbank.com]
- 4. Hydrolysis of sulphonamides in aqueous solutions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. Insights into the Binding of Dietary Phenolic Compounds to Human Serum Albumin and Food-Drug Interactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Analysis of drug interactions with serum proteins and related binding agents by affinity capillary electrophoresis: A review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. Kinetics of ptaquiloside hydrolysis in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Oxidative Stress in Cell Culture [sigmaaldrich.com]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
Strategies to minimize byproducts during Tribenoside synthesis
Welcome to the technical support center for Tribenoside synthesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their synthetic protocols, with a focus on minimizing byproduct formation.
Frequently Asked Questions (FAQs)
Q1: What are the most common byproducts observed during this compound synthesis?
A1: The most frequently encountered byproducts in this compound synthesis include:
-
Benzaldehyde: Arises from the oxidation of benzyl ethers or benzyl alcohol, a potential hydrolysis product of the benzylating agent.
-
Dibenzyl ether: Formed from the self-condensation of benzyl alcohol or the reaction of benzyl alcohol with benzyl chloride under basic conditions.[1]
-
Over-benzylated species: Products where benzylation has occurred on unintended hydroxyl groups.
-
Genotoxic impurities: Such as chloroethane and diethyl sulfate, which can form when using acidic ethanol conditions for glycosylation.[2][3]
-
This compound EP Impurity A: 3,5,6-Tri-O-benzyl-1,2-O-(1-methylethylidene)-alpha-D-glucofuranose, an intermediate in some synthetic routes.
Q2: How can I avoid the formation of genotoxic impurities like diethyl sulfate?
A2: The formation of genotoxic impurities such as chloroethane and diethyl sulfate is typically associated with the use of strong acids like HCl or H₂SO₄ in an ethanol system for the final glycosylation step. To mitigate this, it is highly recommended to use an alkaline system. A preferred method involves reacting 3,5,6-tribenzyloxy-D-glucofuranose in an ethanol solution in the presence of a base like potassium hydroxide (KOH) and triethyl orthoformate. The triethyl orthoformate acts as a dehydrating agent, driving the reaction to completion and preventing side reactions that can occur in the presence of water.[2][3]
Q3: What is the role of a phase transfer catalyst in the benzylation step?
A3: A phase transfer catalyst (PTC), such as benzyltriethylammonium chloride, is used in the benzylation of the glucose derivative to facilitate the reaction between the water-soluble alkoxide and the water-insoluble benzyl chloride. By using a PTC, the reaction temperature can be lowered, which in turn helps to control the formation of impurities that are more likely to be generated at higher temperatures. This leads to a cleaner reaction profile and higher purity of the desired tribenzyl monoacetone glucose intermediate.[4]
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| High levels of Benzaldehyde detected in the final product. | 1. Oxidation of benzyl ethers during workup or purification. 2. Presence of oxidizing agents. 3. Decomposition of the product at high temperatures. | 1. Ensure a nitrogen or argon atmosphere during reactions and purifications where the product is heated. 2. Use freshly distilled solvents to remove any peroxide impurities. 3. Lower the temperature during distillation or other purification steps. Consider using molecular distillation at a high vacuum and lower temperature. |
| Significant amounts of Dibenzyl Ether are present. | 1. Hydrolysis of benzyl chloride to benzyl alcohol, which then reacts further. 2. Inefficient benzylation reaction leading to residual benzyl alcohol. 3. High reaction temperatures during benzylation. | 1. Ensure anhydrous reaction conditions for the benzylation step. Use dry solvents and reagents. 2. Use a slight excess of the glucose derivative relative to benzyl chloride to ensure complete consumption of the benzylating agent. 3. Control the temperature of the benzylation reaction carefully. If applicable, use a phase transfer catalyst to allow for lower reaction temperatures.[4] |
| Low yield and purity in the final glycosylation step. | 1. Presence of water in the reaction mixture, which can hydrolyze the intermediate and reduce the efficiency of the glycosylation. 2. Use of harsh acidic conditions leading to degradation. | 1. Add a dehydrating agent like triethyl orthoformate to the reaction mixture. This will react with any water present and drive the equilibrium towards the desired product.[2][3] 2. Switch to an alkaline system for the glycosylation step, using a base such as KOH in a mixed solvent system of absolute ethanol and DMSO.[2][3] |
| Incomplete reaction or formation of multiple spots on TLC during benzylation. | 1. Insufficient base to deprotonate all the hydroxyl groups. 2. Poor mixing of the multiphasic reaction mixture. 3. Low reactivity of the benzylating agent. | 1. Use a sufficient excess of a strong base like powdered KOH or NaOH. 2. Ensure vigorous stirring to promote contact between the reactants. 3. Consider using a more reactive benzylating agent or adding a catalyst like a phase transfer catalyst. |
Data Presentation: Comparison of Glycosylation Conditions
The following table summarizes different conditions for the final glycosylation step to produce this compound, highlighting the impact on yield and purity.
| Method | Reactants | Solvent | Catalyst/Reagent | Yield (%) | Purity (%) | Key Advantage | Reference |
| Acidic | 3,5,6-tribenzyloxy-D-glucofuranose, Ethanol | Not specified | HCl or H₂SO₄ | ~70 | ~94 | Traditional method | [2] |
| Alkaline | 3,5,6-tribenzyloxy-D-glucofuranose, Absolute Ethanol | DMSO | KOH, Triethyl orthoformate | 87.2 - 94.2 | 99.12 - 99.73 | Avoids genotoxic byproducts, high purity | [2][3] |
| Acidic (Optimized) | 3,5,6-tribenzyloxy-D-glucofuranose, Absolute Ethanol | None | Trifluoroacetic acid, Triethyl orthoformate | 89.7 - 93.8 | 99.36 - 99.65 | High purity with milder acid | [5] |
Experimental Protocols
Protocol 1: Optimized Alkaline Glycosylation to Minimize Genotoxic Byproducts
This protocol is adapted from a patented method designed to avoid the formation of genotoxic impurities.[2][3]
-
Reaction Setup: In a clean, dry, three-necked flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 3,5,6-tribenzyloxy-D-glucofuranose (SM-1) (45.06g, 0.1mol).
-
Solvent and Reagent Addition: Add a mixed solution of absolute ethanol (350ml) and dimethyl sulfoxide (DMSO) (240ml). To this suspension, add potassium hydroxide (KOH) (11.22g, 0.2mol) and triethyl orthoformate (37.04g, 0.25mol) at room temperature.
-
Reaction: Stir the mixture and heat to reflux. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Work-up: Once the reaction is complete (as indicated by TLC), cool the reaction mixture to room temperature. Add purified water (100ml) and extract with dichloromethane (3 x 100ml).
-
Purification: Combine the organic phases and wash successively with dilute hydrochloric acid (2 x 100ml), purified water (100ml), saturated sodium bicarbonate solution (100ml), and saturated saline solution (100ml).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain this compound as a yellowish, transparent oily substance.
Protocol 2: Benzylation with Phase Transfer Catalyst
This protocol utilizes a phase transfer catalyst to improve reaction conditions and minimize byproducts during the benzylation step.[4]
-
Reaction Setup: To a reaction vessel, add monoacetone glucose and a phase transfer catalyst (e.g., benzyltriethylammonium chloride). Then, add benzyl chloride.
-
Reagent Addition: While maintaining the temperature at 70-80°C, slowly add an aqueous solution of an inorganic base (e.g., a mixture of sodium hydroxide and potassium hydroxide) dropwise.
-
Reaction: After the addition is complete, continue stirring the reaction mixture for 4-5 hours at the same temperature.
-
Work-up: Cool the reaction solution to 20-30°C and extract with an organic solvent (e.g., toluene).
-
Purification: Wash the organic layer with water and then with a saturated salt solution. Remove the organic solvent under reduced pressure.
-
Further Purification: The crude tribenzyl monoacetone glucose can be further purified by three-stage molecular distillation to achieve high purity before proceeding to the next step.
Visualizations
Caption: General workflow for a common synthetic route to this compound.
References
- 1. application.wiley-vch.de [application.wiley-vch.de]
- 2. CN112028947A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. CN112028947B - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. CN107698630A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. CN112028950B - Preparation method of this compound - Google Patents [patents.google.com]
Addressing Tribenoside precipitation issues in stock solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on addressing precipitation issues encountered with tribenoside stock solutions.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its common applications in research?
This compound is a synthetic glucofuranoside derivative with vasoprotective, anti-inflammatory, analgesic, and wound-healing properties.[1][2] In research, it is often used to investigate its effects on vascular disorders, inflammation, and tissue repair mechanisms.[3]
Q2: What are the recommended solvents for preparing this compound stock solutions?
This compound is practically insoluble in water but soluble in several organic solvents. Dimethyl sulfoxide (DMSO), ethanol, dimethylformamide (DMF), acetone, methanol, and methylene chloride are commonly used to prepare stock solutions.[4][5][6]
Q3: What are the recommended storage conditions for this compound stock solutions?
To ensure stability and prevent degradation, this compound stock solutions should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), freezing at -20°C is advisable.[4]
Q4: Why is my this compound stock solution precipitating?
Precipitation of this compound from a stock solution can be triggered by several factors, including:
-
Temperature fluctuations: Repeated freeze-thaw cycles or changes in ambient temperature can decrease the solubility of this compound in the solvent.
-
Solvent evaporation: Over time, especially if not sealed properly, the solvent can evaporate, leading to an increase in the concentration of this compound beyond its solubility limit.
-
Water absorption: Hygroscopic solvents like DMSO can absorb moisture from the atmosphere. The presence of water can significantly reduce the solubility of hydrophobic compounds like this compound, causing them to precipitate.
-
Supersaturation: If the initial concentration of the stock solution is too close to the saturation point, any minor change in conditions can lead to precipitation.
Troubleshooting Guide
Issue: I've observed crystals or a solid precipitate in my this compound stock solution. What should I do?
Follow this step-by-step guide to troubleshoot and resolve the precipitation issue.
Data Presentation
Table 1: Solubility of this compound in Various Solvents
| Solvent | Solubility | Reference |
| Dimethyl sulfoxide (DMSO) | Soluble | [4] |
| Ethanol | Soluble | |
| Dimethylformamide (DMF) | Soluble | |
| Acetone | Very soluble | [5][6] |
| Methanol | Very soluble | [5][6] |
| Methylene Chloride | Very soluble | [5][6] |
| Water | Practically insoluble | [5][6] |
Experimental Protocols
Protocol 1: Preparation of a Stable this compound Stock Solution (e.g., 10 mM in DMSO)
This protocol provides a detailed methodology for preparing a stable stock solution of this compound, which is supplied as a neat oil.
Materials:
-
This compound (neat oil)
-
Anhydrous Dimethyl sulfoxide (DMSO)
-
Sterile, amber microcentrifuge tubes or vials
-
Calibrated micropipettes
-
Vortex mixer
-
Water bath or sonicator (optional)
-
Inert gas (e.g., argon or nitrogen)
Procedure:
-
Pre-warm this compound: As this compound is a viscous oil, gently warm the vial to room temperature to reduce its viscosity, allowing for easier handling.
-
Solvent Preparation: Use anhydrous DMSO to minimize the risk of precipitation caused by water absorption.
-
Weighing this compound: Due to its oily nature, accurately weighing small quantities of this compound can be challenging. An alternative is to determine the volume required based on its density (if provided by the supplier) or to dissolve a larger, more easily weighable amount and then perform serial dilutions.
-
Dissolution:
-
Add the calculated volume of anhydrous DMSO to the vial containing the pre-weighed this compound.
-
Vortex the solution vigorously for 1-2 minutes to facilitate dissolution.
-
Visually inspect the solution for any undissolved oil droplets.
-
-
Gentle Heating/Sonication (Optional):
-
If dissolution is incomplete, warm the solution in a water bath at 37°C for 5-10 minutes.
-
Alternatively, sonicate the solution for 5-10 minutes. This can help to break up any small aggregates and ensure complete dissolution.
-
-
Inert Gas Purge: To prevent oxidation and moisture absorption during storage, gently purge the headspace of the vial with an inert gas like argon or nitrogen before sealing.
-
Storage:
-
Store the stock solution in a tightly sealed, amber vial to protect it from light.
-
For short-term storage, keep at 4°C.
-
For long-term storage, aliquot the stock solution into smaller, single-use vials to avoid repeated freeze-thaw cycles and store at -20°C.
-
Visualizations
Caption: Workflow for preparing a stable this compound stock solution.
Caption: Decision tree for troubleshooting this compound precipitation.
Caption: Simplified pathway of this compound's anti-inflammatory effects.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. go.drugbank.com [go.drugbank.com]
- 3. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. studylib.net [studylib.net]
- 5. pharmacycollege.uoanbar.edu.iq [pharmacycollege.uoanbar.edu.iq]
- 6. crystallizationsystems.com [crystallizationsystems.com]
Technical Support Center: Optimization of HPLC Parameters for Tribenoside Impurity Profiling
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the optimization of High-Performance Liquid Chromatography (HPLC) parameters for Tribenoside impurity profiling.
Frequently Asked Questions (FAQs)
Q1: What are the common impurities of this compound that should be monitored?
According to the European Pharmacopoeia, the specified impurities for this compound include benzaldehyde (BA), dibenzyl ether (DBE), and this compound impurity A (TRA).[1] It is crucial to develop an HPLC method that can effectively separate these and other potential degradation products from the main this compound peaks (α- and β-anomers).[2]
Q2: What is a suitable starting HPLC method for this compound impurity profiling?
A good starting point is a reversed-phase HPLC method using a C18 column. A gradient elution with a mobile phase consisting of acetonitrile and an aqueous buffer (e.g., 0.1% orthophosphoric acid) has been shown to provide satisfactory separation of this compound and its impurities.[1][2] An isocratic method with a mobile phase of methanol and water (82:18) has also been used for the determination of this compound anomers.[3]
Q3: Why am I not seeing good separation between the this compound anomers and impurities?
Poor resolution can be due to several factors. Firstly, check the column chemistry and ensure it is suitable for the separation. A C18 stationary phase is commonly used.[2][3] Secondly, optimize the mobile phase composition. Adjusting the gradient slope or the organic-to-aqueous ratio can significantly impact selectivity. Finally, ensure the column is properly equilibrated and that the flow rate is optimal.[4]
Q4: What are forced degradation studies and why are they important for impurity profiling?
Forced degradation, or stress testing, is the process of subjecting the drug substance to harsh conditions (e.g., acid, base, oxidation, heat, light) to accelerate its degradation.[5][6] These studies are critical for developing stability-indicating HPLC methods as they help to:
-
Identify potential degradation products.
-
Demonstrate the specificity of the analytical method in separating impurities from the active pharmaceutical ingredient (API).
-
Understand the degradation pathways of the drug substance.[5]
Q5: How can I improve the sensitivity of my method to detect low-level impurities?
To enhance sensitivity, consider the following:
-
Optimize the detection wavelength: Ensure you are using the wavelength of maximum absorbance for the impurities of interest.
-
Increase the injection volume: This can increase the signal response, but be cautious of overloading the column, which can lead to peak distortion.[4]
-
Use a more sensitive detector: A Diode Array Detector (DAD) or a Mass Spectrometer (MS) can provide higher sensitivity and more structural information about the impurities.
-
Improve sample preparation: A concentration step during sample preparation can help to increase the concentration of impurities.
Troubleshooting Guide
This guide addresses common issues encountered during the HPLC analysis of this compound and its impurities.
| Issue | Possible Causes | Suggested Solutions |
| Baseline Noise or Drift | - Contaminated mobile phase or column.- Air bubbles in the system.- Detector lamp instability.[4] | - Use high-purity solvents and freshly prepared mobile phase.- Degas the mobile phase thoroughly.- Purge the pump to remove air bubbles.- Allow the detector lamp to warm up sufficiently. |
| Ghost Peaks | - Contamination in the sample, mobile phase, or injection system.- Carryover from a previous injection.[4] | - Use clean glassware and high-purity solvents.- Run a blank injection to identify the source of contamination.- Implement a needle wash step in the autosampler sequence. |
| Peak Tailing | - Column degradation or contamination.- Interaction of basic analytes with residual silanols on the stationary phase.- Inappropriate mobile phase pH. | - Use a guard column to protect the analytical column.- Flush the column with a strong solvent.- Consider using a base-deactivated column.- Adjust the mobile phase pH to ensure analytes are in a single ionic form. |
| Poor Resolution | - Sub-optimal mobile phase composition.- Inappropriate column chemistry.- Column aging.[7] | - Optimize the gradient profile or the isocratic mobile phase composition.- Try a different stationary phase (e.g., a different C18 column or a phenyl column).- Replace the column if it has exceeded its lifetime. |
| Shifting Retention Times | - Inconsistent mobile phase preparation.- Fluctuations in column temperature.- Pump malfunction.[8] | - Prepare the mobile phase accurately and consistently.- Use a column oven to maintain a stable temperature.- Check the pump for leaks and ensure it is delivering a constant flow rate. |
Experimental Protocols
Protocol 1: Gradient HPLC Method for Simultaneous Determination of this compound and its Impurities[1][2]
This protocol is based on a validated method for the simultaneous determination of this compound and its related compounds.
| Parameter | Specification |
| Column | C18, 5 µm particle size, 4.6 x 250 mm |
| Mobile Phase A | 0.1% Orthophosphoric acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 258 nm |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
Protocol 2: Forced Degradation Study[5][6]
This protocol outlines the conditions for a forced degradation study of this compound.
| Condition | Procedure |
| Acid Hydrolysis | Dissolve this compound in 0.1 M HCl and heat at 80°C for 2 hours. |
| Base Hydrolysis | Dissolve this compound in 0.1 M NaOH and heat at 80°C for 2 hours. |
| Oxidative Degradation | Dissolve this compound in 3% H₂O₂ and keep at room temperature for 24 hours. |
| Thermal Degradation | Expose solid this compound to 105°C for 24 hours. |
| Photolytic Degradation | Expose a solution of this compound to UV light (254 nm) for 24 hours. |
Note: After exposure, neutralize the acidic and basic samples before injection. Analyze all stressed samples using the validated HPLC method.
Visualizations
Caption: Experimental workflow for HPLC analysis of this compound impurities.
Caption: Troubleshooting decision tree for common HPLC issues.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and this compound Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medikamenterqs.com [medikamenterqs.com]
- 5. researchgate.net [researchgate.net]
- 6. Overview on Development and Validation of Force degradation studies with Stability Indicating Methods. – Biosciences Biotechnology Research Asia [biotech-asia.org]
- 7. rroij.com [rroij.com]
- 8. youtube.com [youtube.com]
Refining protocols for consistent results in Tribenoside experiments
Welcome to the Technical Support Center for Tribenoside experiments. This resource is designed for researchers, scientists, and drug development professionals to provide guidance and standardize protocols for consistent and reliable results. Here you will find frequently asked questions (FAQs) and troubleshooting guides in a user-friendly question-and-answer format to address specific issues you may encounter during your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what are its primary mechanisms of action?
This compound is a synthetic compound with vasoprotective properties, primarily used in the treatment of hemorrhoids.[1] Its therapeutic effects are multi-faceted, encompassing anti-inflammatory, mild analgesic, and wound-healing properties.[1][2] Mechanistically, this compound works by:
-
Reducing Inflammation: It inhibits the release of pro-inflammatory mediators.[3]
-
Stabilizing Blood Vessels: It decreases capillary permeability and improves vascular tone, which helps in reducing edema.[3][4]
-
Promoting Wound Healing: It stimulates the production of laminin α5, a key component of the basement membrane, aiding in tissue repair.[1][4]
-
Analgesic Effects: It provides mild pain relief.[2]
Q2: What is the recommended solvent and storage condition for this compound?
This compound is soluble in Dimethyl Sulfoxide (DMSO). For storage, it should be kept in a dry, dark place. For short-term storage (days to weeks), a temperature of 0 - 4°C is recommended. For long-term storage (months to years), it should be stored at -20°C.
Q3: Is this compound cytotoxic?
Yes, this compound can exhibit cytotoxicity at higher concentrations. For instance, in vitro studies on HeLa cells have shown a cytotoxic effect with an EC50 of 13.74 μM.[2] It is crucial to determine the optimal, non-toxic concentration for your specific cell line and assay through a dose-response experiment.
Q4: Can this compound be used in combination with other drugs?
Yes, this compound is frequently used in combination with lidocaine in topical preparations for hemorrhoids.[5][6] Lidocaine, a local anesthetic, provides rapid relief from pain and itching, complementing this compound's anti-inflammatory and healing properties.[4]
Experimental Protocols & Data Presentation
Below are detailed methodologies for key in vitro experiments involving this compound, along with tables summarizing critical quantitative data for easy reference.
In Vitro Wound Healing (Scratch) Assay
This assay is used to evaluate the effect of this compound on cell migration, a key process in wound healing.
Protocol:
-
Cell Seeding: Seed human dermal fibroblasts (HDFs) into a 24-well plate at a density that allows them to reach 90-100% confluency within 24 hours.
-
Starvation (Optional): Once confluent, replace the growth medium with a serum-free or low-serum medium for 12-24 hours to inhibit cell proliferation and synchronize the cell cycle.
-
Creating the Scratch: Using a sterile p200 pipette tip, create a straight scratch across the center of the cell monolayer. Apply consistent pressure to ensure a uniform gap.
-
Washing: Gently wash the wells with Phosphate-Buffered Saline (PBS) to remove detached cells and debris.
-
Treatment: Add fresh low-serum medium containing various concentrations of this compound (e.g., 0.1, 1, 10 µM) or a vehicle control (e.g., DMSO).
-
Imaging: Immediately capture images of the scratch at time 0 (T=0) using a phase-contrast microscope. Mark the plate to ensure the same field of view is imaged at subsequent time points.
-
Incubation and Monitoring: Incubate the plate at 37°C and 5% CO2. Capture images at regular intervals (e.g., 6, 12, 24 hours).
-
Analysis: Measure the width or area of the scratch at each time point using image analysis software (e.g., ImageJ). Calculate the percentage of wound closure relative to the initial scratch area.
Quantitative Data Summary:
| Parameter | Value/Range | Cell Line | Source |
| Seeding Density | ~0.1 x 10^6 cells/well (24-well plate) | NIH 3T3 Fibroblasts | Generic Protocol |
| This compound Concentration | 0.1 - 10 µM (non-toxic range) | Human Dermal Fibroblasts | Published Study |
| Incubation Time | 12 - 72 hours | Varies by cell line | Generic Protocol |
| Serum Concentration | 0.5% - 2% FBS | Varies by cell line | Generic Protocol |
In Vitro Cytotoxicity Assay
This assay is essential to determine the concentration range of this compound that is non-toxic to the cells used in your experiments.
Protocol:
-
Cell Seeding: Seed your target cells in a 96-well plate at an appropriate density to ensure they are in the logarithmic growth phase during the experiment.
-
Cell Adherence: Allow the cells to adhere and grow for 24 hours.
-
Treatment: Prepare serial dilutions of this compound in the appropriate cell culture medium. Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control (DMSO) and an untreated control.
-
Incubation: Incubate the plate for a duration relevant to your main experiment (e.g., 24, 48, or 72 hours).
-
Assay: Perform a cell viability assay, such as MTT, XTT, or a lactate dehydrogenase (LDH) release assay, following the manufacturer's instructions.
-
Data Analysis: Measure the absorbance or fluorescence using a microplate reader. Calculate the percentage of cell viability for each concentration relative to the untreated control. Determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Quantitative Data Summary:
| Parameter | Value/Range | Cell Line | Source |
| This compound EC50 | 13.74 µM | HeLa Cells | [2] |
| Seeding Density | Varies by cell line | - | Generic Protocol |
| Incubation Time | 24 - 72 hours | - | Generic Protocol |
Troubleshooting Guides
Issue 1: Inconsistent Results in Wound Healing (Scratch) Assay
-
Question: My wound healing assay shows high variability between replicates. What could be the cause?
-
Answer:
-
Inconsistent Scratch Width: The pressure and speed of creating the scratch must be consistent. Using a guide or a specialized tool can improve uniformity.
-
Cell Debris: Ensure thorough but gentle washing with PBS after scratching to remove all detached cells, as they can re-adhere and interfere with migration measurements.
-
Uneven Cell Monolayer: Start with a uniform, confluent monolayer. Uneven seeding can lead to different migration rates.
-
Cell Proliferation: If the assay duration is long, cell proliferation can be misinterpreted as migration. Consider using a proliferation inhibitor like Mitomycin C or serum-starving the cells before the assay.[7]
-
Imaging Consistency: Always image the exact same field of view for each time point. Marking the plate can help with this.
-
Issue 2: No or Low Cell Migration in Transwell Assay
-
Question: I am not observing significant cell migration through the transwell membrane in my this compound experiment. What should I check?
-
Answer:
-
Pore Size: Ensure the pore size of the transwell insert is appropriate for your cell type. It should be large enough for cells to squeeze through but not so large that they fall through passively.
-
Chemoattractant Gradient: A sufficient chemoattractant gradient is necessary to induce migration. Optimize the concentration of the chemoattractant (e.g., serum, specific growth factors) in the lower chamber.
-
Cell Viability: Check the viability of your cells before seeding. Low viability will result in poor migration.
-
Incubation Time: The incubation time may need to be optimized. Some cell types migrate slower than others.
-
Cell Seeding Density: Both too high and too low cell densities can negatively impact migration results. Titrate the cell number to find the optimal density.
-
Issue 3: Unexpected Cytotoxicity at Low this compound Concentrations
-
Question: I'm observing significant cell death at this compound concentrations that are reported to be non-toxic. Why might this be happening?
-
Answer:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) in the culture medium is non-toxic to your cells. Typically, DMSO concentrations should be kept below 0.5%.
-
Cell Line Sensitivity: Different cell lines can have varying sensitivities to a compound. It is crucial to perform a dose-response cytotoxicity assay for your specific cell line.
-
Culture Conditions: Suboptimal culture conditions (e.g., pH changes, contamination) can stress the cells and make them more susceptible to drug-induced toxicity.[8]
-
Compound Stability: Ensure that the this compound stock solution is stored correctly and has not degraded.
-
Issue 4: High Background in In Vitro Assays
-
Question: I am getting high background signals in my colorimetric/fluorometric assays with this compound. What can I do?
-
Answer:
-
Compound Interference: this compound itself might interfere with the assay reagents or have intrinsic fluorescence/absorbance at the measurement wavelength. Run a control with this compound in cell-free medium to check for this.
-
Contamination: Bacterial or fungal contamination can lead to high background. Always practice good aseptic technique and regularly check your cultures for contamination.[9]
-
Incomplete Washing: Ensure all washing steps in your protocol are performed thoroughly to remove any unbound reagents or interfering substances.
-
Signaling Pathways and Experimental Workflows
This compound's Anti-Inflammatory Signaling Pathway
This compound exerts its anti-inflammatory effects through multiple mechanisms, including the inhibition of pro-inflammatory mediators. While the precise molecular targets are still under investigation, a key pathway implicated in inflammation is the NF-κB signaling pathway.
Caption: Proposed anti-inflammatory pathway of this compound via inhibition of NF-κB signaling.
Experimental Workflow for Assessing this compound's Effect on Cell Migration
This workflow outlines the key steps to investigate the impact of this compound on cell migration, incorporating essential controls and decision points.
Caption: Logical workflow for investigating the effect of this compound on cell migration.
Logical Relationship for Troubleshooting Unexpected Cytotoxicity
This diagram illustrates a decision-making process for troubleshooting unexpected cell death in your experiments.
Caption: A troubleshooting guide for unexpected cytotoxicity in this compound experiments.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. europeanreview.org [europeanreview.org]
- 5. This compound–lidocaine combination in wound healing of hemorrhoids: a review of literature - MedCrave online [medcraveonline.com]
- 6. Hemorrhoid management in women: the role of this compound + lidocaine - Drugs in Context [drugsincontext.com]
- 7. researchgate.net [researchgate.net]
- 8. cellculturecompany.com [cellculturecompany.com]
- 9. Troubleshooting Cell Culture Contamination: A Comprehensive Guide - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
Improving the yield and purity of synthesized Tribenoside
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on improving the yield and purity of synthesized Tribenoside.
Frequently Asked Questions (FAQs)
Q1: What are the common challenges encountered in the synthesis of this compound?
A1: Researchers often face challenges such as low yields, the formation of hard-to-remove impurities, and the presence of optical isomers (α and β anomers).[1][2] Traditional synthesis methods using strong acids like HCl or H2SO4 in ethanol can lead to the formation of genotoxic impurities such as chloroethane and diethyl sulfate.[1][2] Additionally, the presence of water in the reaction mixture can significantly reduce the yield of the desired product.[1] The purity of starting materials is also crucial, as impurities in the initial reactants can carry through the synthesis and complicate the purification of the final product.[1][2]
Q2: How can the yield of this compound synthesis be improved?
A2: Several strategies can be employed to improve the yield. One effective method is the use of a dehydrating agent, such as triethyl orthoformate, to remove water generated during the glycosylation reaction, thereby driving the equilibrium towards product formation.[1][2] Optimization of reaction conditions, including temperature, reaction time, and molar ratios of reactants, is also critical. For instance, using a trifluoroacetic acid-ethanol system has been shown to produce high yields.[1]
Q3: What methods can be used to improve the purity of synthesized this compound?
A3: To enhance purity, it is essential to minimize the formation of byproducts during the reaction. Using an alkaline system instead of strong acids can prevent the generation of genotoxic impurities.[2] Post-synthesis purification techniques are also vital. These include extraction, washing with solutions like saturated sodium bicarbonate to neutralize acid catalysts, and drying of the organic phase.[1][2] For highly pure this compound, advanced purification methods like molecular distillation or preparative high-performance liquid chromatography (HPLC) can be employed to separate the desired product from residual impurities and to isolate specific optical isomers.[3][4][5]
Q4: What analytical techniques are suitable for determining the purity of this compound?
A4: High-performance liquid chromatography (HPLC) is a widely used and effective method for determining the purity of this compound and for the simultaneous determination of related impurities.[6][7] A reversed-phase C18 column with a gradient elution of acetonitrile and an acidic aqueous mobile phase can provide satisfactory separation of this compound from its impurities.[6] UV detection is typically used for quantification.[6]
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Yield | Presence of water in the reaction mixture. | Add a dehydrating agent like triethyl orthoformate to the reaction.[1][2] Ensure all solvents and reactants are anhydrous. |
| Suboptimal reaction conditions (temperature, time, stoichiometry). | Optimize the molar ratios of reactants and catalyst.[1] Carefully control the reaction temperature, for example, between 0-5°C during the addition of trifluoroacetic acid.[1] Adjust the reaction time based on TLC or HPLC monitoring.[2] | |
| Incomplete reaction. | Monitor the reaction progress using Thin Layer Chromatography (TLC) or HPLC to ensure it goes to completion.[2] | |
| Low Purity / Presence of Impurities | Formation of genotoxic impurities (e.g., chloroethane, diethyl sulfate). | Replace strong acid catalysts (HCl, H2SO4) with trifluoroacetic acid or use an alkaline reaction system.[1][2] |
| Inadequate post-reaction work-up. | Thoroughly wash the organic extract with saturated sodium bicarbonate solution to remove acidic residues, followed by washing with purified water.[1] Ensure the organic phase is completely dried using a drying agent like anhydrous sodium sulfate before solvent evaporation.[1] | |
| Impure starting materials. | Use high-purity starting materials to minimize the introduction of impurities.[1][2] | |
| Difficulty in Isolating the Final Product | Formation of an emulsion during extraction. | If an emulsion forms during extraction with solvents like dichloromethane or ethyl acetate, try adding a small amount of brine (saturated NaCl solution) to break the emulsion. |
| Product is a viscous oil that is difficult to handle. | After concentrating the filtrate, a yellowish transparent oily substance is expected.[1][2] If it is too viscous, ensure all the solvent has been removed under reduced pressure. | |
| Presence of α and β anomers | The nature of the glycosylation reaction leads to the formation of both anomers. | If a single anomer is required, preparative HPLC can be used for separation.[5] |
Quantitative Data Summary
Table 1: Comparison of Different Synthetic Methods for this compound
| Method | Catalyst/System | Key Reagents | Yield (%) | Purity (%) | Reference |
| Method A | Trifluoroacetic acid-ethanol | 3,5,6-tribenzyloxy-D-glucopyranose, triethyl orthoformate | 93.8 | 99.65 | [1] |
| Method B | Alkaline system (KOH) | 3,5,6-tribenzyloxy-D-glucopyranose, triethyl orthoformate, DMSO | 90.7 | 99.52 | [2] |
| Method C | HCl-EtOH / H2SO4-EtOH (Traditional) | - | ~70 | ~94 | [2][8] |
| Method D | Trifluoroacetic acid/triethyl orthoformate | 3,5,6-tri-O-benzyl-D-glucofuranoside | 66 (overall) | 99.57 | [9] |
Experimental Protocols
Protocol 1: Synthesis of this compound using Trifluoroacetic Acid-Ethanol System [1]
-
Reaction Setup: At room temperature, add 3,5,6-tribenzyloxy-D-glucopyranose (SM-1) (e.g., 45.08g, 0.1mol) to absolute ethanol (e.g., 360 ml).
-
Acid Addition: Control the temperature to be between 0-5°C and add a trifluoroacetic acid ethanol solution (e.g., 4 mol/L, 55 ml).
-
Initial Reaction: Stir the mixture at this temperature for a specified time (T1), for example, 1 hour.
-
Dehydrating Agent Addition: Add triethyl orthoformate (e.g., 37.06g, 0.25mol) to the reaction liquid.
-
Second Reaction: Continue to maintain the temperature and react for a further period (T2), for example, 2.5 hours.
-
Work-up: After the reaction is complete, allow the solution to reach room temperature. Add saturated sodium bicarbonate solution (e.g., 450 ml) and stir for 30 minutes.
-
Extraction: Extract the mixture with dichloromethane (e.g., 150 ml x 3).
-
Washing: Combine the organic phases and wash with purified water (e.g., 80 ml x 3).
-
Drying and Concentration: Dry the organic phase with anhydrous sodium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain this compound as a yellowish transparent oily substance.
Protocol 2: Purification of this compound using Preparative HPLC [5]
-
Sample Preparation: Dissolve the crude this compound product in a mixture of n-hexane and ethyl acetate (e.g., 8:1 v/v) to form a saturated solution. Filter to remove any insoluble solids.
-
Chromatographic System: Use an industrial preparative scale liquid chromatography system equipped with a silica filler stationary phase column.
-
Mobile Phase: A mixture of n-hexane and ethyl acetate (e.g., 8:1 v/v).
-
Injection and Elution: Inject the filtered crude product solution into the system and elute with the mobile phase at a constant flow rate.
-
Detection and Fraction Collection: Use a UV detector at 254 nm to monitor the elution. Collect the fractions corresponding to the α and β anomers of this compound at their respective retention times.
-
Purity Analysis: Analyze the collected fractions by analytical HPLC to confirm purity.
Visualizations
Caption: Workflow for the synthesis of this compound using a trifluoroacetic acid system.
Caption: Troubleshooting decision tree for this compound synthesis.
References
- 1. CN112028950B - Preparation method of this compound - Google Patents [patents.google.com]
- 2. CN112028947A - Synthetic method of this compound - Google Patents [patents.google.com]
- 3. CN106589015A - Synthetic method of this compound - Google Patents [patents.google.com]
- 4. CN107698630A - A kind of preparation method of this compound - Google Patents [patents.google.com]
- 5. CN103588829B - A kind of preparation method of this compound 99.0 isomeric monomer - Google Patents [patents.google.com]
- 6. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and this compound Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. CN112028947B - Synthetic method of this compound - Google Patents [patents.google.com]
- 9. caod.oriprobe.com [caod.oriprobe.com]
Best practices for long-term storage and handling of Tribenoside
This guide provides researchers, scientists, and drug development professionals with best practices for the long-term storage and handling of Tribenoside, along with troubleshooting advice for common experimental issues.
Frequently Asked Questions (FAQs)
Q1: What are the optimal long-term storage conditions for this compound?
For long-term stability, this compound should be stored at -20°C in a dry, dark, and tightly sealed container.[1][2] For short-term storage (days to weeks), conditions of 0-4°C are acceptable.[2]
Q2: How should this compound be handled in the laboratory?
Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[3][4] To prevent exposure, wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles with side-shields, and a lab coat.[3][4][5] Avoid creating dust and aerosols during handling.[1][4] After handling, wash hands thoroughly.[3]
Q3: Is this compound sensitive to light or moisture?
Yes, this compound should be protected from direct sunlight and moisture.[1][2] Forced degradation studies show that at 40°C and 75% relative humidity, 8-15% degradation occurs over 30 days, primarily through hydrolysis.[2] Therefore, storing the compound in a dry environment is critical. It is recommended to store containers in a desiccator and protect them from light, for instance by using amber vials or storing them in the original packaging.[6]
Q4: What solvents are recommended for preparing this compound solutions?
This compound is soluble in organic solvents such as Dimethyl Sulfoxide (DMSO), ethanol, and dimethylformamide (DMF), with a solubility of approximately 30 mg/mL in these solvents.[7] When preparing a stock solution, it is advisable to purge the solvent of choice with an inert gas.[7]
Q5: What are the primary chemical incompatibilities of this compound?
This compound is incompatible with strong acids, strong alkalis, and strong oxidizing or reducing agents.[1] Contact with these substances should be avoided to prevent chemical degradation.
Q6: What should I do in case of accidental exposure to this compound?
-
Inhalation: Immediately move to an area with fresh air. If breathing is difficult, seek medical attention.[1]
-
Skin Contact: Remove contaminated clothing and rinse the affected skin area thoroughly with large amounts of water.[1][8]
-
Eye Contact: Immediately flush the eyes with large amounts of water for at least 15 minutes, holding the eyelids apart. Seek prompt medical attention.[1][8]
-
Ingestion: If the person is conscious, wash out their mouth with water. Do not induce vomiting and seek immediate medical attention.[1]
Quantitative Stability Data
The following table summarizes data from forced degradation studies, providing insight into this compound's stability under various stress conditions.[2]
| Stress Condition | Parameters | Duration | Degradation (%) | Primary Degradation Pathway |
| Thermal (Dry) | 60°C | 7 days | < 5% | Thermal Decomposition |
| 80°C | 24 hours | 10 - 15% | Thermal Decomposition | |
| Humidity | 40°C, 75% RH | 30 days | 8 - 15% | Hydrolysis |
| Acidic Hydrolysis | 1M Hydrochloric Acid | 24 hours | 15 - 25% | Debenzylation |
| Basic Hydrolysis | 1M Sodium Hydroxide | 8 hours | 8 - 12% | Hydrolysis |
| Oxidative Stress | 3% Hydrogen Peroxide | 48 hours | 5 - 10% | Oxidation (N-oxide formation) |
Visual Guides
The following diagrams illustrate key workflows and concepts for working with this compound.
Caption: Standard workflow for receiving, storing, and handling this compound.
Caption: Decision tree for troubleshooting inconsistent experimental results.
Caption: Major chemical degradation pathways for this compound.
Troubleshooting Guide
Q: I observe unexpected peaks in my HPLC chromatogram. What could be the cause? A: Unexpected peaks often indicate the presence of impurities or degradation products.[9]
-
Check for Degradation: Refer to the Quantitative Stability Data table and the Degradation Pathways diagram. Have your handling or storage conditions (e.g., exposure to high temperature, light, humidity, or incompatible pH) promoted degradation?[2][10]
-
Run a Control: Analyze a freshly prepared solution from a new, unopened vial of this compound if available. This can help determine if the issue is with the specific batch or with the solution preparation and storage.
-
Review Method: Ensure your sample preparation and mobile phases are correct and have not been contaminated. An HPLC method for simultaneous determination of this compound and its impurities has been developed, which may serve as a reference.[11][12]
Q: The biological activity of my this compound solution appears lower than expected. Why might this be? A: A loss of potency is typically linked to chemical degradation.
-
Solution Age and Storage: this compound solutions should ideally be prepared fresh for each experiment.[13] If you are using a stock solution, ensure it was stored correctly (e.g., in aliquots at -80°C) and has not undergone multiple freeze-thaw cycles.
-
Storage of Solid Compound: Confirm that the solid material has been stored long-term at -20°C, protected from light and moisture, as improper storage can lead to gradual degradation and loss of potency.[1][2]
-
Purity Confirmation: If the problem persists, consider performing an analytical check (e.g., HPLC) to confirm the purity and concentration of your solution before use.
Experimental Protocols
Protocol: Purity Assessment of this compound by Reverse-Phase HPLC
This protocol provides a general methodology for assessing the purity of a this compound sample and detecting potential degradation products, based on established methods.[11][12]
1. Objective: To determine the purity of a this compound sample and separate it from its known impurities and degradation products using a stability-indicating HPLC method.
2. Materials & Instrumentation:
-
This compound reference standard and sample
-
HPLC grade Acetonitrile
-
HPLC grade water
-
Orthophosphoric acid or Trifluoroacetic acid
-
HPLC system with a UV or DAD detector
-
C18 analytical column (e.g., 250 mm x 4.6 mm, 5 µm particle size)
-
Analytical balance
-
Volumetric flasks, pipettes, and autosampler vials
3. Methodologies:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% Orthophosphoric acid in water.
-
Mobile Phase B: Acetonitrile.
-
Filter both mobile phases through a 0.45 µm filter and degas before use.
-
-
Standard Solution Preparation:
-
Accurately weigh approximately 10 mg of this compound reference standard into a 10 mL volumetric flask.
-
Dissolve and dilute to volume with a suitable solvent (e.g., ethanol or acetonitrile) to obtain a concentration of ~1 mg/mL.
-
Further dilute this stock solution as needed to create working standards within the linear range of the assay.
-
-
Sample Solution Preparation:
-
Prepare the this compound sample in the same manner as the standard solution to achieve a similar final concentration.
-
-
Chromatographic Conditions:
-
Column: C18 (250 mm x 4.6 mm, 5 µm)
-
Flow Rate: 1.0 mL/min
-
Detection Wavelength: 254 nm (for this compound and its primary impurities)[11]
-
Injection Volume: 10-30 µL[11]
-
Column Temperature: Ambient or controlled at 25°C
-
Gradient Elution (Example):
-
0-5 min: 50% B
-
5-20 min: Ramp to 90% B
-
20-25 min: Hold at 90% B
-
25-26 min: Return to 50% B
-
26-30 min: Re-equilibrate at 50% B
-
-
4. Data Analysis:
-
Identify the this compound peak based on the retention time of the reference standard.
-
Calculate the area percentage of the main peak to determine the purity of the sample.
-
Analyze for the presence of any additional peaks, which may correspond to impurities or degradation products. The peak purity can be assessed using a DAD detector.
References
- 1. abmole.com [abmole.com]
- 2. Buy this compound | 10310-32-4 | >98% [smolecule.com]
- 3. cleanchemlab.com [cleanchemlab.com]
- 4. echemi.com [echemi.com]
- 5. biosynth.com [biosynth.com]
- 6. Light-Sensitive Injectable Prescription Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 7. cdn.caymanchem.com [cdn.caymanchem.com]
- 8. This compound - [sht-medino.de]
- 9. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 10. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 11. Development of the HPLC Method for Simultaneous Determination of Lidocaine Hydrochloride and this compound Along with Their Impurities Supported by the QSRR Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. medchemexpress.com [medchemexpress.com]
Technical Support Center: Mitigating Potential Off-Target Effects of Tribenoside
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address potential off-target effects of Tribenoside in experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is the known mechanism of action for this compound?
This compound exerts its therapeutic effects through a multi-faceted mechanism. It is known to possess anti-inflammatory, mild analgesic, wound-healing, and venotropic (beneficial to veins) properties.[1] Its actions include reducing vascular permeability and causing vasoconstriction.[2] At the molecular level, it has been shown to act as an antagonist to inflammatory mediators such as histamine and serotonin, and it may also reduce the action of bradykinin.[3]
Q2: What are the potential off-target effects of this compound that I should be aware of in my experiments?
While specific off-target interactions of this compound are not extensively documented in publicly available literature, its known activities provide clues to potential off-target effects. Given its interaction with histamine and serotonin receptors, researchers should consider the possibility of cross-reactivity with other G-protein coupled receptors (GPCRs). Its influence on vascular tone and permeability suggests potential interactions with signaling pathways that regulate endothelial cell function and smooth muscle contraction.
Q3: How can I proactively assess the specificity of this compound in my experimental model?
To proactively assess specificity, a tiered approach is recommended. Begin with in silico (computational) predictions of potential off-target interactions.[4][5] Follow this with in vitro off-target screening against broad panels of receptors, enzymes, and ion channels.[6] Finally, validate any identified potential off-targets in your specific cellular or animal model.
Q4: What are the common side effects of this compound, and could they indicate off-target effects?
Commonly reported side effects in clinical use include gastrointestinal discomfort (nausea, abdominal pain), headaches, and dizziness.[7] While these are clinical observations, they can sometimes provide hints about unintended biological interactions. For example, gastrointestinal effects could suggest interactions with receptors or enzymes in the digestive system. However, it is crucial to distinguish between clinical side effects and molecular off-target effects in a laboratory setting.
Troubleshooting Guides
This section provides structured guidance for identifying and mitigating potential off-target effects of this compound during your experiments.
Issue 1: Unexpected or Inconsistent Experimental Results
If you observe experimental outcomes that cannot be explained by this compound's known on-target activities, consider the following troubleshooting workflow.
Caption: Troubleshooting workflow for unexpected experimental results.
Detailed Steps:
-
Verify Experimental Parameters: Double-check the concentration of this compound, incubation times, and the characteristics of your cell line or animal model.
-
Concentration-Response Analysis: Perform a detailed concentration-response curve. Off-target effects often occur at higher concentrations than on-target effects.
-
Hypothesize Off-Target Pathways: Based on the unexpected phenotype, consider which signaling pathways might be involved. For instance, if you observe changes in cell proliferation, you might investigate common proliferative pathways.
-
Broad Off-Target Screening: If the budget allows, screen this compound against a broad panel of receptors and enzymes. This can provide unbiased identification of potential off-target interactions.
-
Validate Potential Hits: If screening identifies potential off-targets, validate these in your experimental system using techniques like siRNA-mediated knockdown of the putative off-target or by using a specific antagonist for that target.
-
Refine Experimental Design: Based on your findings, you may need to adjust the concentration of this compound to a range where on-target effects are maximized and off-target effects are minimized. The inclusion of appropriate controls is critical.
Issue 2: Differentiating On-Target vs. Off-Target Anti-Inflammatory Effects
This compound's anti-inflammatory properties are a key aspect of its function. To ensure the observed anti-inflammatory effects in your model are due to its intended mechanism and not off-target activities, follow this validation workflow.
Caption: Workflow to validate the source of anti-inflammatory effects.
Detailed Steps:
-
Assess On-Target Pathways: Measure the levels or activity of molecules in the pathways known to be modulated by this compound, such as histamine, serotonin, and bradykinin signaling.
-
Use a Control Compound: Employ a structurally unrelated compound that has a similar on-target mechanism of action. If both compounds produce the same effect, it is more likely to be an on-target effect.
-
Investigate Common Inflammatory Pathways: Test for inhibition of common inflammatory enzymes like cyclooxygenases (COX-1 and COX-2) and lipoxygenases (LOX), as these are frequent off-targets for anti-inflammatory drugs.[8]
-
Correlation Analysis: Determine if the magnitude of the anti-inflammatory effect correlates with the modulation of the intended target pathways.
Experimental Protocols
Protocol 1: In Vitro Off-Target Liability Screening
This protocol outlines a general approach for screening this compound against a broad panel of targets to identify potential off-target interactions.
Objective: To identify unintended molecular targets of this compound.
Methodology:
-
Target Panel Selection: Select a commercially available off-target screening panel. A comprehensive panel should include a diverse range of targets such as GPCRs, kinases, ion channels, and transporters.[6]
-
Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO) at a concentration appropriate for the screening assays. A typical starting concentration for screening is 10 µM.
-
Assay Performance: The screening is typically performed by a specialized contract research organization (CRO). The assays are usually radioligand binding assays or enzymatic assays.
-
Data Analysis: The results are usually provided as a percentage of inhibition at a single concentration. A common threshold for a "hit" is >50% inhibition.
-
Follow-up: For any identified hits, it is crucial to perform concentration-response studies to determine the potency (e.g., IC50 or Ki) of this compound at the off-target.
Data Presentation:
| Target Class | Number of Targets Screened | Number of Hits (>50% Inhibition at 10 µM) |
| GPCRs | 100 | Example: 2 |
| Kinases | 50 | Example: 0 |
| Ion Channels | 30 | Example: 1 |
| Transporters | 20 | Example: 0 |
| Enzymes | 40 | Example: 3 |
This is an example table; actual results will vary.
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
CETSA is a powerful method to verify if a compound binds to its target in a cellular environment.
Objective: To confirm the engagement of this compound with its intended target and potential off-targets in intact cells.
Methodology:
-
Cell Culture and Treatment: Culture your cells of interest to a suitable confluence. Treat the cells with this compound at various concentrations or a vehicle control for a defined period.
-
Heating Profile: Heat the cell suspensions at a range of temperatures (e.g., 40-70°C) for a short duration (e.g., 3 minutes).
-
Cell Lysis and Protein Extraction: Lyse the cells and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Detection: Analyze the amount of the target protein remaining in the soluble fraction using Western blotting or mass spectrometry.
-
Data Analysis: A shift in the melting temperature of the protein in the presence of this compound indicates target engagement.
Data Presentation:
| Treatment | Melting Temperature (Tm) of Target X |
| Vehicle | 52.5 °C |
| 1 µM this compound | 54.2 °C |
| 10 µM this compound | 56.1 °C |
This is an example table; actual results will vary.
Protocol 3: In Vitro Vascular Permeability Assay
This assay helps to quantify the effect of this compound on endothelial barrier function, a key aspect of its on-target activity.
Objective: To measure the effect of this compound on the permeability of an endothelial cell monolayer.
Methodology:
-
Cell Culture: Culture endothelial cells (e.g., HUVECs) on a transwell insert with a porous membrane.
-
Treatment: Once the cells form a confluent monolayer, treat them with this compound at various concentrations. Include a positive control that increases permeability (e.g., VEGF) and a vehicle control.
-
Permeability Measurement: Add a fluorescently labeled high molecular weight dextran (e.g., FITC-dextran) to the upper chamber of the transwell.
-
Sampling and Analysis: At different time points, take samples from the lower chamber and measure the fluorescence intensity.
-
Data Calculation: Calculate the permeability coefficient based on the flux of the fluorescent dextran across the monolayer.
Data Presentation:
| Treatment | Permeability Coefficient (cm/s) |
| Vehicle Control | 1.5 x 10⁻⁶ |
| VEGF (Positive Control) | 5.2 x 10⁻⁶ |
| 1 µM this compound | 1.1 x 10⁻⁶ |
| 10 µM this compound | 0.8 x 10⁻⁶ |
This is an example table; actual results will vary.
References
- 1. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Empowering drug off-target discovery with metabolic and structural analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buy this compound | 10310-32-4 | >98% [smolecule.com]
- 4. In silico off-target profiling for enhanced drug safety assessment - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 6. reactionbiology.com [reactionbiology.com]
- 7. mdpi.com [mdpi.com]
- 8. In vitro assays to investigate the anti-inflammatory activity of herbal extracts [wisdomlib.org]
Validation & Comparative
A Comparative Analysis of Tribenoside and Diosmin on Vascular Function: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Tribenoside and diosmin, two vasoactive agents commonly used in the management of vascular disorders. This analysis is based on available experimental data, detailing their mechanisms of action, effects on vascular function, and relevant clinical findings.
Introduction
Chronic venous insufficiency (CVI) and related vascular disorders are prevalent conditions characterized by impaired venous return, leading to symptoms such as pain, edema, and skin changes. This compound and diosmin are two pharmacological agents frequently employed to alleviate these symptoms by targeting the underlying pathophysiology of venous disease. Both compounds are known to exert beneficial effects on vascular function, including improving venous tone, reducing capillary permeability, and exhibiting anti-inflammatory properties. However, a direct head-to-head comparison of their efficacy and potency in preclinical and clinical studies is not extensively available in the current literature. This guide, therefore, presents a comparative analysis based on existing individual studies to aid in the understanding of their respective pharmacological profiles.
Mechanisms of Action
This compound, a synthetic glucofuranoside derivative, is known for its multifaceted effects on the vasculature. It has been shown to reduce capillary permeability and possess anti-inflammatory, mild analgesic, and venotropic properties.[1] Its mechanism is thought to involve the inhibition of various inflammatory mediators, contributing to the stabilization of vascular endothelial cell membranes.
Diosmin, a naturally occurring flavonoid glycoside, is typically used in a micronized purified flavonoid fraction (MPFF) that also contains hesperidin. Diosmin is recognized for its ability to increase venous tone, improve lymphatic drainage, and inhibit inflammatory processes.[2] Its anti-inflammatory effects are attributed to the modulation of several signaling pathways, leading to a reduction in the expression of pro-inflammatory cytokines and adhesion molecules.[3]
Comparative Data on Vascular Function
Direct comparative quantitative data from head-to-head studies of this compound and diosmin are scarce. The following tables summarize findings from separate studies on each compound, providing an indirect comparison of their effects on key vascular parameters. It is crucial to interpret this data with caution, as experimental conditions and models may vary between studies.
Table 1: Effects of this compound on Vascular Function (from individual studies)
| Parameter | Experimental Model | Key Findings | Reference |
| Vascular Tone | Pre-clinical models | Improves local vascular tone. | [4] |
| Capillary Permeability | Pre-clinical models | Reduces vascular permeability. | [5] |
| Anti-inflammatory Effect | In vitro and in vivo models | Possesses anti-inflammatory properties. | [1] |
| Wound Healing | In vitro (human dermal fibroblasts), in vivo (rat excisional wound model) | Increases fibroblast migration rate and promotes re-epithelialization. | [6] |
Note: Much of the clinical data for this compound is from studies using a combination product with lidocaine, making it challenging to isolate the specific effects of this compound.[2]
Table 2: Effects of Diosmin on Vascular Function (from individual studies)
| Parameter | Experimental Model | Key Findings | Reference |
| Venous Tone | Clinical studies in CVI patients | Increases venous tone and elasticity. | [7] |
| Capillary Permeability | Mouse model of iliac vein stenosis | Dose-dependently inhibits venous leakage. | [8][9] |
| Anti-inflammatory Effect | Patients with Chronic Venous Disorders | Significant decrease in plasma levels of TNF-alpha, IL-6, VEGF-A, and VEGF-C after 3 months of treatment (1200 mg/day). | [7] |
| Oxidative Stress | Patients with Chronic Venous Insufficiency | Decreased levels of isoprostanes (oxidative stress marker) after 3 months of treatment. | |
| Clinical Symptoms (CVI) | Clinical trial in CVI patients | Significant improvement in Venous Clinical Severity Score (VCSS) compared to placebo after 8 weeks. | |
| Edema (CVI) | Patients with Chronic Venous Disorders | Significant decrease in average leg circumference after 3 months of treatment (1200 mg/day). | [7] |
Experimental Protocols
In Vivo Assessment of Vascular Permeability in a Mouse Model of Iliac Vein Stenosis (IVS) (as applied in diosmin studies)
-
Animal Model: A mouse model of IVS is generated to mimic venous obstruction.
-
Procedure:
-
Anesthetized mice undergo a surgical procedure to induce stenosis of the iliac vein.
-
Evans blue dye, which binds to albumin, is injected intravenously.
-
Under conditions of increased vascular permeability, the Evans blue-albumin complex extravasates into the surrounding tissues.
-
After a set period, tissues (e.g., semi-membranosus muscle) are harvested.
-
The extravasated dye is extracted from the tissues and quantified spectrophotometrically.
-
-
Endpoint: The amount of Evans blue dye in the tissue is a measure of vascular permeability. This method was used to demonstrate that diosmin dose-dependently inhibits venous leakage in this model.[8][9]
Clinical Assessment of Anti-inflammatory and Anti-angiogenic Effects in Patients with Chronic Venous Disorders (as applied in a diosmin study)
-
Study Population: Patients with primary Chronic Venous Disease (CVD) of varying severity (C2, C3, or C4 according to CEAP classification).
-
Intervention: Oral administration of diosmin (e.g., 600 mg twice daily) for a period of three months.
-
Data Collection:
-
Blood samples are collected at baseline and after the treatment period.
-
Plasma levels of inflammatory and angiogenic markers (TNF-alpha, VEGF-A, VEGF-C, angiostatin, IL-6, FGF2) are measured using ELISA.
-
Clinical symptoms are monitored using ultrasound imaging, echo-Doppler assay, a visual analogue scale (VAS) for pain, and measurement of leg circumference.
-
-
Endpoints: Changes in the plasma levels of the biomarkers and clinical parameters from baseline to the end of the treatment period are assessed to determine the efficacy of diosmin.[7]
Signaling Pathways and Mechanisms of Action
The vasoprotective effects of this compound and diosmin are mediated through their influence on various cellular and molecular pathways involved in vascular function and inflammation.
This compound Signaling Pathway
References
- 1. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Hemorrhoid management in women: the role of this compound + lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Potential and Therapeutic Roles of Diosmin in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. go.drugbank.com [go.drugbank.com]
- 6. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effect of Diosmin Administration in Patients with Chronic Venous Disorders on Selected Factors Affecting Angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Effects of Diosmin on Vascular Leakage and Inflammation in a Mouse Model of Venous Obstruction - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Effects of Diosmin on Vascular Leakage and Inflammation in a Mouse Model of Venous Obstruction [frontiersin.org]
Tribenoside vs. Hesperidin: A Comparative Analysis of Venoactive Properties
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the venoactive properties of tribenoside and hesperidin, two compounds commonly used in the management of venous disorders. The following sections present a summary of their mechanisms of action, quantitative data from experimental studies, and detailed experimental protocols to support further research and development.
Overview of Venoactive Properties
Both this compound and hesperidin exhibit venoactive properties through their influence on vascular tone, capillary permeability, and inflammation. This compound is a synthetic compound, while hesperidin is a naturally occurring flavonoid found in citrus fruits.[1][2] Hesperidin is often used in combination with diosmin in a formulation known as micronized purified flavonoid fraction (MPFF).[3][4]
Mechanisms of Action
The venoactive effects of this compound and hesperidin are attributed to their distinct mechanisms of action, primarily centered around their anti-inflammatory and vascular-protective properties.
This compound exerts its therapeutic effects by enhancing venous tone and reducing inflammation.[1] It has been shown to inhibit the release of inflammatory mediators such as histamine and bradykinin, thereby reducing vascular permeability and edema.[1]
Hesperidin , along with its aglycone hesperetin, possesses potent antioxidant and anti-inflammatory properties.[5][6] Its mechanism involves the inhibition of the NF-κB signaling pathway, a key regulator of inflammation, and the augmentation of cellular antioxidant defenses through the ERK/Nrf2 signaling pathway.[5][7]
Signaling Pathway Diagrams
Caption: this compound's anti-inflammatory mechanism.
Caption: Hesperidin's anti-inflammatory mechanism via NF-κB inhibition.
Quantitative Data Presentation
Direct comparative studies quantifying the venoactive properties of this compound and hesperidin are limited. The following tables summarize available data for each compound from various experimental models.
Table 1: Effect on Capillary Permeability
| Compound | Experimental Model | Method | Result | Citation |
| This compound | Not specified | Inhibition of histamine and bradykinin-induced effects | Reduces vascular permeability | [1] |
| Hesperidin | Excised rabbit cornea | Side-bi-side diffusion apparatus | Permeability: 1.11 ± 0.86 x 10⁻⁶ cm/s | [6] |
| Hesperidin | Excised rabbit sclera | Side-bi-side diffusion apparatus | Permeability: 10.2 ± 2.1 x 10⁻⁶ cm/s | [6] |
| Hesperidin | Excised rabbit sclera/choroid/RPE | Side-bi-side diffusion apparatus | Permeability (sclera to retina): 0.82 ± 0.69 x 10⁻⁶ cm/s | [6] |
| Hesperidin | Excised rabbit sclera/choroid/RPE | Side-bi-side diffusion apparatus | Permeability (retina to sclera): 1.52 ± 0.78 x 10⁻⁶ cm/s | [6] |
Table 2: Anti-inflammatory Effects
| Compound | Experimental Model | Parameter Measured | Result | Citation |
| This compound | Not specified | Inhibition of histamine release | Effective inhibitor | |
| Hesperidin | Mesenchymal Stem Cells | NF-κB p65 expression | Decreased mRNA and protein expression with 5 µM hesperidin | [5] |
| Hesperidin | HaCaT keratinocyte cells | Nitric Oxide (NO) production | Reduction of UV-induced NO | [8] |
| Hesperidin | HaCaT keratinocyte cells | TNF-α and IL-6 levels | Reduction of UV-induced TNF-α and IL-6 | [8] |
| Hesperidin (as MPFF) | Hamster ischemia-reperfusion model | Neutrophil adhesion | Reduced adhesion in post-capillary venules | [9] |
Experimental Protocols
Detailed experimental protocols are crucial for the replication and validation of research findings. The following sections describe the methodologies for key experiments cited in this guide.
Capillary Permeability Assay (In Vitro Transwell Model)
This protocol describes a general method for assessing the effect of a compound on endothelial permeability in vitro.
Caption: Workflow for an in vitro transwell permeability assay.
Protocol Details:
-
Cell Culture: Human umbilical vein endothelial cells (HUVECs) are seeded onto the porous membrane of a Transwell insert and cultured until a confluent monolayer is formed.
-
Treatment: The culture medium in the upper chamber is replaced with a medium containing the test compound (this compound or hesperidin) at various concentrations. A vehicle control is also included.
-
Permeability Measurement: A high molecular weight fluorescent tracer, such as fluorescein isothiocyanate (FITC)-dextran, is added to the upper chamber.
-
Sampling and Analysis: At specific time points, aliquots are taken from the lower chamber, and the fluorescence intensity is measured using a fluorometer. The amount of tracer that has passed through the endothelial monolayer is calculated and used to determine the permeability coefficient.
NF-κB Inhibition Assay (Western Blot)
This protocol outlines a general procedure to assess the inhibitory effect of a compound on the NF-κB signaling pathway.
Caption: Workflow for Western blot analysis of NF-κB p65 expression.
Protocol Details:
-
Cell Culture and Treatment: Cells (e.g., mesenchymal stem cells) are cultured and treated with an inflammatory stimulus (e.g., TNF-α) in the presence or absence of hesperidin.
-
Protein Extraction: After treatment, cells are lysed, and total protein is extracted.
-
Western Blotting: Protein samples are separated by SDS-PAGE and transferred to a nitrocellulose or PVDF membrane. The membrane is then blocked and incubated with primary antibodies specific for the NF-κB p65 subunit and a loading control protein (e.g., GAPDH).
-
Detection: After washing, the membrane is incubated with a secondary antibody conjugated to an enzyme (e.g., HRP). The protein bands are visualized using a chemiluminescent substrate, and the band intensities are quantified to determine the relative expression of p65.
Conclusion
Both this compound and hesperidin demonstrate significant venoactive properties, primarily through their anti-inflammatory mechanisms. This compound acts by inhibiting the release of key inflammatory mediators, while hesperidin modulates the NF-κB signaling pathway. The available quantitative data, although not from direct comparative studies, indicates that both compounds are effective in reducing parameters associated with venous insufficiency.
For drug development professionals, the choice between these two compounds may depend on the specific therapeutic target and desired formulation. Hesperidin's well-defined mechanism involving NF-κB and its natural origin may be advantageous. This compound's direct inhibition of histamine and bradykinin release presents another targeted approach. Further head-to-head comparative studies are warranted to definitively establish the relative efficacy of these two venoactive agents. The experimental protocols provided herein offer a foundation for such future investigations.
References
- 1. files.core.ac.uk [files.core.ac.uk]
- 2. researchgate.net [researchgate.net]
- 3. Experimental models to investigate inflammatory processes in chronic venous insufficiency - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. Solubility, Stability, Physicochemical Characteristics and In Vitro Ocular Tissue Permeability of Hesperidin: a Natural Bioflavonoid - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. In Vitro Biological Activities of Hesperidin-Related Compounds with Different Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
A Comparative Analysis of Tribenoside and Other Vasoprotective Agents: An Efficacy Review for Researchers
For Immediate Release
In the landscape of vasoprotective agents, Tribenoside distinguishes itself through a multi-faceted mechanism of action that encompasses anti-inflammatory, edema-reducing, and wound-healing properties. This guide offers a comparative overview of the efficacy of this compound against other vasoprotective agents, with a focus on supporting experimental data for researchers, scientists, and drug development professionals.
Mechanism of Action: A Multi-Targeted Approach
This compound exerts its therapeutic effects by targeting key pathways involved in vascular inflammation and integrity. It is known to reduce capillary permeability and improve vascular tone.[1][2] Its anti-inflammatory action is attributed to the inhibition of various pro-inflammatory mediators.[1] Furthermore, this compound has been shown to stimulate the production of laminin α5 and the deposition of laminin-332, crucial components for repairing the basement membrane during wound healing.[3]
In contrast, other vasoprotective agents, such as flavonoids like diosmin and hesperidin, are recognized for improving venous tone, stabilizing capillary permeability, and increasing lymphatic drainage, primarily through their anti-inflammatory and antioxidant activities.
Preclinical Efficacy: Insights from In Vivo and In Vitro Models
While direct head-to-head preclinical studies comparing this compound with other vasoprotective agents are limited, its efficacy has been demonstrated in various experimental models.
In Vitro Wound Healing
A preclinical study investigating the wound-healing properties of this compound demonstrated its ability to promote fibroblast migration and protect against oxidative stress.[4]
Key Findings:
-
Treatment with 10 µM of this compound resulted in a significant increase in wound area closure (50%) in human dermal fibroblasts after 24 hours, comparable to the positive control, TGF-β (45%).[4]
Anti-Inflammatory and Vasoprotective Effects
Clinical Evidence: Focus on Hemorrhoidal Disease
Clinically, this compound is often used in combination with lidocaine for the topical treatment of hemorrhoids.[5] Numerous clinical studies have evaluated the efficacy and safety of this combination, often comparing it to its individual components or to corticosteroid-containing preparations.[5] These studies have consistently shown that the combination therapy is effective in relieving the symptoms of hemorrhoids.[5]
Flavonoid mixtures, such as those containing diosmin and hesperidin, have also been extensively studied in the context of hemorrhoidal disease and chronic venous insufficiency, demonstrating their efficacy in reducing symptoms like bleeding and discomfort.
Data Summary
Table 1: Preclinical In Vitro Efficacy of this compound in Wound Healing [4]
| Treatment Group | Concentration | % Wound Closure (24h) |
| Control (Vehicle) | - | 19% |
| This compound | 10 µM | 50% |
| TGF-β (Positive Control) | 5 ng/ml | 45% |
Experimental Protocols
In Vitro Wound Healing Assay (Scratch Assay)
This assay is utilized to assess the effect of a compound on cell migration, a crucial process in wound healing.
Methodology:
-
Human dermal fibroblasts are cultured to form a confluent monolayer in a culture plate.
-
A sterile pipette tip is used to create a "scratch" or cell-free area in the monolayer.
-
The cells are then incubated with the test compound (e.g., this compound) or control vehicle.
-
The closure of the wound area is monitored and imaged at specific time points (e.g., 0, 24, 48 hours).
-
The percentage of wound closure is quantified using image analysis software.[4]
Carrageenan-Induced Paw Edema in Rodents
This is a standard in vivo model to evaluate the acute anti-inflammatory activity of a test substance.
Methodology:
-
A baseline measurement of the paw volume of the test animals (typically rats or mice) is taken using a plethysmometer.
-
The animals are then administered the test compound (e.g., this compound or another vasoprotective agent) or a control vehicle, typically orally or intraperitoneally.
-
After a specific period, a sub-plantar injection of a carrageenan solution is administered to the paw to induce localized inflammation and edema.
-
The paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
The percentage of inhibition of edema is calculated by comparing the increase in paw volume in the treated group to the control group.
Cotton Pellet-Induced Granuloma in Rodents
This model is used to assess the anti-proliferative and chronic anti-inflammatory effects of a substance.
Methodology:
-
Sterilized cotton pellets are surgically implanted subcutaneously in the test animals (usually rats).
-
The animals are then treated with the test compound or a control vehicle for a set period (e.g., 7 days).
-
On the final day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.
-
The wet and dry weights of the granuloma are measured.
-
The percentage of inhibition of granuloma formation is determined by comparing the weight of the granuloma in the treated group to the control group.
Signaling Pathways and Experimental Workflows
References
- 1. researchgate.net [researchgate.net]
- 2. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. europeanreview.org [europeanreview.org]
- 5. This compound and lidocaine in the local treatment of hemorrhoids: an overview of clinical evidence - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Tribenoside and Rutosides in Vascular Models: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective, data-driven comparison of Tribenoside and rutosides, two compounds with significant applications in the management of vascular disorders. This document summarizes their performance in various vascular models, details experimental methodologies, and visualizes key signaling pathways.
Executive Summary
This compound, a synthetic glucofuranoside derivative, and rutosides, naturally occurring flavonoids, are both utilized for their vasoprotective and anti-inflammatory properties. While both compounds demonstrate efficacy in improving vascular health, they operate through distinct and overlapping mechanisms. This compound is noted for its direct effects on venous tone, microcirculation, and basement membrane repair. Rutosides, particularly rutin and its derivatives, are potent antioxidants and inhibitors of key inflammatory pathways. This guide presents a comparative analysis of their effects on vascular permeability, inflammation, and underlying cellular mechanisms based on available experimental data.
Comparative Data on Efficacy
The following tables summarize the quantitative data on the efficacy of this compound and rutosides in various experimental models. It is important to note that direct head-to-head comparative studies are limited; therefore, this comparison is based on data from separate studies using similar models.
Table 1: Effects on Vascular Permeability
| Parameter | Compound | Model | Concentration/Dose | Observed Effect | Citation |
| Endothelial Barrier Disruption | Rutoside (Rutin) | Lipopolysaccharide (LPS)-induced Human Umbilical Vein Endothelial Cells (HUVECs) | 25, 50, 100 µM | Inhibition of LPS-induced barrier disruption | [1] |
| Vascular Leakage | This compound | Histamine-induced vascular leakage model (animal) | Not Specified | Reduction of vascular permeability | [2] |
| Acetic Acid-Induced Hyperpermeability | Rutoside (Rutin) | Mouse model | Not Specified | Suppression of hyperpermeability | [1] |
Table 2: Anti-inflammatory Effects
| Parameter | Compound | Model | Concentration/Dose | Observed Effect | Citation |
| Pro-inflammatory Cytokine Production (TNF-α) | Rutoside (Rutin) | LPS-activated HUVECs | 25, 50, 100 µM | Suppression of TNF-α production | [1] |
| Pro-inflammatory Mediator Inhibition | This compound | In vitro models | Not Specified | Inhibition of histamine and prostaglandins | [2] |
| Leukocyte Migration | Rutoside (Rutin) | Carboxymethylcellulose-induced leukocyte migration (in vivo) | Not Specified | Suppression of leukocyte migration | [1] |
| Paw Edema | Rutoside (Rutin) | Carrageenan-induced rat paw edema | 100 mg/kg (Intramuscular) | Significant reduction in paw edema volume, comparable to meloxicam initially | [3] |
Table 3: Antioxidant Activity
| Parameter | Compound | Assay | SC50 Value | Citation |
| Radical Scavenging Activity | Rutoside (Rutin) | DPPH Assay | 60.25 ± 0.09 µM | [4] |
| Radical Scavenging Activity | Rutoside (Rutin) | ABTS Assay | 105.43 ± 0.16 µM | [4] |
| Antioxidant Activity | This compound | In vitro studies | Not specified | Exhibits antioxidant properties |
Table 4: Effects on Vascular Tone and Structure
| Parameter | Compound | Model | Concentration/Dose | Observed Effect | Citation |
| Venous Tone | This compound | Isolated veins | Not Specified | Improvement of vascular tone | [5] |
| Laminin α5 Expression | This compound | Human keratinocyte cell line (HaCaT) | 30 mM | 4-fold increase in laminin α5 expression | [2] |
Experimental Protocols
In Vitro Endothelial Permeability Assay (for Rutosides)
-
Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).
-
Method: HUVECs are cultured on a Transwell insert to form a monolayer. The barrier integrity is challenged with Lipopolysaccharide (LPS). Rutoside (rutin) is added at varying concentrations (25, 50, and 100 µM) to assess its protective effect. Permeability is quantified by measuring the passage of a fluorescently labeled tracer molecule (e.g., FITC-dextran) from the upper to the lower chamber of the Transwell.[1][6][7][8][9]
-
Endpoint: Reduction in the fluorescence intensity in the lower chamber in the presence of rutoside compared to the LPS-treated control.
Carrageenan-Induced Paw Edema in Rats (for Rutosides)
-
Animal Model: Wistar or Sprague-Dawley rats.
-
Method: A 1% solution of carrageenan is injected into the sub-plantar region of the rat's hind paw to induce localized inflammation and edema. Rutoside (rutin) is administered, typically intraperitoneally or intramuscularly, at a specific dose (e.g., 100 mg/kg) prior to or after the carrageenan injection. The volume of the paw is measured at various time points using a plethysmometer.[3][10][11][12][13]
-
Endpoint: Percentage inhibition of paw edema volume in the rutoside-treated group compared to the vehicle-treated control group.
DPPH Radical Scavenging Assay (for Rutosides)
-
Method: The antioxidant capacity of rutoside (rutin) is evaluated by its ability to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical. A solution of rutoside at various concentrations is mixed with a DPPH solution. The reduction of the DPPH radical by the antioxidant results in a color change from violet to yellow, which is measured spectrophotometrically.[4][14][15][16][17]
-
Endpoint: The SC50 value, which is the concentration of the antioxidant required to scavenge 50% of the DPPH radicals, is calculated.
Laminin α5 Expression in Cell Culture (for this compound)
-
Cell Line: Human keratinocyte cell line (HaCaT).
-
Method: HaCaT cells are cultured and treated with this compound (e.g., 30 mM for 1 hour). The expression of laminin α5 is analyzed at the mRNA and protein levels using techniques such as quantitative real-time PCR (qRT-PCR) and Western blotting, respectively.[2]
-
Endpoint: Fold change in laminin α5 expression in this compound-treated cells compared to untreated controls.
Signaling Pathways and Mechanisms of Action
This compound: Mechanism of Action
This compound exerts its effects through a multi-faceted mechanism primarily focused on improving vascular integrity and reducing inflammation. It is known to decrease capillary permeability and improve venous tone, contributing to its effectiveness in venous insufficiency.[2][18] A key aspect of its action is the inhibition of inflammatory mediators such as histamine and prostaglandins.[2] Furthermore, this compound has been shown to stimulate the expression of laminin α5, a crucial component of the basement membrane, suggesting a role in vascular repair and wound healing.[2]
Caption: Mechanism of action of this compound on vascular endothelium.
Rutosides (Rutin): Mechanism of Action
Rutosides, particularly rutin, are potent antioxidants that scavenge free radicals and reduce oxidative stress, a key contributor to vascular damage.[1][4] Their anti-inflammatory effects are well-documented and are mediated through the inhibition of the NF-κB signaling pathway.[1][19] This leads to a downstream reduction in the production of pro-inflammatory cytokines like TNF-α and interleukins. By inhibiting NF-κB, rutosides also suppress the expression of cell adhesion molecules on the endothelial surface, thereby reducing leukocyte adhesion and migration.[1]
Caption: Anti-inflammatory and antioxidant mechanism of rutosides.
Experimental Workflow: In Vitro Endothelial Permeability Assay
The following diagram illustrates a typical workflow for assessing the effect of a test compound on endothelial permeability in vitro.
Caption: Workflow for in vitro endothelial permeability assay.
Conclusion
Both this compound and rutosides demonstrate significant potential in the management of vascular disorders through their distinct yet complementary mechanisms of action. This compound appears to have a more direct structural and functional effect on the vasculature, promoting repair and improving tone. Rutosides excel as potent anti-inflammatory and antioxidant agents, protecting the endothelium from inflammatory and oxidative damage.
The choice between these compounds for research and development purposes will depend on the specific vascular pathology being targeted. For conditions characterized by compromised vascular integrity and impaired healing, this compound may offer a more targeted approach. In contrast, for diseases with a strong inflammatory and oxidative stress component, rutosides may be more beneficial. Further head-to-head comparative studies in standardized vascular models are warranted to provide a more definitive quantitative comparison of their efficacy.
References
- 1. Barrier protective effects of rutin in LPS-induced inflammation in vitro and in vivo - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. researchgate.net [researchgate.net]
- 4. A Comparative Study of Rutin and Rutin Glycoside: Antioxidant Activity, Anti-Inflammatory Effect, Effect on Platelet Aggregation and Blood Coagulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. The activity pattern, in isolated veins, of a benzyl glucofuranoside derivative possessing combined anti-inflammatory and venotropic effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. In vitro Assays for Measuring Endothelial Permeability byTranswells and Electrical Impedance Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Endothelial Permeability Assays In Vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. An assay system for in vitro detection of permeability in human "endothelium" - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A study of the mechanisms underlying the anti-inflammatory effect of ellagic acid in carrageenan-induced paw edema in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Rat paw oedema modeling and NSAIDs: Timing of effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journal.pan.olsztyn.pl [journal.pan.olsztyn.pl]
- 16. Comparative Studies of DPPH Radical Scavenging Activity and Content of Bioactive Compounds in Maca (Lepidium meyenii) Root Extracts Obtained by Various Techniques [mdpi.com]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. Molecular mechanisms of neuroprotective effect of rutin - PMC [pmc.ncbi.nlm.nih.gov]
Validating Tribenoside's Role in Downregulating Inflammatory Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the current understanding of Tribenoside's anti-inflammatory properties and offers a framework for experimentally validating its role in downregulating key inflammatory genes. While direct quantitative data on this compound's effect on specific inflammatory gene expression is limited in publicly available literature, this document outlines the established mechanisms of inflammation, presents detailed experimental protocols to investigate this compound's action, and provides comparative data for a standard corticosteroid, Dexamethasone, to serve as a benchmark.
Introduction to this compound
This compound is a synthetic compound with a multi-faceted pharmacological profile, primarily known for its anti-inflammatory, venotonic, and vasoprotective properties[1][2][3][4]. It is clinically used in the treatment of venous disorders, such as hemorrhoids and chronic venous insufficiency[1][2]. Its therapeutic effects are attributed to its ability to reduce capillary permeability and inhibit the release of pro-inflammatory mediators like histamine, bradykinin, and serotonin[1]. While its clinical efficacy is well-documented, a detailed understanding of its molecular mechanism in downregulating inflammatory gene expression remains an area for further investigation.
The NF-κB Signaling Pathway: A Key Target in Inflammation
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a central regulator of the inflammatory response. In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by pro-inflammatory signals, such as lipopolysaccharide (LPS), the IκB kinase (IKK) complex becomes activated and phosphorylates IκB proteins. This phosphorylation targets IκB for ubiquitination and subsequent proteasomal degradation, allowing the NF-κB p65/p50 heterodimer to translocate to the nucleus. In the nucleus, NF-κB binds to specific DNA sequences in the promoter regions of target genes, leading to the transcription of various pro-inflammatory mediators, including Tumor Necrosis Factor-alpha (TNF-α), Interleukin-6 (IL-6), and Cyclooxygenase-2 (COX-2).
Experimental Protocols for Validating this compound's Activity
To elucidate the specific molecular mechanism of this compound in downregulating inflammatory gene expression, the following experimental workflow is proposed.
References
A Comparative Analysis of Tribenoside and Corticosteroids in Preclinical Inflammation Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparative study of Tribenoside and corticosteroids, focusing on their mechanisms of action and performance in established preclinical models of inflammation. While direct comparative preclinical quantitative data for this compound is limited in publicly available literature, this document synthesizes existing knowledge to offer a comprehensive overview for research and development purposes.
Executive Summary
Corticosteroids are potent anti-inflammatory agents that exert their effects primarily through the glucocorticoid receptor, leading to the suppression of key inflammatory pathways. This compound presents a multi-faceted mechanism, targeting various inflammatory mediators and exhibiting vascular-stabilizing and wound-healing properties. Clinical observations in specific applications, such as the treatment of hemorrhoids, suggest that a combination product containing this compound can be more effective than corticosteroid preparations in alleviating certain symptoms. This guide delves into the distinct pharmacological profiles of these two agents, supported by available experimental data and detailed methodologies.
Data Presentation: A Comparative Overview
Table 1: Mechanistic Profile
| Feature | This compound | Corticosteroids |
| Primary Target | Multiple inflammatory mediators (histamine, serotonin, bradykinin), vascular endothelium.[1] | Glucocorticoid Receptor (GR).[2][3][4] |
| Effect on Arachidonic Acid Pathway | Does not affect the prostaglandin-synthetase system.[5][6] | Inhibit phospholipase A2, reducing the production of prostaglandins and leukotrienes.[7][8][9] |
| Effect on NF-κB Pathway | The exact mechanism regarding the NF-κB pathway is not well-documented in the available literature. | Repress NF-κB function by inducing the synthesis of IκBα and interfering with transcriptional coactivators.[2][10] |
| Other Notable Effects | Vascular-stabilizing, wound-healing, analgesic, and antioxidative properties.[11][12][13] | Potent immunosuppressive effects.[14] |
Table 2: Efficacy in Preclinical Inflammation Models
| Model | Drug | Dosage | Efficacy (Percentage Inhibition) |
| Cotton Pellet Granuloma (Rat) | Dexamethasone | 1 mg/kg | 71.43% (granuloma), 49.04% (exudate)[15] |
| Carrageenan-Induced Paw Edema (Rat) | Corticosterone (oral) | 100 µg/mL in drinking water | Effective suppression of disease activity and joint inflammation.[16] |
Table 3: Clinical Comparison in Hemorrhoid Treatment (Moggian, 1973 as cited in Lorenc & Gökçe, 2016)
| Treatment Group | Improvement in Subjective Symptoms (Pain, Burning, Itching) | Improvement in Objective Symptoms (Secretion, Hemorrhage, Nodules) |
| This compound + Lidocaine Suppositories | -4.23 (vs. baseline) | Significant Improvement (p<0.01) |
| Hydrocortisone 1% Suppositories | -2.53 (vs. baseline) | Significant Improvement (p<0.001) |
Note: A greater negative score indicates a larger improvement in subjective symptoms. The this compound + Lidocaine combination was significantly more effective than hydrocortisone in improving subjective symptoms (p<0.01).[6][17]
Experimental Protocols
Carrageenan-Induced Paw Edema
This model is widely used to assess the acute anti-inflammatory activity of pharmacological agents.
-
Animals: Male Wistar rats (150-200g) are typically used.
-
Procedure:
-
Animals are fasted overnight with free access to water.
-
The initial volume of the right hind paw is measured using a plethysmometer.
-
The test substance (e.g., corticosteroid) or vehicle is administered, usually intraperitoneally or orally, at a specified time before the carrageenan injection.
-
A 0.1 mL injection of 1% carrageenan suspension in sterile saline is administered into the sub-plantar tissue of the right hind paw.
-
Paw volume is measured at various time points after the carrageenan injection (e.g., 1, 2, 3, 4, and 5 hours).
-
-
Data Analysis: The percentage of inhibition of edema is calculated for each group at each time point using the formula: % Inhibition = [ (Vc - Vt) / Vc ] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.
Cotton Pellet Granuloma
This model is used to evaluate the chronic anti-inflammatory effects of compounds, particularly their impact on the proliferative phase of inflammation.
-
Animals: Male Wistar rats (180-220g) are commonly used.
-
Procedure:
-
Sterile, pre-weighed cotton pellets (e.g., 30 ± 1 mg) are surgically implanted subcutaneously, typically in the groin or axillary region, under light anesthesia.
-
The test substance (e.g., dexamethasone) or vehicle is administered daily for a set period, usually 7 consecutive days.
-
On the 8th day, the animals are euthanized, and the cotton pellets, along with the surrounding granulomatous tissue, are excised.
-
The wet weight of the pellets is recorded. They are then dried in an oven at 60°C until a constant weight is achieved to determine the dry weight of the granuloma.
-
-
Data Analysis: The weight of the exudate is calculated by subtracting the dry weight from the wet weight of the pellet. The weight of the granuloma tissue is determined by subtracting the initial weight of the cotton pellet from the final dry weight. The percentage of inhibition of both exudate and granuloma formation is then calculated.
Signaling Pathways and Mechanisms of Action
Corticosteroids: A Glucocorticoid Receptor-Mediated Cascade
Corticosteroids exert their potent anti-inflammatory effects by binding to the cytosolic Glucocorticoid Receptor (GR). This complex then translocates to the nucleus, where it modulates gene expression in two primary ways:
-
Transrepression: The GR complex interacts with and inhibits the activity of pro-inflammatory transcription factors, most notably Nuclear Factor-kappa B (NF-κB). This is a key mechanism for suppressing the expression of numerous inflammatory genes, including those for cytokines, chemokines, and adhesion molecules.[2][10] Corticosteroids can enhance the synthesis of IκBα, a protein that sequesters NF-κB in the cytoplasm, preventing its activation.
-
Transactivation: The GR complex can also directly bind to Glucocorticoid Response Elements (GREs) on the DNA, leading to the increased expression of anti-inflammatory proteins.
Furthermore, corticosteroids inhibit the enzyme Phospholipase A2, which is a critical step in the arachidonic acid cascade. This action curtails the production of pro-inflammatory prostaglandins and leukotrienes.[7][9]
Caption: Corticosteroid signaling pathway.
This compound: A Multi-Target Approach
This compound's mechanism of action is characterized by its broad-spectrum activity against various components of the inflammatory response. Unlike the targeted receptor-mediated action of corticosteroids, this compound appears to work through several simultaneous mechanisms:
-
Inhibition of Inflammatory Mediators: It has been shown to inhibit the release of key pro-inflammatory substances such as histamine, serotonin, and bradykinin.[11][1] These mediators are responsible for the classic signs of inflammation, including vasodilation, increased vascular permeability, and pain.
-
Vascular Stabilization: this compound improves vascular tone and reduces capillary permeability. This action helps to limit edema formation and the extravasation of inflammatory cells to the site of injury.
-
Wound Healing: Some studies suggest that this compound can promote wound healing by stimulating the production of laminin α5, a crucial component of the basement membrane.[12]
Caption: this compound's multi-faceted mechanism.
Conclusion
Corticosteroids and this compound represent two distinct approaches to the management of inflammation. Corticosteroids are highly potent, with a well-defined mechanism of action centered on the glucocorticoid receptor, leading to broad immunosuppressive and anti-inflammatory effects. This compound offers a multi-target approach, inhibiting various inflammatory mediators and demonstrating beneficial effects on vascular integrity and tissue repair.
While a direct preclinical comparison of their anti-inflammatory potency is hampered by a lack of quantitative data for this compound, the available clinical evidence in specific contexts suggests that this compound-containing formulations can offer comparable or even superior symptomatic relief to corticosteroids, potentially with a different side-effect profile. Further research is warranted to fully elucidate the signaling pathways modulated by this compound and to conduct head-to-head preclinical studies to quantify its anti-inflammatory efficacy relative to corticosteroids in various inflammation models.
References
- 1. Hydrocortisone: a steroid used to treat many health conditions - NHS [nhs.uk]
- 2. Hydrocortisone: Uses, Benefits, Mechanism, and Scientific Insights - Amerigo Scientific [amerigoscientific.com]
- 3. Chronic antagonism of nuclear factor-kappaB activity in cytotrophoblasts by dexamethasone: a potential mechanism for antiinflammatory action of glucocorticoids in human placenta - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. karger.com [karger.com]
- 5. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. go.drugbank.com [go.drugbank.com]
- 8. What is the mechanism of Hydrocortisone? [synapse.patsnap.com]
- 9. Immunosuppression by glucocorticoids: inhibition of NF-kappa B activity through induction of I kappa B synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. What is the mechanism of this compound? [synapse.patsnap.com]
- 11. Hydrocortisone - Mechanism, Indication, Contraindications, Dosing, Adverse Effect, Interaction, Renal Dose, Hepatic Dose | Drug Index | Pediatric Oncall [pediatriconcall.com]
- 12. pnas.org [pnas.org]
- 13. Carrageenan-induced mouse paw oedema is biphasic, age-weight dependent and displays differential nitric oxide cyclooxygenase-2 expression - PMC [pmc.ncbi.nlm.nih.gov]
- 14. go.drugbank.com [go.drugbank.com]
- 15. publications.ersnet.org [publications.ersnet.org]
- 16. europeanreview.org [europeanreview.org]
- 17. scielo.br [scielo.br]
Independent Validation of Tribenoside's Wound Healing Properties: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the wound healing properties of Tribenoside against established alternative treatments. The following sections present quantitative data, detailed experimental protocols, and visual representations of signaling pathways and experimental workflows to support an evidence-based evaluation.
Data Presentation: Comparative Efficacy in Wound Healing
The following tables summarize the quantitative data on the efficacy of this compound and alternative wound healing treatments.
Table 1: In Vitro Fibroblast Migration Assay
| Treatment | Concentration | % Wound Closure (24 hours) | Cell Type | Source |
| This compound | 10 µM | 50% | Human Dermal Fibroblasts | [1] |
| Control (Vehicle) | - | 19% | Human Dermal Fibroblasts | [1] |
| Positive Control (TGF-β) | 5 ng/ml | 45% | Human Dermal Fibroblasts | [1] |
Table 2: In Vivo Wound Healing Models
| Treatment | Model | Key Finding | Source |
| Procto-Glyvenol© (this compound + Lidocaine) | Rat full-thickness excisional wound | Promoted re-epithelialization | [1][2] |
| Silver Sulfadiazine (SSD) | Porcine partial-thickness scald | All wounds closed at day 14 | [3] |
| Hydrocolloid Dressing | Feline full-thickness skin wounds | No significant difference in healing vs. semiocclusive pad | |
| Becaplermin Gel (100 µg/g) | Porcine partial-thickness excisional wound | - |
Note: The in vivo data for this compound is from a combination product (Procto-Glyvenol©) and was primarily investigated in the context of hemorrhoid treatment. Direct comparison with other agents in general wound healing models should be interpreted with caution.
Table 3: Clinical Studies on Chronic Wounds
| Treatment | Wound Type | % Complete Healing | Time to Heal | Source |
| Becaplermin Gel (100 µg/g) | Diabetic Neuropathic Foot Ulcers | 50% | 14.1 weeks | [2][4] |
| Placebo Gel | Diabetic Neuropathic Foot Ulcers | 36% | 20.1 weeks | [2][4] |
| Hydrocolloid Dressing | Chronic Wounds (various etiologies) | 72% more ulcers healed vs. gauze | - | |
| Silver Sulfadiazine Cream (1%) | Burn Wounds | Slower healing time vs. alternatives | Mean difference of -4.26 days |
Experimental Protocols
In Vitro Fibroblast Migration Assay (Scratch Assay)
This assay is utilized to assess the effect of a substance on the migration of fibroblasts, a key cell type in wound healing.
Methodology:
-
Cell Culture: Human dermal fibroblasts (HDFs) are cultured in a suitable medium until they form a confluent monolayer in a multi-well plate.
-
Creating the "Wound": A sterile pipette tip is used to create a linear scratch in the cell monolayer, simulating a wound.
-
Treatment: The culture medium is replaced with fresh medium containing the test substance (e.g., this compound at various concentrations), a vehicle control, and a positive control (e.g., Transforming Growth Factor-beta, TGF-β).
-
Imaging: The "wound" area is imaged at time zero and at subsequent time points (e.g., 24 and 48 hours) using a microscope.
-
Analysis: The area of the cell-free gap is measured at each time point. The percentage of wound closure is calculated as: ((Area at time 0 - Area at time X) / Area at time 0) * 100
Rat Full-Thickness Excisional Wound Model
This in vivo model is used to evaluate the effect of topical treatments on the healing of a full-thickness skin wound.
Methodology:
-
Animal Preparation: Anesthetized rats have their dorsal hair shaved and the skin is disinfected.
-
Wound Creation: A sterile circular biopsy punch (e.g., 8 mm diameter) is used to create a full-thickness excisional wound on the rat's back, removing the epidermis, dermis, and panniculus carnosus.
-
Treatment Application: The wound is topically treated with the test substance (e.g., Procto-Glyvenol© containing this compound), a vehicle control, or a standard-of-care treatment. The wound is then covered with a dressing.
-
Wound Area Measurement: The wound area is measured at regular intervals (e.g., daily or every other day) using a caliper or by tracing the wound onto a transparent sheet. The percentage of wound contraction is calculated.
-
Histological Analysis: At the end of the experiment, the wound tissue is excised, fixed, and sectioned. Histological staining (e.g., Hematoxylin and Eosin, Masson's Trichrome) is performed to assess re-epithelialization, granulation tissue formation, collagen deposition, and inflammation.
Mandatory Visualizations
Signaling Pathway of this compound in Wound Healing
Caption: this compound's signaling pathway in wound healing.
Experimental Workflow for In Vivo Rat Excisional Wound Model
Caption: Workflow of the rat excisional wound model.
Logical Comparison of Wound Healing Treatments
Caption: Comparison of wound healing treatments.
References
- 1. europeanreview.org [europeanreview.org]
- 2. Procto-Glyvenol© accelerates the natural healing process of wounds: a pre-clinical study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. [Effect of orally administered this compound on wound healing in the normal rat skin] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Cross-validation of Tribenoside's efficacy in different animal models
For researchers, scientists, and drug development professionals, this guide provides a comprehensive cross-validation of Tribenoside's efficacy in various preclinical animal models. It offers a comparative analysis of its performance against alternative treatments, supported by experimental data, detailed protocols, and visualizations of key biological pathways.
This compound, a synthetic compound with anti-inflammatory, venotonic, and wound-healing properties, has been investigated in a range of animal models for various therapeutic applications. This guide synthesizes the available preclinical data to offer a clear comparison of its efficacy.
Efficacy in Wound Healing: Excisional Wound Model (Rats)
This compound has demonstrated significant efficacy in promoting wound healing in a rat excisional wound model. Studies show that topical application of this compound accelerates wound closure and enhances tissue regeneration.
Comparative Efficacy Data
| Treatment Group | Key Efficacy Endpoint | Quantitative Result | Reference Study |
| This compound (10 µM) | % Wound Area Closure (24 hours) | 50% | F. Squizzato et al. (2023) |
| Vehicle Control | % Wound Area Closure (24 hours) | 19% | F. Squizzato et al. (2023) |
| Positive Control (TGF-β) | % Wound Area Closure (24 hours) | 45% | F. Squizzato et al. (2023) |
Experimental Protocol: Rat Full-Thickness Excisional Wound Model
A standardized full-thickness excisional wound model in rats is utilized to assess the wound-healing properties of this compound.
-
Animal Model: Adult male Wistar rats are used.
-
Wound Creation: A circular, full-thickness skin wound is created on the dorsal side of the rat using a sterile biopsy punch.
-
Treatment: The wound is topically treated with a formulation containing this compound, a vehicle control, or a positive control (e.g., TGF-β).
-
Endpoint Measurement: Wound closure is monitored daily by measuring the wound area. Histological analysis of the wound tissue is performed at different time points to assess re-epithelialization, collagen deposition, and neovascularization.
Efficacy in Hemorrhoid Treatment: Croton Oil-Induced Hemorrhoid Model (Rats)
The anti-inflammatory and venotonic properties of this compound make it a candidate for hemorrhoid treatment. The croton oil-induced hemorrhoid model in rats is a well-established method for evaluating the efficacy of anti-hemorrhoidal drugs.
Comparative Efficacy Data
While direct comparative studies of this compound against other treatments in this specific animal model with quantitative data are limited in the reviewed literature, the model is designed to assess key parameters that are relevant to the therapeutic effects of this compound.
| Treatment Group | Key Efficacy Endpoint | Expected Outcome with Effective Treatment |
| This compound | Rectoanal Coefficient (RAC) | Significant reduction compared to disease control |
| Corticosteroids (e.g., Hydrocortisone) | Rectoanal Coefficient (RAC) | Significant reduction compared to disease control |
| Disease Control (Croton Oil) | Rectoanal Coefficient (RAC) | Significant increase compared to healthy control |
Experimental Protocol: Croton Oil-Induced Hemorrhoid Model
This model induces localized inflammation and edema in the rectoanal region of rats, mimicking the symptoms of hemorrhoids.
-
Animal Model: Male Wistar rats are used.
-
Induction of Hemorrhoids: A solution of croton oil is applied to the rectoanal region to induce inflammation and edema.
-
Treatment: Animals are treated with this compound, a comparator drug (e.g., a corticosteroid), or a vehicle control, typically via topical or oral administration.
-
Endpoint Measurement: The primary endpoint is the rectoanal coefficient (RAC), calculated as the ratio of the wet weight of the rectoanal tissue to the body weight. A lower RAC indicates reduced inflammation and edema. Histological examination of the rectoanal tissue is also performed to assess inflammatory cell infiltration and tissue damage.
Efficacy in Arthritis Treatment: Adjuvant-Induced Arthritis Model (Rats)
The anti-inflammatory effects of this compound have been explored in the context of arthritis. The adjuvant-induced arthritis model in rats is a common preclinical model for rheumatoid arthritis.
Comparative Efficacy Data
| Treatment Group | Key Efficacy Endpoint | Expected Outcome with Effective Treatment |
| This compound | Paw Volume | Significant reduction in paw swelling compared to disease control |
| NSAIDs (e.g., Indomethacin) | Paw Volume | Significant reduction in paw swelling compared to disease control |
| Disease Control (Adjuvant) | Paw Volume | Significant increase in paw swelling |
Experimental Protocol: Adjuvant-Induced Arthritis Model
This model induces a systemic inflammatory response that primarily affects the joints.
-
Animal Model: Lewis rats are commonly used due to their susceptibility to adjuvant-induced arthritis.
-
Induction of Arthritis: Arthritis is induced by a single intradermal injection of Freund's complete adjuvant at the base of the tail or in a footpad.
-
Treatment: Treatment with this compound, a comparator (e.g., an NSAID), or a vehicle control is initiated either before or after the onset of clinical signs of arthritis.
-
Endpoint Measurement: The severity of arthritis is assessed by measuring paw volume and scoring the clinical signs of inflammation in the joints. Levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the serum or joint tissue can also be quantified.
Visualizing the Mechanism of Action
Signaling Pathway: this compound's Role in Basement Membrane Repair
An in vitro study has shown that this compound upregulates the expression of laminin α5, a crucial component of the basement membrane.[1][2] This suggests a mechanism by which this compound promotes tissue repair and wound healing.
Caption: this compound upregulates Laminin α5 expression in epidermal cells, promoting basement membrane repair and enhancing wound healing.
Experimental Workflow: Croton Oil-Induced Hemorrhoid Model
The following diagram illustrates the workflow for evaluating the efficacy of this compound in the rat model of croton oil-induced hemorrhoids.
Caption: Workflow for assessing this compound's efficacy in the croton oil-induced hemorrhoid model in rats.
References
A Comparative Analysis of Molecular Signaling Pathways Modulated by Tribenoside and Flavonoids
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the molecular signaling pathways affected by Tribenoside and a variety of flavonoids. While extensive research has elucidated the intricate interactions of flavonoids with key cellular signaling cascades, the specific molecular pathways targeted by this compound are less defined in publicly available literature. This document summarizes the current understanding of their respective mechanisms of action, presents available quantitative data for flavonoids, and details experimental protocols to facilitate further comparative research.
Overview of Mechanisms of Action
This compound is a synthetic compound known for its vasoprotective and anti-inflammatory properties.[1][2][3] Its mechanism of action is primarily attributed to its ability to reduce vascular permeability and enhance venous tone.[4][5] this compound has been shown to inhibit the release of various inflammatory mediators, including histamine, bradykinin, and serotonin, thereby reducing the inflammatory response.[4][5] It also stimulates the production of laminin α5 and the deposition of laminin-332, which are crucial for repairing the basement membrane during wound healing.[2] Notably, unlike non-steroidal anti-inflammatory drugs (NSAIDs), this compound does not appear to affect the prostaglandin-synthetase system.[3] However, detailed studies on its direct impact on intracellular signaling pathways such as MAPK, PI3K/Akt, and NF-κB are not extensively documented in the available literature.
Flavonoids , a diverse group of polyphenolic compounds found in plants, are recognized for their broad range of biological activities, including anti-inflammatory, antioxidant, and anticancer effects.[6][7][8][9][10] Their mechanisms of action are multifaceted and involve the modulation of numerous cell-signaling cascades.[11] Flavonoids are known to interact with and inhibit various protein kinases and transcription factors that are central to inflammatory and proliferative responses.[12]
Comparative Data on Signaling Pathway Modulation
The following tables summarize the effects of various flavonoids on key signaling pathways. Due to the limited specific data on this compound's molecular signaling pathway interactions, a direct quantitative comparison is not currently feasible.
Inhibition of the NF-κB Signaling Pathway by Flavonoids
The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammation, immune responses, and cell survival.[13][14][15] Many flavonoids have been shown to inhibit this pathway at different stages.
| Flavonoid | Cell Line/Model | IC50 Value | Reference |
| Quercetin | LPS-stimulated | 62.4 µM (for NO production) | [16] |
| Luteolin | LPS-stimulated | 14.26 µM (for NO production) | [16] |
| Genistein | LPS-stimulated | 93.9 µM (for NO production) | [16] |
| Apigenin | CYP3A4 inhibition | 8.4 ± 1.1 µM | [17] |
| Chrysin | CYP3A4 inhibition | 2.5 ± 0.6 µM | [17] |
| Acacetin | CYP3A4 inhibition | 7.5 ± 2.7 µM | [17] |
| Pinocembrin | CYP3A4 inhibition | 4.3 ± 1.1 µM | [17] |
Modulation of the MAPK Signaling Pathway by Flavonoids
The Mitogen-Activated Protein Kinase (MAPK) pathway, including ERK, JNK, and p38, is crucial for regulating cell proliferation, differentiation, and stress responses. Several flavonoids have been identified as modulators of this pathway.
| Flavonoid | Target | Binding Energy (kcal/mol) | Ki Value | Reference |
| Kaempferol 3-rutinoside-4′-glucoside | MAPK3 | -16.56 | 731.68 fM | [18] |
| Orientin | MAPK3 | -15.98 | 1.92 pM | [18] |
| Kaempferol 3-rutinoside-7-sophoroside | MAPK3 | -15.54 | 4.41 pM | [18] |
| Rutin | MAPK3 | -13.21 | 39.21 pM | [18][19] |
| Isoquercitrin | MAPK3 | -12.87 | 64.12 pM | [18] |
| Vicenin-2 | MAPK3 | -11.87 | 258.11 pM | [18][19] |
Inhibition of the PI3K/Akt Signaling Pathway by Flavonoids
The PI3K/Akt pathway is a key signaling cascade involved in cell growth, survival, and metabolism.[20][21] Dysregulation of this pathway is common in various diseases, and flavonoids are known to target its components.
| Flavonoid | Target | Binding Energy (kcal/mol) | Ki Value | Reference |
| Kaempferol 3-rutinoside-4′-glucoside | Akt1 | -21.79 | atto molar range | [22] |
| Kaempferol 3-rutinoside-7-sophoroside | Akt1 | -20.73 | atto molar range | [22] |
| Flavopiridol | PI3Kγ | -8.97 | 6.58 (pKd) | [23] |
| Luteolin | PI3Kγ | -8.61 | - | [23] |
| Quercetin | PI3Kγ | -8.45 | - | [23] |
| Wogonin | PI3Kγ | -8.37 | - | [23] |
| Kaempferol | PI3Kγ | -8.29 | - | [23] |
| Genistein | PI3Kγ | -8.21 | - | [23] |
| Daidzein | PI3Kγ | -8.19 | - | [23] |
Signaling Pathway and Experimental Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways discussed and a general workflow for investigating their modulation.
References
- 1. go.drugbank.com [go.drugbank.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. Frontiers | An updated review summarizing the anticancer potential of flavonoids via targeting NF-kB pathway [frontiersin.org]
- 7. globalsciencebooks.info [globalsciencebooks.info]
- 8. Effects of flavonoids and other polyphenols on inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Anti-inflammatory properties of dietary flavonoids [hero.epa.gov]
- 10. Flavonoids as Potential Anti-Inflammatory Molecules: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Flavonoids in modulation of cell survival signalling pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. longdom.org [longdom.org]
- 14. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The protective activity of natural flavonoids against osteoarthritis by targeting NF-κB signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
- 18. Flavonoids as Strong Inhibitors of MAPK3: A Computational Drug Discovery Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Targeting PI3K/Akt/mTOR Pathway by Different Flavonoids: A Cancer Chemopreventive Approach [mdpi.com]
- 21. researchgate.net [researchgate.net]
- 22. Flavonoids as Promising Akt1 Inhibitors in Cancer Medicine: Insights From Molecular Docking, Dynamics, DFT Calculations, and In Vitro Validation - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Analysis of some flavonoids for inhibitory mechanism against cancer target phosphatidylinositol 3-kinase (PI3K) using computational tool - PMC [pmc.ncbi.nlm.nih.gov]
Tribenoside's Anti-Inflammatory Profile: A Comparative Analysis of its Effects on Key Biomarkers
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of Tribenoside's performance against other therapeutic alternatives, focusing on its effects on specific inflammatory biomarkers. The information is supported by available experimental data and presented in a clear, structured format to facilitate objective evaluation.
This compound, a synthetic compound with a multi-faceted pharmacological profile, has been utilized in the treatment of inflammatory disorders, particularly those of venous origin such as hemorrhoids. Its therapeutic efficacy is attributed to a combination of anti-inflammatory, venotropic, and wound-healing properties. This guide delves into the validation of this compound's effects on key inflammatory mediators, presenting a comparative analysis based on available clinical and preclinical data.
Multi-Modal Anti-Inflammatory Action of this compound
This compound exerts its anti-inflammatory effects through a complex mechanism of action that involves the modulation of several key signaling pathways and mediators of inflammation. Unlike non-steroidal anti-inflammatory drugs (NSAIDs) that primarily target the cyclooxygenase (COX) pathway, this compound appears to have a broader spectrum of activity. Its proposed mechanisms include the inhibition of pro-inflammatory mediators, stabilization of cell membranes, and reduction of vascular permeability.[1][2]
A pivotal aspect of this compound's anti-inflammatory action is its ability to antagonize endogenous amines such as histamine, serotonin, and bradykinin, which are key players in the inflammatory cascade, contributing to vasodilation, increased vascular permeability, and pain. Furthermore, there is evidence suggesting its influence on the arachidonic acid cascade, although the precise mechanism remains a subject of discussion in the scientific literature.
Comparative Clinical Efficacy in Hemorrhoidal Disease
Clinical studies have provided valuable insights into the therapeutic performance of this compound, often in combination with the local anesthetic lidocaine, in the management of hemorrhoidal disease. A notable double-blind, controlled study conducted by Moggian and colleagues in 1973 evaluated the efficacy of a this compound and lidocaine combination suppository in women with hemorrhoids post-pregnancy or delivery. The study compared the combination treatment with suppositories containing only lidocaine and with a hydrocortisone-based preparation.
The results, as summarized in the table below, demonstrate the superior efficacy of the this compound-lidocaine combination in improving both subjective (pain, burning, itching) and objective (inflammation, hemorrhage, nodules) symptoms compared to lidocaine alone. Notably, the combination was also found to be more effective than hydrocortisone in alleviating subjective symptoms.
| Treatment Group | N | Outcome Measure | Baseline (Mean Score) | Post-Treatment (Mean Score) | Improvement | p-value |
| This compound (400mg) + Lidocaine (40mg) | 21 | Subjective Symptoms | 4.62 | 0.24 | -4.38 | <0.01 |
| Objective Symptoms | 2.86 | 0.91 | -1.95 | <0.01 | ||
| Lidocaine (40mg) only | 20 | Subjective Symptoms | 5.75 | 3.25 | -2.50 | <0.01 |
| Objective Symptoms | 3.30 | 1.90 | -1.40 | NS | ||
| This compound (400mg) + Lidocaine (40mg) | 13 | Subjective Symptoms | - | - | -4.23 | <0.01 (vs. Steroids) |
| Hydrocortisone (1%) | 13 | Subjective Symptoms | - | - | -2.53 |
Data from Moggian G. (1973). Controlled clinical trial of a glycofuranoside derivative for topical use in hemorrhoids. Minerva Medica, 64, 215-218. NS: Not Stated in the available literature.
Experimental Protocols
Clinical Evaluation of Symptom Scores (Moggian et al., 1973)
The methodology for the clinical trial conducted by Moggian and colleagues, as inferred from available summaries, involved a double-blind, controlled design.
-
Study Population: 67 women with hemorrhoidal disease following pregnancy or delivery.
-
Interventions:
-
Group 1: this compound (400 mg) + Lidocaine (40 mg) suppositories.
-
Group 2: Lidocaine (40 mg) only suppositories.
-
Group 3: Hydrocortisone (1%) suppositories.
-
-
Assessment: Subjective and objective symptoms were evaluated using a scoring system. The specific details of the scoring system are not available in the reviewed literature.
-
Statistical Analysis: A non-parametric test was used to analyze the differences between treatment groups.
Signaling Pathways and Experimental Workflow
To visualize the proposed mechanisms and experimental designs, the following diagrams are provided in the DOT language for Graphviz.
Caption: Proposed anti-inflammatory mechanism of this compound.
Caption: Workflow of the Moggian et al. (1973) clinical trial.
Discussion on the Mechanism of Action
While the clinical data supports the anti-inflammatory efficacy of this compound, the precise molecular mechanisms remain an area of active investigation and some debate. A comprehensive pharmacological review by Jaques in 1977 reported that this compound possesses "amine-release-inhibitory" properties, which aligns with the proposed inhibition of histamine and serotonin.[1] However, the same review also stated that this compound "does not affect the prostaglandin-synthetase system".[1] This finding is in contrast to other sources that suggest an inhibitory effect on prostaglandins.
This discrepancy highlights the need for further modern mechanistic studies to fully elucidate the molecular targets of this compound. It is plausible that this compound's effect on the arachidonic acid cascade is indirect, possibly through the stabilization of lysosomal membranes or inhibition of phospholipase A2, rather than direct inhibition of COX enzymes.
Conclusion
This compound demonstrates significant anti-inflammatory effects that are clinically relevant in the management of inflammatory conditions such as hemorrhoids. Its efficacy, particularly in combination with lidocaine, is comparable and in some aspects superior to corticosteroid-based treatments. The multi-modal mechanism of action, targeting various inflammatory mediators, contributes to its therapeutic benefits. However, a deeper understanding of its molecular interactions, supported by quantitative in vitro and in vivo data on specific biomarker modulation, is necessary to fully validate its pharmacological profile. Future research should focus on elucidating the precise mechanisms underlying its anti-inflammatory actions and providing detailed dose-response data for its effects on key inflammatory biomarkers.
References
A comprehensive review of the preclinical and clinical safety data for Tribenoside, a synthetic glucofuranoside, and a comparison with other venoactive agents, including flavonoids and calcium dobesilate. This guide provides researchers, scientists, and drug development professionals with a detailed analysis of safety profiles, supported by available quantitative data and experimental methodologies.
This compound, a venotonic and vasoprotective agent, has a long-standing clinical use in the treatment of hemorrhoids and chronic venous insufficiency. Its therapeutic efficacy is attributed to its anti-inflammatory, venotonic, and wound-healing properties. This guide provides a comparative analysis of the safety profile of this compound and related compounds used in the management of similar conditions, focusing on data from preclinical and clinical studies.
Comparative Safety Profile: this compound and Related Venoactive Compounds
The following table summarizes the key safety findings for this compound and other commonly used venoactive agents. While direct comparative clinical trials are limited, this table juxtaposes the reported adverse events and toxicological data to provide a comprehensive safety overview.
| Parameter | This compound | Flavonoids (Diosmin/Hesperidin) | Calcium Dobesilate |
| Common Adverse Events | Topical: Localized reactions (e.g., itching, redness, irritation)[1] Systemic: Mild gastrointestinal disturbances (e.g., nausea, abdominal pain, diarrhea)[2][3] | Generally well-tolerated; mild gastrointestinal side effects (e.g., abdominal discomfort, nausea, vomiting, diarrhea, constipation), headaches, and dizziness reported.[4][5] The frequency of adverse events appears to be similar to placebo in some studies.[6] | Reported adverse events include fever (26% of reports), gastrointestinal disorders (12.5%), skin reactions (8.2%), and arthralgia (4.3%).[1] |
| Serious Adverse Events | Rare; one report of drug hypersensitivity syndrome associated with CMV reactivation.[7] A population-based study suggested a possible association with congenital hydrocephalus, though this was based on a small number of cases and requires further confirmation.[8] | Rare; symptoms of a drug allergy (swollen face/eyes/lips/tongue, difficulty breathing, itchy skin rashes) require immediate medical attention.[4] | Rare but serious adverse events include agranulocytosis (reported prevalence of 0.32 cases/million treated patients).[1] |
| Contraindications | Known hypersensitivity to the compound.[1] Caution is advised in patients with severe liver or kidney impairment.[1] | Inform healthcare professional if allergic to the medication.[4] | Hypersensitivity to the active substance. |
| Use in Pregnancy | Considered safe for use after the first trimester and during the postpartum period.[8][9][10] | Consult a healthcare professional before use during pregnancy or breastfeeding.[4] | Not specified in the provided results. |
| Drug Interactions | Potential interaction with anticoagulants (may increase bleeding risk) and NSAIDs (may increase gastrointestinal side effects).[1] May affect the metabolism of other drugs processed by the liver.[1] | May interact with anticoagulants, anticonvulsants, antihistamines, and muscle relaxants.[5] | Not specified in the provided results. |
| Acute Toxicity (LD50, oral, rat) | >20,000 mg/kg[1] | Not specified in the provided results. | Not specified in the provided results. |
Experimental Protocols for Key Safety Assessments
Detailed experimental protocols for the toxicological evaluation of this compound are not extensively published in publicly available literature. However, standard preclinical safety studies for a new chemical entity would typically follow established international guidelines (e.g., OECD, ICH). Below are generalized methodologies for key toxicological assessments relevant to a compound like this compound.
Acute Oral Toxicity Study (Following OECD Guideline 423)
-
Objective: To determine the acute oral toxicity (LD50) of a substance.
-
Test Animals: Typically, female rats are used.
-
Procedure: A single high dose of the test substance is administered orally to a small group of animals. The animals are observed for signs of toxicity and mortality for at least 14 days. Based on the outcome, the dose for the next group of animals is adjusted (either increased or decreased). This step-wise procedure continues until the dose that causes mortality in 50% of the animals (LD50) can be estimated.
-
Observations: Include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic and central nervous systems, and somatomotor activity and behavior pattern. Body weight is recorded weekly. At the end of the study, all animals are subjected to a gross necropsy.
Bacterial Reverse Mutation Test (Ames Test) (Following OECD Guideline 471)
-
Objective: To assess the mutagenic potential of a substance by its ability to induce reverse mutations in several strains of Salmonella typhimurium and Escherichia coli.
-
Procedure: The bacterial strains, which are auxotrophic for a specific amino acid (e.g., histidine for S. typhimurium), are exposed to the test substance with and without a metabolic activation system (S9 mix from rat liver). After a suitable incubation period, the bacteria are plated on a minimal medium lacking the specific amino acid.
-
Evaluation: Only bacteria that have undergone a reverse mutation to prototrophy can grow and form colonies. The number of revertant colonies is counted and compared to the number of spontaneous revertants in the negative control. A substance is considered mutagenic if it causes a dose-dependent and reproducible increase in the number of revertant colonies.
In Vitro Mammalian Chromosomal Aberration Test (Following OECD Guideline 473)
-
Objective: To identify substances that cause structural chromosomal aberrations in cultured mammalian cells.
-
Procedure: Cultured mammalian cells (e.g., Chinese hamster ovary (CHO) cells or human lymphocytes) are exposed to the test substance, both with and without metabolic activation. The cells are treated for a short period, and then harvested at a predetermined time after treatment.
-
Analysis: Metaphase cells are prepared and analyzed microscopically for the presence of chromosomal aberrations (e.g., breaks, gaps, exchanges). The frequency of aberrant cells is compared between the treated and control cultures.
Signaling Pathway and Experimental Workflow
The anti-inflammatory effect of this compound is a key aspect of its therapeutic action. It is known to inhibit the release of pro-inflammatory mediators such as histamine and bradykinin. The following diagram illustrates a simplified representation of the inflammatory cascade and the proposed points of intervention for this compound.
Caption: Simplified signaling pathway of inflammation and this compound's inhibitory action.
The following diagram illustrates a general experimental workflow for the preclinical safety assessment of a new chemical entity.
Caption: General workflow for preclinical toxicological evaluation of a new drug candidate.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Hemorrhoid management in women: the role of this compound + lidocaine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. nuvisan.com [nuvisan.com]
- 4. mdpi.com [mdpi.com]
- 5. Successful Drug Development Despite Adverse Preclinical Findings Part 2: Examples - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The pharmacological activity of this compound - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. karger.com [karger.com]
- 8. Teratogenic potential of this compound, a drug for the treatment of haemorrhoids and varicose veins--a population-based case--control study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Thieme E-Journals - Arzneimittelforschung / Abstract [thieme-connect.com]
- 10. go.drugbank.com [go.drugbank.com]
Investigating the Differential Effects of Tribenoside's α- and β-Anomers: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Tribenoside, a synthetic glucofuranoside derivative, is clinically used for the treatment of hemorrhoids and venous disorders. It is known to be a mixture of α- and β-anomers.[1] While the pharmacological effects of the anomeric mixture are well-documented, a critical knowledge gap exists in the scientific literature regarding the differential biological activities of the individual α- and β-anomers. This guide synthesizes the current understanding of this compound's mechanism of action, details the methodologies for anomer separation, and presents a hypothetical framework for the comparative analysis of the α- and β-forms to stimulate further research in this area.
Multi-Faceted Pharmacological Profile of the this compound Mixture
The therapeutic efficacy of the this compound anomeric mixture stems from its diverse pharmacological properties, including anti-inflammatory, venotonic, and wound-healing effects.[2][3] Its mechanism of action is complex, involving the modulation of various signaling pathways and physiological processes.[4][5]
Key reported activities of the this compound mixture include:
-
Anti-inflammatory Effects: this compound inhibits the release of pro-inflammatory mediators such as histamine, bradykinin, and serotonin.[4][5] This action helps to reduce swelling, pain, and discomfort associated with inflammation.
-
Vascular Effects: The compound is known to decrease capillary permeability and improve vascular tone.[4][6] By stabilizing blood vessel walls, it prevents fluid leakage into surrounding tissues, a common issue in venous insufficiency.[4]
-
Wound Healing: this compound has been shown to promote the reconstruction of the basement membrane, a crucial step in the wound healing process.[3]
Investigating the Anomers: A Research Imperative
While the combined action of the α- and β-anomers is clinically effective, understanding their individual contributions is paramount for optimizing therapeutic strategies and potentially developing more targeted treatments. The first critical step in this investigation is the separation and isolation of the individual anomers.
Experimental Protocol: Separation of this compound Anomers
The separation of the α- and β-anomers of this compound can be achieved using High-Performance Liquid Chromatography (HPLC). The following protocol is based on established methodologies for the analytical determination of these anomers.
Objective: To separate and isolate the α- and β-anomers of this compound from a mixture for subsequent biological activity testing.
Materials and Methods:
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A Hypersil C18 column (4.6 mm × 250 mm, 10 μm) or equivalent.
-
Mobile Phase: A mixture of methanol and water (82:18 v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 258 nm.
-
Sample Preparation: A solution of the this compound anomeric mixture is prepared in the mobile phase.
Procedure:
-
Equilibrate the HPLC column with the mobile phase until a stable baseline is achieved.
-
Inject the prepared this compound sample onto the column.
-
Monitor the elution of the anomers at 258 nm. The two anomers should resolve into distinct peaks.
-
Collect the fractions corresponding to each peak separately.
-
Confirm the identity and purity of the isolated anomers using appropriate analytical techniques (e.g., mass spectrometry, NMR).
Hypothetical Comparison of the Biological Activities of this compound Anomers
In the absence of published comparative data, the following tables present a hypothetical dataset to illustrate how the differential effects of the α- and β-anomers of this compound could be quantified and compared. This framework can serve as a guide for future experimental design.
Table 1: Hypothetical Anti-Inflammatory Activity of this compound Anomers
| Anomer | IC50 for Histamine Release Inhibition (µM) | Inhibition of Bradykinin-Induced Edema (%) |
| α-Anomer | 25.5 | 45.2 |
| β-Anomer | 15.8 | 65.7 |
| Anomeric Mixture | 20.1 | 55.4 |
Table 2: Hypothetical Vascular Effects of this compound Anomers
| Anomer | Reduction in Capillary Permeability (%) | Increase in Venous Tone (mN) |
| α-Anomer | 30.1 | 1.2 |
| β-Anomer | 50.9 | 2.5 |
| Anomeric Mixture | 40.5 | 1.8 |
Visualizing the Mechanisms and Experimental Workflow
To further elucidate the known pathways of the this compound mixture and a proposed workflow for the comparative study of its anomers, the following diagrams are provided.
Conclusion and Future Directions
The therapeutic potential of this compound is well-established; however, the specific contributions of its α- and β-anomers remain an unexplored area of research. The absence of comparative data represents a significant opportunity for further investigation. By isolating the individual anomers and systematically evaluating their biological activities, researchers can gain a deeper understanding of the structure-activity relationships of this compound. This knowledge could pave the way for the development of new, more potent, and selective therapies for venous disorders and related inflammatory conditions. The experimental framework and methodologies outlined in this guide provide a roadmap for initiating such a research program.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. europeanreview.org [europeanreview.org]
- 3. This compound–lidocaine combination in wound healing of hemorrhoids: a review of literature - MedCrave online [medcraveonline.com]
- 4. What is the mechanism of this compound? [synapse.patsnap.com]
- 5. What is this compound used for? [synapse.patsnap.com]
- 6. nbinno.com [nbinno.com]
Safety Operating Guide
Safeguarding Research and the Environment: Proper Disposal of Tribenoside
For researchers, scientists, and drug development professionals, the integrity of their work extends beyond the laboratory bench to include the safe and responsible handling of all chemical compounds, including their disposal. This guide provides essential, step-by-step procedures for the proper disposal of tribenoside, ensuring the safety of personnel and the protection of the environment. Adherence to these protocols is critical for regulatory compliance and upholding the principles of sustainable scientific practice.
Key Data on this compound for Disposal Considerations
A thorough understanding of a compound's properties is the foundation of its safe management. The following table summarizes key data for this compound relevant to its handling and disposal.
| Property | Data | Reference |
| Chemical Name | Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside | [1] |
| Molecular Formula | C29H34O6 | [2][3] |
| Molecular Weight | 478.58 g/mol | [2][3] |
| Hazard Classification | Toxic to aquatic life with long lasting effects.[4] | |
| Hazard Statements | H411: Toxic to aquatic life with long lasting effects.[4] | |
| Precautionary Statements | P273: Avoid release to the environment.[4] P391: Collect spillage.[4] P501: Dispose of contents/container to hazardous or special waste collection point.[4] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the necessary steps for the proper disposal of this compound, synthesized from safety data sheet recommendations.
1. Personal Protective Equipment (PPE):
-
Before handling this compound for disposal, ensure appropriate PPE is worn, including safety goggles with side-shields, impervious gloves, and a lab coat.[1] In cases of potential dust generation, respiratory protection should be used in a well-ventilated area or under a fume hood.[1]
2. Waste Segregation and Collection:
-
All waste materials contaminated with this compound, including unused product, expired materials, and contaminated lab supplies (e.g., gloves, weighing paper, pipette tips), must be collected in a designated, clearly labeled, and sealed hazardous waste container.
-
Do not mix this compound waste with other chemical waste streams unless compatibility has been confirmed.
3. Spill Management:
-
In the event of a spill, prevent the spread of the material.[4]
-
For solid spills, carefully sweep or vacuum the material into a suitable container for disposal, avoiding dust generation.[1]
-
For liquid spills, absorb the material with an inert, non-combustible absorbent material (e.g., sand, earth, vermiculite) and place it into a designated hazardous waste container.
-
Clean the spill area thoroughly to remove any residual contamination.[1]
-
It is crucial to avoid discharging this compound into drains, water courses, or onto the ground.[1]
4. Final Disposal Method:
-
The primary recommended method for the disposal of this compound is incineration. The product may be burned in a chemical incinerator equipped with an afterburner and a scrubber to neutralize harmful combustion byproducts.[1]
-
Alternatively, and in all cases for excess and expired materials, engage a licensed hazardous material disposal company.[1] This ensures that the waste is managed and disposed of in compliance with all applicable federal, state, and local regulations.[1][5]
5. Regulatory Compliance:
-
All disposal activities must adhere to the regulations set forth by relevant authorities, such as the Environmental Protection Agency (EPA) in the United States.[5] It is the responsibility of the waste generator to ensure that all disposal practices are in full compliance with current legal requirements.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process and procedural flow for the safe disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe handling and disposal of this compound, thereby protecting personnel, minimizing environmental impact, and maintaining regulatory compliance. This commitment to responsible chemical management is a cornerstone of professional scientific practice.
References
Essential Safety and Operational Guide for Handling Tribenoside
This document provides comprehensive safety, handling, and disposal protocols for Tribenoside, tailored for research and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize exposure risk.
Physicochemical and Hazard Profile
This compound is a viscous, yellowish liquid with specific handling requirements.[1] While some safety data sheets (SDS) classify it as non-hazardous, others identify it as a skin and eye irritant and toxic to aquatic life with long-lasting effects.[2][3][4][5][6] Therefore, it is prudent to handle it as a potentially hazardous substance.
| Property | Value | Source |
| Chemical Name | Ethyl 3,5,6-tri-O-benzyl-D-glucofuranoside | [7] |
| CAS Number | 10310-32-4 | [2] |
| Molecular Formula | C₂₉H₃₄O₆ | [8] |
| Molecular Weight | 478.58 g/mol | [2][8] |
| Appearance | Yellowish to pale yellow, clear, viscous liquid | [1][9] |
| Solubility | Practically insoluble in water; very soluble in acetone, methanol, and methylene chloride. | [1] |
| Boiling Point | 618.9°C at 760 mmHg | [3] |
| Storage Temperature | 0-8 °C, in a dry, cool, and well-ventilated place. | [3][9] |
Personal Protective Equipment (PPE)
Consistent use of appropriate PPE is mandatory to prevent direct contact and inhalation. Handling should only be performed by personnel trained in handling potent pharmaceutical ingredients.[2]
| Protection Type | Required Equipment | Standards & Specifications |
| Eye/Face Protection | Tightly fitting safety goggles with side-shields. | Conforming to EN 166 (EU) or NIOSH (US).[3][10] |
| Hand Protection | Chemical-impermeable gloves (e.g., Nitrile). | Inspect gloves prior to use. Wash and dry hands after handling.[3] |
| Skin and Body | Protective disposable gown made of lint-free, low-permeability fabric with a solid front, long sleeves, and tight-fitting cuffs. Fire/flame resistant and impervious clothing is recommended. | [3][11] |
| Respiratory Protection | A full-face respirator should be used if exposure limits are exceeded, irritation is experienced, or when handling outside of a ventilated enclosure. | [3] |
Operational Protocols
Adherence to standardized procedures is critical for safety and experimental integrity.
General Handling Procedure
-
Ventilation: Always handle this compound in a well-ventilated area, preferably within a laboratory fume hood.[3][10]
-
Avoid Contamination: Prevent contact with skin and eyes. Avoid the formation of dust and aerosols.[3]
-
Equipment: Use non-sparking tools to prevent fire caused by electrostatic discharge.[3]
-
Hygiene: Practice good industrial hygiene. Wash hands thoroughly after handling and before eating, drinking, or smoking.[3][11]
Storage Protocol
-
Container: Store in the original, tightly closed container in a dry, cool, and well-ventilated place.[3]
-
Incompatibilities: Store away from foodstuff containers and incompatible materials such as strong oxidizing agents.[3][5]
Emergency and Disposal Plans
Accidental Release Measures (Spill Response)
In the event of a spill, follow these steps immediately:
-
Evacuate: Evacuate non-essential personnel from the spill area.[3]
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: Prevent further leakage or spillage if it is safe to do so. Avoid release into drains or the environment.[3][6]
-
Cleanup:
-
Wear full PPE, including respiratory protection if necessary.
-
Collect spillage using a suitable absorbent material.
-
Place the absorbed material and any contaminated items into a suitable, closed, and labeled container for disposal.[3]
-
-
Decontaminate: Clean the spill area thoroughly.
Waste Disposal
All waste containing this compound must be treated as hazardous chemical waste.
-
Segregation: Collect this compound waste, including contaminated consumables (e.g., pipette tips, gloves, absorbent pads), in a designated, compatible, and clearly labeled waste container.[3]
-
Containerization: Use a robust, sealed container for liquid waste. Contaminated solids should be placed in double, robust plastic bags, each sealed individually.[12]
-
Disposal Route: Dispose of the waste through an approved hazardous or special waste collection service, in accordance with local, regional, and national regulations.[6] Do not discharge into the environment.[3][6]
References
- 1. This compound | 10310-32-4 [chemicalbook.com]
- 2. selleckchem.com [selleckchem.com]
- 3. echemi.com [echemi.com]
- 4. abmole.com [abmole.com]
- 5. cdn.caymanchem.com [cdn.caymanchem.com]
- 6. sds.edqm.eu [sds.edqm.eu]
- 7. This compound - Wikipedia [en.wikipedia.org]
- 8. This compound | C29H34O6 | CID 196122 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. chemimpex.com [chemimpex.com]
- 10. cleanchemlab.com [cleanchemlab.com]
- 11. osha.gov [osha.gov]
- 12. Laboratory waste | Staff Portal [staff.ki.se]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
